SRX246
Description
Properties
IUPAC Name |
(2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1R)-1-phenylethyl]-4-(4-piperidin-1-ylpiperidin-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H49N5O5/c1-30(32-16-8-3-9-17-32)43-40(49)36(28-38(48)45-26-22-34(23-27-45)44-24-12-5-13-25-44)46-35(21-20-31-14-6-2-7-15-31)39(41(46)50)47-37(29-52-42(47)51)33-18-10-4-11-19-33/h2-4,6-11,14-21,30,34-37,39H,5,12-13,22-29H2,1H3,(H,43,49)/b21-20+/t30-,35-,36-,37-,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUKOXWSIGULLE-JVOQCOEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](CC(=O)N2CCC(CC2)N3CCCCC3)N4[C@@H]([C@@H](C4=O)N5[C@H](COC5=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H49N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032257 | |
| Record name | SRX246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512784-93-9 | |
| Record name | SRX-246 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0512784939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SRX-246 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16968 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SRX246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SRX-246 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372X2P22UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SRX246: A Technical Guide to its Mechanism of Action in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX246, also known as API-246, is a first-in-class, orally bioavailable, and centrally-acting small molecule that functions as a potent and highly selective antagonist for the vasopressin 1a (V1a) receptor.[1][2] Developed by Azevan Pharmaceuticals, this compound has been investigated for the treatment of a range of neuropsychiatric conditions, including intermittent explosive disorder, post-traumatic stress disorder (PTSD), and irritability in Huntington's disease.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in the brain, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Vasopressin V1a Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism of the vasopressin V1a receptor.[4] Arginine vasopressin (AVP) is a neuropeptide that plays a crucial role in regulating social behaviors, stress responses, and emotional processing in the brain.[5] The V1a receptor, a G-protein coupled receptor (GPCR), is the predominant vasopressin receptor subtype in the central nervous system and is densely expressed in brain regions associated with emotion and social cognition, such as the amygdala, hypothalamus, and hippocampus.[5][6]
By binding to the V1a receptor, this compound blocks the downstream signaling cascade typically initiated by AVP. This blockade of AVP signaling is believed to underlie the therapeutic effects of this compound in reducing aggression, anxiety, and fear-related behaviors.[6][7]
Signaling Pathway of the Vasopressin V1a Receptor and the Effect of this compound
The V1a receptor is coupled to the Gq/11 family of G-proteins. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including neurotransmitter release and modulation of gene expression, which are associated with anxiety, stress, and aggression.
This compound, as a competitive antagonist, binds to the V1a receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents AVP from activating the receptor, thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in the cellular responses mediated by V1a receptor activation.
Quantitative Data
Receptor Binding Affinity
This compound exhibits high affinity and selectivity for the human V1a receptor.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Human V1a | 0.3 nM | [1] |
| Human V1b | >1000 nM | [1] |
| Human V2 | >1000 nM | [1] |
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted in various species, demonstrating good oral bioavailability and CNS penetration.[8]
| Species | Administration | T½ (Half-life) | Brain/Plasma Ratio | Reference |
| Rat | Oral | 2 hours | ~0.2 | [4][8] |
| Dog | Oral | 6 hours | Not Reported | [4][8] |
Protein Binding
This compound shows high binding to serum proteins across different species.[8]
| Species | Serum Protein Binding | Reference |
| Rat | 95.5 ± 1.7% | [8] |
| Dog | 95.9 ± 1.3% | [8] |
| Human | 98.6 ± 0.4% | [8] |
Experimental Protocols
V1a Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human V1a receptor.[1]
Methodology:
-
Cell Culture: A cell line expressing the human V1a receptor is cultured under standard conditions.
-
Membrane Preparation: Cell membranes are harvested and prepared for the binding assay.
-
Radioligand Binding: A competition binding assay is performed using a radiolabeled V1a receptor ligand (e.g., [3H]-AVP).
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the permeability of this compound across a synthetic membrane, predicting its ability to cross the blood-brain barrier.[8]
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution to form an artificial membrane.
-
Compound Addition: A solution of this compound is added to the donor wells of the plate.
-
Incubation: The plate is incubated to allow the compound to permeate through the artificial membrane into the acceptor wells.
-
Quantification: The concentration of this compound in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: The permeability coefficient is calculated based on the change in concentration over time.
Functional Magnetic Resonance Imaging (fMRI) Study in Humans
Objective: To investigate the effects of this compound on brain activity in response to emotional stimuli.[9][10]
Methodology:
-
Participant Recruitment: Healthy volunteers are recruited for the study.
-
Blinding and Randomization: The study is conducted in a double-blind, placebo-controlled, crossover design. Participants are randomly assigned to receive either this compound or a placebo.
-
Drug Administration: Participants receive oral doses of this compound or placebo for a specified period.
-
fMRI Scanning: Participants undergo fMRI scanning while performing a task designed to elicit emotional responses (e.g., viewing images of angry or fearful faces).
-
Data Acquisition: Brain imaging data is acquired during the task.
-
Data Analysis: The fMRI data is analyzed to identify brain regions showing differential activation between the this compound and placebo conditions.
Preclinical and Clinical Evidence
Preclinical studies in animal models have demonstrated that this compound reduces aggression, fear, and anxiety-like behaviors.[6][7] In a human fMRI study, this compound was shown to attenuate the amygdala's response to angry and fearful faces, providing evidence of its CNS activity and target engagement.[9][10]
Phase 2 clinical trials have evaluated the safety and efficacy of this compound in patients with Huntington's disease and intermittent explosive disorder, with results suggesting that the drug is generally well-tolerated and may reduce aggressive behaviors.[3][6]
Conclusion
This compound is a highly selective vasopressin V1a receptor antagonist with a well-defined mechanism of action in the brain. By blocking the signaling of arginine vasopressin in key neural circuits, this compound modulates emotional and social behaviors, offering a novel therapeutic approach for neuropsychiatric disorders characterized by excessive aggression, anxiety, and stress. The quantitative data from preclinical and clinical studies support its continued development as a promising CNS therapeutic.
References
- 1. AVPR1A arginine vasopressin receptor 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. What AVPR1A antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. Assessing the role of Gαq/11 in cellular responses: an analysis of investigative tools | Semantic Scholar [semanticscholar.org]
- 6. Molecular aspects of vasopressin receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Safety and Tolerability of this compound, a Vasopressin 1a Antagonist, in Irritable Huntington's Disease Patients-A Randomized Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SRX246: A Vasopressin V1a Receptor Antagonist
SRX246, also known as API-246, is a novel, orally bioavailable, and centrally-acting small molecule that functions as a highly selective antagonist for the vasopressin V1a (V1aR) receptor.[1] Developed by Azevan Pharmaceuticals, this azetidinone derivative has been the subject of clinical investigation for its potential therapeutic effects on stress-related neuropsychiatric and neurodegenerative disorders.[2][3] Preclinical and clinical studies have explored its utility in treating conditions such as Huntington's disease, intermittent explosive disorder (IED), and post-traumatic stress disorder (PTSD).[2][3][4][5]
Primary Function and Mechanism of Action
The primary function of this compound is to block the activity of arginine vasopressin (AVP) at the V1a receptor subtype.[6] AVP is a neuropeptide that plays a crucial role in modulating social and emotional behaviors, including responses to stress and threat.[7] The V1a receptor is the most abundant vasopressin receptor in the human brain, with high concentrations in the cortex and limbic system, areas integral to the regulation of socioemotional responses like aggression and fear.[4][6]
By selectively antagonizing the V1a receptor, this compound is thought to attenuate the downstream signaling cascades initiated by AVP. This action is hypothesized to reduce behaviors associated with heightened vasopressinergic activity, such as irritability, aggression, anxiety, and fear.[4][6][8] Importantly, this compound demonstrates high selectivity for the V1a receptor with no significant interaction at V1b or V2 receptors, the latter of which is primarily involved in regulating water balance in the kidneys.[1][9] This selectivity minimizes the risk of diuretic or anti-diuretic side effects.
The central nervous system (CNS) penetrance of this compound allows it to exert its effects directly on brain circuits dysregulated in stress-related disorders.[3][4] Functional magnetic resonance imaging (fMRI) studies in healthy volunteers have shown that this compound can attenuate the effects of intranasal AVP on brain circuits that mediate emotional responses to threatening stimuli.[8][9]
Quantitative Data
The following tables summarize key quantitative data regarding the pharmacological and pharmacokinetic properties of this compound, as well as dosing information from various clinical trials.
Table 1: Pharmacological and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) | 0.3 nM | Human | For the vasopressin V1a receptor.[1] |
| Receptor Selectivity | No interaction at V1b and V2 receptors. Negligible binding at 64 other receptor classes.[1] | - | - |
| Protein Binding | 98.6 ± 0.4% | Human Serum | - |
| 95.5 ± 1.7% | Rat Serum | - | |
| 95.9 ± 1.3% | Dog Serum | - | |
| Pharmacokinetics (IV) | |||
| Cmax | 953 ng/mL | Rat | Following a 2 mg/kg intravenous dose.[1] |
| AUC0-∞ | 1141 ng·h/mL | Rat | Following a 2 mg/kg intravenous dose.[1] |
| Half-life (t1/2) | 6.02 hours | Rat | Following a 2 mg/kg intravenous dose.[1] |
| Pharmacokinetics (Oral) | |||
| Cmax | 98.4 ng/mL | Rat | Following a 20 mg/kg oral dose.[1] |
| AUC0-∞ | 624 ng·h/mL | Rat | Following a 20 mg/kg oral dose.[1] |
| Half-life (t1/2) | 2.38 hours | Rat | Following a 20 mg/kg oral dose.[1] |
Table 2: Dosing Regimens in Clinical Trials
| Clinical Trial (Indication) | Dosage | Duration | Notes |
| STAIR (Huntington's Disease) | 120 mg BID or 160 mg BID | 12 weeks | A dose-escalation design was used, starting with 80 mg BID for the first two weeks.[4][6] |
| AVN009 (Intermittent Explosive Disorder) | 120 mg BID for 4 weeks, followed by 160 mg BID for 4 weeks | 8 weeks | Followed by a one-week taper period.[5] |
| Proof-of-Concept (PTSD) | 160 mg BID | 8 weeks | Crossover design with an 8-week placebo phase.[10][11] |
| fMRI Study (Healthy Volunteers) | 120 mg BID | ~7 days | To assess CNS effects of this compound. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
-
Objective: To evaluate the safety, tolerability, and activity of this compound in treating irritability and aggression in patients with Huntington's disease.[4][6]
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, three-arm, dose-escalation study.[4][9]
-
Participants: 106 patients with Huntington's disease exhibiting irritability and aggressive behavior.[4][6]
-
Intervention:
-
Outcome Measures:
-
Primary: Safety and tolerability, assessed by monitoring adverse events.[4]
-
Exploratory: Changes in irritability and aggression were assessed using various scales, including the Cohen-Mansfield Agitation Inventory (CMAI), the Aberrant Behavior Checklist (ABC), and an electronic diary of mood and aggressive behaviors.[4]
-
-
Objective: To explore the safety, tolerability, and activity of this compound in adults with Intermittent Explosive Disorder (IED).[5]
-
Study Design: An 8-week, randomized, double-blind, placebo-controlled trial.[5]
-
Participants: Adult males and females with a DSM-5 diagnosis of IED.[5]
-
Intervention:
-
This compound Group: 120 mg BID for 4 weeks, followed by 160 mg BID for 4 weeks.[5]
-
Placebo Group: Matching placebo for 8 weeks.
-
-
Outcome Measures: The primary outcome was a change from baseline in diagnostic measures for IED, with safety and tolerability also being key assessments.[5]
-
Objective: To demonstrate that orally administered this compound produces CNS effects in humans by blocking the effects of intranasally administered vasopressin.
-
Study Design: A double-blind, between-subjects design with two fMRI scanning sessions.
-
Participants: 29 healthy male subjects.
-
Procedure:
-
Session 1 (Baseline): Subjects underwent an fMRI scan while viewing angry faces.
-
Treatment Phase: Subjects were randomized to receive either oral this compound (120 mg PO twice a day) or a placebo for approximately 7 days.
-
Session 2 (Challenge): After the treatment period, subjects received an acute dose of either intranasal vasopressin (40 IU) or a placebo and underwent a second fMRI scan while performing the same face-viewing task.
-
-
Primary Outcome: The primary outcome was the change in Blood-Oxygen-Level-Dependent (BOLD) activity in the amygdala in response to angry faces, comparing the effects of this compound to placebo in the context of the vasopressin challenge.
Visualizations
The following diagrams illustrate the signaling pathway of the vasopressin V1a receptor and the mechanism of action of this compound, as well as the experimental workflow of the STAIR clinical trial.
Caption: Mechanism of this compound at the Vasopressin V1a Receptor.
Caption: Workflow of the STAIR Phase II Clinical Trial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical Candidates — Azevan [azevan.com]
- 4. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 7. The novel vasopressin receptor (V1aR) antagonist this compound reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 9. Safety and Tolerability of this compound, a Vasopressin 1a Antagonist, in Irritable Huntington’s Disease Patients—A Randomized Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A proof-of-concept randomized crossover clinical trial of a first-in-class vasopressin 1a receptor antagonist for PTSD: Design, methods, and recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to SRX246: A Selective Vasopressin V1A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SRX246, a potent and selective antagonist of the vasopressin V1A receptor. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for its characterization.
Introduction
This compound, also known as API-246, is an orally bioavailable, central nervous system (CNS) penetrant small molecule that demonstrates high selectivity for the vasopressin V1A receptor.[1] Developed as a potential therapeutic for stress-related affective and anger disorders, this compound is an azetidinone derivative that emerged from the optimization of a lead compound, LY-307174.[1][2] The vasopressin system, particularly the V1A receptor, is implicated in the regulation of social behaviors, aggression, fear, and anxiety.[3][4] Elevated vasopressin levels are associated with increased aggression, making the V1A receptor a compelling target for novel CNS therapeutics.[4] this compound has been investigated in clinical trials for conditions such as Huntington's disease, Post-Traumatic Stress Disorder (PTSD), and Intermittent Explosive Disorder.[3]
Mechanism of Action
This compound functions as a competitive antagonist at the vasopressin V1A receptor. The V1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[5] Upon binding of the endogenous ligand, arginine vasopressin (AVP), the V1A receptor activates a downstream signaling cascade. This compound competitively blocks AVP from binding to the V1A receptor, thereby inhibiting the initiation of this signaling pathway.
V1A Receptor Signaling Pathway
The binding of AVP to the V1A receptor triggers a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the modulation of neural activity associated with stress and emotional regulation.
Quantitative Data Summary
Receptor Binding Affinity & Selectivity
This compound exhibits high affinity for the human V1A receptor and is highly selective over other vasopressin receptor subtypes.[2][6]
| Parameter | Receptor | Species | Value | Reference |
| Ki | V1A | Human | < 1 nM | [2][6] |
| IC50 | V1A | Human | 45 nM (Lead Compound) | [2][7] |
| Selectivity | V1B & V2 | Human | Ki > 1000 nM | [6] |
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted in multiple species to characterize the absorption, distribution, metabolism, and excretion of this compound.[8]
| Parameter | Species | Dose & Route | Value | Reference |
| T1/2 (Half-life) | Rat | 20 mg/kg (oral) | 2 hours | [8] |
| T1/2 (Half-life) | Dog | N/A | 6 hours | [8] |
| Brain Penetration | Rat | Single oral dose | ~20% of plasma values | [8] |
| Brain T1/2 | Rat | Single oral dose | 6 hours | [8] |
| Serum Protein Binding | Rat | In vitro | 95.5 ± 1.7% | [8] |
| Serum Protein Binding | Dog | In vitro | 95.9 ± 1.3% | [8] |
| Serum Protein Binding | Human | In vitro | 98.6 ± 0.4% | [8] |
Clinical Trial Efficacy & Safety
This compound has been evaluated in Phase 2 clinical trials for safety, tolerability, and preliminary efficacy in various neuropsychiatric conditions.
| Clinical Trial (ID) | Indication | Key Findings | Reference |
| STAIR (NCT02507284) | Huntington's Disease (Irritability) | Generally safe and well-tolerated. Met primary and secondary safety/tolerability goals. Exploratory analysis showed a statistically significant reduction in violent behaviors (hitting) compared to placebo. | [3][9] |
| Proof-of-Concept (NCT02733614) | Post-Traumatic Stress Disorder (PTSD) | 160 mg BID dosing regimen. Crossover study design. | [10] |
| Anxiety Model (Healthy Volunteers) | Experimental Anxiety | Significantly decreased anxiety-potentiated startle, a translational biomarker of anxiety, independent of fear-potentiated startle. | [11] |
Experimental Protocols
V1A Receptor Radioligand Binding Assay
This protocol is adapted from methodologies used in the initial characterization of the azetidinone series of V1A antagonists.[2][5]
Objective: To determine the binding affinity (Ki) of this compound for the human V1A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human V1A receptor.[2]
-
Radioligand: [³H]-Arginine Vasopressin ([³H]AVP).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Apparatus: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine), vacuum filtration manifold, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-hV1A cells in cold lysis buffer and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, combine in the following order:
-
Assay buffer.
-
Varying concentrations of unlabeled this compound (for competition curve) or buffer (for total binding) or a saturating concentration of unlabeled AVP (for non-specific binding).
-
A fixed concentration of [³H]AVP (typically at or below its Kd value).
-
CHO-hV1A cell membranes (typically 10-20 µg protein per well).
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a general procedure for assessing the pharmacokinetic profile of this compound in rats following oral administration, based on the study by Fabio et al. (2013).[8] This type of study is essential for determining key parameters like half-life and brain penetration.
Objective: To determine the plasma and brain concentration-time profiles of this compound in rats after a single oral dose.
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Test Compound: this compound formulated for oral gavage (e.g., in a vehicle like 0.5% methylcellulose).
-
Equipment: Oral gavage needles, blood collection supplies (e.g., capillary tubes, EDTA-coated tubes), surgical tools for brain tissue collection, homogenization equipment.
-
Analytical System: A validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of this compound in plasma and brain homogenate.
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study. Fast animals overnight before dosing.
-
Dosing: Administer a single dose of this compound via oral gavage (e.g., 20 mg/kg). Record the exact time of administration.
-
Sample Collection (Time Course):
-
At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of animals via a suitable route (e.g., tail vein or cardiac puncture under anesthesia for terminal samples).
-
Process blood to obtain plasma by centrifugation and store frozen (-80°C) until analysis.
-
At each terminal time point, euthanize the animals and rapidly excise the brain. Rinse with cold saline, blot dry, and store frozen (-80°C).
-
-
Sample Preparation for Analysis:
-
Plasma: Perform a protein precipitation or liquid-liquid extraction on the plasma samples to isolate this compound.
-
Brain: Weigh the frozen brain tissue and homogenize in a suitable buffer. Perform an extraction on the brain homogenate.
-
-
LC-MS/MS Analysis:
-
Inject the processed samples into the LC-MS/MS system.
-
Separate this compound from endogenous components using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify this compound and its internal standard using mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma and brain concentrations of this compound versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and T1/2 (elimination half-life).
-
Calculate the brain-to-plasma concentration ratio at each time point to assess CNS penetration.
-
Conclusion
This compound is a highly selective and potent vasopressin V1A receptor antagonist with CNS-penetrant properties and oral bioavailability. Preclinical studies have consistently demonstrated its efficacy in models of aggression, anxiety, and depression.[3] Phase 2 clinical trials have established its safety and tolerability in human subjects and have provided preliminary evidence of efficacy in reducing aggressive behaviors associated with Huntington's disease.[9] The unique mechanism of action, targeting the vasopressin system's role in socio-emotional regulation, positions this compound as a promising candidate for the treatment of stress and aggression-related neuropsychiatric disorders. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Azetidinones as vasopressin V1a antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Azetidinones as Vasopressin V1a Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The novel vasopressin receptor (V1aR) antagonist this compound reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
SRX246: A Technical Guide on CNS Penetration and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRX246 is a first-in-class, orally bioavailable, and centrally-acting vasopressin 1a (V1a) receptor antagonist.[1] Its ability to penetrate the central nervous system (CNS) is a critical attribute for its development in treating neuropsychiatric disorders. This technical guide provides a comprehensive overview of the available data on the CNS penetration and bioavailability of this compound, including detailed experimental methodologies and a summary of key pharmacokinetic parameters.
Introduction
This compound is a novel small molecule that exhibits high selectivity and affinity for the V1a receptor, which is abundantly expressed in the brain and implicated in the regulation of social behaviors, stress, and anxiety.[2] The therapeutic potential of this compound in conditions such as Huntington's disease, post-traumatic stress disorder (PTSD), and intermittent explosive disorder is currently under investigation in clinical trials.[1][3] A fundamental aspect of its pharmacological profile is its capacity to cross the blood-brain barrier (BBB) and engage its target in the CNS.[4][5] This document synthesizes the preclinical and clinical findings related to the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a specific focus on its CNS penetration.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in several preclinical species and in humans. The compound is orally available and demonstrates dose-dependent exposure.[6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in various species.
Table 1: In Vitro Permeability and Protein Binding of this compound [6]
| Parameter | Assay | Species | Result |
| Permeability | PAMPA & PAMPA-BBB | - | Comparable to highly permeable, orally active pharmaceuticals |
| Serum Protein Binding | - | Rat | 95.5 ± 1.7% |
| Dog | 95.9 ± 1.3% | ||
| Human | 98.6 ± 0.4% |
Table 2: In Vivo Pharmacokinetics of this compound in Preclinical Species [6]
| Species | Dose Route | Half-life (T½) | Brain-to-Plasma Ratio | Brain Half-life (T½) |
| Rat | Oral | 2 hours | ~20% of plasma values | 6 hours |
| Dog | Oral | 6 hours | Not Reported | Not Reported |
Note: Specific Cmax, Tmax, and AUC values for preclinical and clinical studies are not fully detailed in the publicly available literature and would require access to proprietary study reports.
Metabolism
In vitro studies using primary hepatocytes have shown that this compound is stable in human liver cells, suggesting a low metabolic clearance in humans.[6] In contrast, it is moderately metabolized in rat and dog hepatocytes.[6] Furthermore, this compound exhibits a very low potential for drug-drug interactions based on cytochrome P450 enzyme inhibition assays.[6]
CNS Penetration
The ability of this compound to cross the blood-brain barrier is a key feature of its pharmacological profile.
Evidence of CNS Penetration
Preclinical studies in rats have demonstrated that following a single oral dose, brain levels of this compound were approximately 20% of plasma concentrations, with a brain tissue half-life of 6 hours.[6] This indicates significant and sustained exposure in the CNS.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput assay used to predict the passive diffusion of a compound across the gastrointestinal tract and the blood-brain barrier.[7][8]
-
Objective: To assess the passive permeability of this compound.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane.
-
The test compound (this compound) is added to the donor wells of the plate.
-
The acceptor plate, containing a buffer solution, is placed on top of the filter plate.
-
The "sandwich" is incubated at room temperature for a defined period.
-
The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
The permeability coefficient (Pe) is calculated based on the rate of compound appearance in the acceptor well.
-
In Vivo CNS Penetration Study in Rats
This protocol describes a typical in vivo study to determine the brain-to-plasma concentration ratio of a test compound.[7][9]
-
Objective: To quantify the concentration of this compound in the brain and plasma over time following oral administration.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing: this compound is administered via oral gavage at a specified dose.
-
Sample Collection: At predetermined time points post-dosing, blood samples are collected via cardiac puncture, and the animals are euthanized. The brains are then rapidly excised.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Bioanalysis: The concentrations of this compound in plasma and brain homogenate are quantified using a validated LC-MS/MS method.
-
Data Analysis: The brain-to-plasma concentration ratio is calculated at each time point. Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, are determined for both plasma and brain tissue.
-
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective analytical technique used for the quantification of drugs in biological matrices.[10][11]
-
Objective: To accurately measure the concentration of this compound in plasma and brain homogenate.
-
Methodology:
-
Sample Preparation: Proteins in the plasma and brain homogenate samples are precipitated using a solvent like acetonitrile. The supernatant is then separated and dried.
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 analytical column is typically used to separate this compound from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its internal standard.
-
Quantification: A calibration curve is generated using standards of known this compound concentrations to determine the concentration in the unknown samples.
-
Visualizations
Signaling Pathway of the Vasopressin V1a Receptor
This compound acts as an antagonist at the V1a receptor, which is a Gq protein-coupled receptor.[5] The diagram below illustrates the canonical signaling pathway initiated by vasopressin binding to the V1a receptor.
Caption: Vasopressin V1a Receptor Signaling Pathway.
Experimental Workflow for In Vivo CNS Penetration Study
The following diagram outlines the key steps in a typical preclinical study to assess the brain penetration of a compound.
Caption: In Vivo CNS Penetration Study Workflow.
Conclusion
This compound is a CNS-penetrant vasopressin V1a receptor antagonist with favorable oral bioavailability and metabolic stability, particularly in humans. Preclinical data confirm its ability to cross the blood-brain barrier and achieve significant concentrations in the brain. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other CNS-targeted therapeutics. Further disclosure of detailed pharmacokinetic data from human clinical trials will be crucial for a complete understanding of its clinical pharmacology.
References
- 1. grokipedia.com [grokipedia.com]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain penetration assessment in vivo: a reliable and simple method in anesthetized rats at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive LC/MS/MS bioanalysis assay of orally administered lipoic acid in rat blood and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of SRX246 in Neuropsychiatric Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SRX246 is a first-in-class, orally bioavailable, and centrally-acting selective antagonist of the vasopressin 1a (V1a) receptor, demonstrating significant therapeutic potential for a range of neuropsychiatric disorders characterized by stress, anxiety, and aggression. Developed by Azevan Pharmaceuticals, this compound has undergone extensive preclinical evaluation and has shown promising results in Phase II clinical trials for conditions such as Huntington's Disease, Intermittent Explosive Disorder, and Post-Traumatic Stress Disorder (PTSD). This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanisms of action related to this compound, intended to inform further research and development in the field.
Introduction: The Vasopressin System and Neuropsychiatric Disorders
The neuropeptide arginine vasopressin (AVP) plays a crucial role in regulating social behaviors, stress responses, and emotional processing through its interaction with various receptors in the brain. The V1a receptor subtype, in particular, is densely expressed in limbic brain regions integral to the modulation of fear, anxiety, and aggression.[1][2] Dysregulation of the vasopressin system has been implicated in the pathophysiology of several neuropsychiatric conditions, making the V1a receptor a compelling target for therapeutic intervention. This compound represents a novel approach to treating these disorders by selectively blocking the V1a receptor, thereby mitigating the downstream effects of excessive vasopressin signaling.
Mechanism of Action of this compound
This compound is a potent and highly selective antagonist of the human V1a receptor with a binding affinity (Ki) of 0.3 nM.[3] It exhibits negligible binding to V1b and V2 receptors, as well as a wide range of other G-protein coupled receptors, ensuring a targeted pharmacological profile with a reduced likelihood of off-target effects.[3] The primary mechanism of action of this compound involves the competitive inhibition of AVP binding to the V1a receptor. This receptor is coupled to the Gq/11 family of G-proteins.[4] Upon AVP binding, the V1a receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release in brain circuits associated with emotion and behavior. By blocking this pathway, this compound is thought to dampen the heightened neuronal activity that contributes to symptoms of anxiety, aggression, and stress-related disorders.
Signaling Pathway of the Vasopressin V1a Receptor and the Antagonistic Action of this compound
Preclinical Data
This compound has demonstrated efficacy in a variety of animal models of neuropsychiatric disorders, including those for aggression, anxiety, and depression.[5][6]
Pharmacokinetics
Pharmacokinetic studies in rats and dogs have shown that this compound is orally bioavailable and penetrates the central nervous system. Following a single oral dose in rats, brain concentrations of this compound were found to be approximately 20% of plasma values, with a half-life of 6 hours in the brain.[7]
| Parameter | Rat | Dog | Human |
| Binding Affinity (Ki) for V1a Receptor | - | - | 0.3 nM[3] |
| Plasma Half-life (T½) | 2 hours[7] | 6 hours[7] | - |
| Brain Half-life (T½) | 6 hours[7] | - | - |
| Brain to Plasma Ratio | ~20%[7] | - | - |
| Protein Binding (Serum) | 95.5 ± 1.7%[7] | 95.9 ± 1.3%[7] | 98.6 ± 0.4%[7] |
Preclinical Efficacy
In preclinical models, this compound has been shown to reduce aggression and fear responses.[1] For instance, in a resident-intruder model, this compound significantly blunted aggressive behavior in male rats.[1][8] Functional magnetic resonance imaging (fMRI) studies in rats demonstrated that this compound blocked the increase in brain activity in aggression-related circuits that was observed when a resident male was confronted with an intruder.[1] Furthermore, this compound has shown anxiolytic and antidepressant effects in various animal models.[1]
Clinical Development
This compound has been evaluated in several Phase II clinical trials for a variety of neuropsychiatric disorders.
Huntington's Disease (STAIR Trial)
The Safety, Tolerability, and Activity of this compound in Irritable Subjects with Huntington's Disease (STAIR) trial was a Phase II, multicenter, randomized, double-blind, placebo-controlled study.[2][9]
| Parameter | This compound | Placebo |
| Number of Participants | 71 | 35 |
| Dosing Regimen | 120 mg BID or 160 mg BID[2] | Matching placebo |
| Treatment Duration | 12 weeks[3] | 12 weeks[3] |
| Reduction in Violent Behaviors (Hitting) | Proportion of patients exhibiting violent behaviors reduced from 53% to 37%[3] | Proportion of patients exhibiting violent behaviors remained stable (24% to 33%)[3] |
| Fewer Aggressive Events (Hitting/Yelling) in High Disease Burden Subgroup | 65% of patients[3] | 22% of patients[3] |
The trial met its primary endpoints of safety and tolerability.[3] Exploratory efficacy analyses revealed a statistically significant reduction in the proportion of patients exhibiting violent behaviors in the this compound group compared to placebo.[3]
Intermittent Explosive Disorder
A Phase II exploratory clinical study evaluated this compound in adults with Intermittent Explosive Disorder.[10][11] The multi-center, randomized, double-blind, placebo-controlled trial included 97 subjects who received either this compound or placebo for 8 weeks.[10] The study achieved its primary endpoint and exploratory goals, with a statistically significant difference favoring this compound in key outcome measures of clinical benefit.[10][11]
| Parameter | Value |
| Number of Participants | 97 |
| Study Design | Randomized, double-blind, placebo-controlled |
| Treatment Duration | 8 weeks |
| Key Finding | Statistically significant differences favoring this compound in key outcome measures[10][11] |
Post-Traumatic Stress Disorder (PTSD)
A proof-of-concept, 18-week, double-blind, crossover clinical trial investigated the efficacy of this compound in 42 patients with PTSD.[12] The primary outcome was the change in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) score.[13] While the study did not meet its primary endpoint of a 10-point difference in mean CAPS-5 scores compared to placebo, an examination of effect sizes, adjusted for covariates, suggested a potential benefit for this compound, with an effect approximately 30% higher than placebo.[13]
| Parameter | This compound | Placebo |
| Number of Participants | 42 | 42 |
| Dosing Regimen | 160 mg PO BID[12] | Matching placebo |
| Treatment Duration | 8 weeks per arm (crossover)[13] | 8 weeks per arm (crossover)[13] |
| Primary Outcome | Expected 10-point difference in mean CAPS-5 scores (not met)[13] | - |
| Effect Size | ~30% higher than placebo (adjusted for covariates) | - |
Experimental Protocols
Preclinical Behavioral Models
This paradigm is a standardized method to assess offensive aggressive and defensive behaviors.
This test is widely used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
This model is used to screen for antidepressant efficacy by measuring the immobility time of rodents in an inescapable cylinder of water.
Clinical Study Protocols
To assess the central nervous system effects of this compound, a functional magnetic resonance imaging (fMRI) study was conducted in healthy volunteers.
This study demonstrated that this compound could attenuate the effects of intranasally administered vasopressin on brain circuits that are activated in response to threatening stimuli.[1] Specifically, this compound treatment was associated with a significantly attenuated BOLD response to angry faces in brain regions such as the amygdala.[8]
Conclusion and Future Directions
This compound, a selective V1a receptor antagonist, has shown a promising safety and efficacy profile in both preclinical and clinical studies for the treatment of neuropsychiatric disorders characterized by aggression, anxiety, and stress. The data gathered to date strongly support the continued development of this compound as a novel therapeutic agent. Future research should focus on larger, pivotal Phase III trials to confirm the efficacy of this compound in Huntington's Disease and Intermittent Explosive Disorder. Further investigation into its potential in other indications, such as PTSD, is also warranted, potentially with refined study designs or patient populations. The continued exploration of V1a receptor antagonism as a therapeutic strategy holds significant promise for addressing unmet medical needs in psychiatry.
References
- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 2. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Azevan Pharmaceuticals Reports Positive Phase 2 Exploratory Clinical Study Results with this compound in Intermittent Explosive Disorder [prnewswire.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. A proof-of-concept randomized crossover clinical trial of a first-in-class vasopressin 1a receptor antagonist for PTSD: Design, methods, and recruitment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SRX246: A Vasopressin V1a Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction and History
SRX246 is a first-in-class, orally bioavailable, and centrally-acting small molecule antagonist of the vasopressin V1a receptor developed by Azevan Pharmaceuticals.[1][2] It represents a novel therapeutic approach for central nervous system (CNS) disorders characterized by stress, fear, aggression, and anxiety.[2][3] The development of this compound was driven by the growing understanding of the role of the neuropeptide arginine vasopressin (AVP) in modulating social behaviors and stress responses through its action on the V1a receptor, which is the predominant vasopressin receptor subtype in the brain.[4]
The development program for this compound has been supported by grants from the National Institutes of Health (NIH) and the Department of Defense.[3] Preclinical studies demonstrated the efficacy of this compound in various animal models of mood and behavioral disorders.[1][4] Subsequently, this compound has undergone extensive clinical evaluation for several indications, including Huntington's disease, Intermittent Explosive Disorder (IED), and Post-Traumatic Stress Disorder (PTSD).[2][3]
Mechanism of Action
This compound is a highly selective antagonist of the vasopressin V1a receptor.[1][4] By blocking the binding of endogenous AVP to the V1a receptor in the brain, this compound modulates downstream signaling pathways involved in the regulation of socio-emotional behaviors.[4] The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately influences neuronal excitability and neurotransmitter release in brain regions critical for emotional regulation, such as the amygdala and hypothalamus. This compound, by competitively inhibiting AVP binding, attenuates this signaling pathway.
Signaling Pathway of Vasopressin V1a Receptor and Inhibition by this compound
Caption: this compound competitively antagonizes the vasopressin V1a receptor.
Preclinical Development
In Vitro Studies
This compound has demonstrated high affinity and selectivity for the human vasopressin V1a receptor in vitro.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 0.3 nM | [4] |
| Permeability | PAMPA & PAMPA-BBB | Comparable to highly permeable, orally active pharmaceuticals | [1] |
| Protein Binding | Rat | 95.5 ± 1.7% | [1] |
| Dog | 95.9 ± 1.3% | [1] | |
| Human | 98.6 ± 0.4% | [1] | |
| Metabolism | Human Hepatocytes | Stable | [1] |
| Rat & Dog Hepatocytes | Moderately metabolized | [1] | |
| CYP450 Inhibition | Human | Very low potential for drug-drug interactions | [1] |
Radioligand Binding Assay for V1a Receptor Affinity:
-
Objective: To determine the binding affinity (Ki) of this compound for the human vasopressin V1a receptor.
-
Methodology:
-
Membrane Preparation: Crude membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human V1a receptor are used.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) is used as the radiolabeled ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% bovine serum albumin (BSA).
-
Procedure: Membranes are incubated with a fixed concentration of [3H]-AVP and varying concentrations of unlabeled this compound in the assay buffer.
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-AVP (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[3]
-
In Vivo Studies
This compound has been evaluated in various animal models, demonstrating its efficacy in reducing behaviors associated with stress, fear, and aggression.[1][4]
| Parameter | Species | Dose | Value | Reference |
| Half-life (T½) | Rat | Oral | 2 hours | [1] |
| Dog | Oral | 6 hours | [1] | |
| Brain Penetration | Rat | Single Oral Dose | Brain levels were approximately 20% of plasma values with a T½ of 6 hours | [1] |
Resident-Intruder Test for Anti-Aggressive Effects:
-
Objective: To assess the effect of this compound on aggressive behavior in a standardized animal model.
-
Methodology:
-
Animals: Male rodents (e.g., rats or mice) are used.
-
Housing: A male "resident" animal is housed with a female companion for a period to establish territoriality. The female is removed prior to the test.
-
Procedure: An unfamiliar male "intruder" animal is introduced into the home cage of the resident.
-
Drug Administration: this compound or vehicle is administered to the resident animal at a specified time before the test.
-
Observation: The social interaction between the resident and intruder is recorded for a defined period (e.g., 10 minutes).
-
Behavioral Scoring: Key behaviors are scored, including latency to the first attack, number of attacks, duration of aggressive grooming, and non-aggressive social behaviors (e.g., social sniffing).
-
Data Analysis: Behavioral parameters are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).[2][5]
-
Clinical Development
This compound has been investigated in multiple Phase 1 and Phase 2 clinical trials for various neuropsychiatric indications.
Phase 1 Studies in Healthy Volunteers
Phase 1 single and multiple ascending dose studies in healthy volunteers demonstrated that this compound was safe and well-tolerated.[1][6] These studies also provided key pharmacokinetic data to inform dosing in subsequent patient trials.
Phase 2 Clinical Trials
-
Objective: To evaluate the safety, tolerability, and activity of this compound in treating irritability in patients with Huntington's disease.[7][8]
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, dose-escalation study.[8][9]
-
Patient Population: 106 individuals with early symptomatic Huntington's disease and irritability.[7]
-
Dosing Regimen: Patients were randomized to receive placebo or this compound. The this compound group started at 80 mg twice daily for two weeks, then escalated to 120 mg twice daily. After four weeks at 120 mg, one group continued at this dose while the other escalated to 160 mg twice daily for the remaining six weeks.[7][8]
-
Key Outcomes:
-
Primary: Safety and tolerability. This compound was found to be safe and well-tolerated.[7]
-
Exploratory Efficacy: A statistically significant reduction in the proportion of patients exhibiting violent behaviors was observed in the this compound-treated group compared to placebo (37% vs. 24% at baseline, changing to 53% vs. 33% at 12 weeks, respectively).[7] In a subgroup of patients with a higher disease burden, a significantly greater proportion experienced fewer aggressive events (hitting or yelling) with this compound compared to placebo (65% vs. 22%).[7]
-
-
Objective: To assess the safety, tolerability, and activity of this compound in adults with Intermittent Explosive Disorder.[10][11]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[12][13]
-
Patient Population: 97 adult male and female subjects with IED.[12][13]
-
Dosing Regimen: Following a two-week placebo lead-in, patients were randomized to receive this compound or placebo for 8 weeks.[12][13]
-
Key Outcomes: The primary endpoint and exploratory goals of the trial were met, with this compound demonstrating a statistically significant clinical benefit in key outcome measures. The drug was well-tolerated with no serious adverse events reported.[12][13]
-
Objective: To evaluate the efficacy and safety of this compound in adults with PTSD.[14][15]
-
Study Design: An 18-week, crossover, double-blind, randomized, placebo-controlled proof-of-concept study.[14][16]
-
Patient Population: Adult veterans and civilians with a primary diagnosis of PTSD.[14]
-
Dosing Regimen: Participants received this compound (160 mg twice daily) for 8 weeks and placebo for 8 weeks in a crossover design, separated by a washout period.[14][16]
-
Key Outcomes: The study aimed to assess changes in the Clinician-Administered PTSD Scale (CAPS-5) score.[16] While the study was underpowered, examination of effect sizes suggested a potential superiority for this compound over placebo.[17]
Clinical Trial Experimental Workflow
Caption: A generalized workflow for the Phase 2 clinical trials of this compound.
Conclusion and Future Directions
This compound, a potent and selective vasopressin V1a receptor antagonist, has shown a promising safety and efficacy profile in both preclinical and clinical studies for the treatment of neuropsychiatric disorders characterized by aggression and irritability. The positive results from the Phase 2 trials in Huntington's disease and Intermittent Explosive Disorder suggest that targeting the vasopressin system is a viable therapeutic strategy for these conditions. While the development program for this compound appears to have paused in recent years, the extensive data gathered provides a solid foundation for further investigation into the role of V1a receptor antagonism in CNS disorders. Future research could focus on optimizing patient selection, exploring additional indications, and further elucidating the long-term safety and efficacy of this novel therapeutic agent.
References
- 1. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. mdpi.com [mdpi.com]
- 7. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. biotechhunter.com [biotechhunter.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Azevan Pharmaceuticals Reports Positive Phase 2 Exploratory Clinical Study Results with this compound in Intermittent Explosive Disorder [prnewswire.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. biotechhunter.com [biotechhunter.com]
- 16. A proof-of-concept randomized crossover clinical trial of a first-in-class vasopressin 1a receptor antagonist for PTSD: Design, methods, and recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
SRX246 for the Treatment of Irritability in Huntington's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irritability is a common and distressing neuropsychiatric symptom in Huntington's Disease (HD), significantly impacting the quality of life for both patients and caregivers. Current treatment options are limited and often associated with undesirable side effects. SRX246, a potent and selective vasopressin 1a (V1a) receptor antagonist, represents a novel therapeutic approach targeting the underlying neurobiology of aggression and irritability. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical pharmacology, pharmacokinetic profile, and clinical evaluation in patients with HD.
Introduction
Huntington's Disease is a progressive neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene.[1] Beyond the hallmark motor and cognitive decline, neuropsychiatric symptoms are prevalent, with irritability and aggression affecting a significant proportion of patients.[2] The neuropeptide arginine vasopressin (AVP) and its V1a receptor are implicated in the regulation of social behaviors, including aggression.[3] this compound is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a highly selective antagonist at the V1a receptor.[4][5] It was developed by Azevan Pharmaceuticals and has been investigated for the treatment of irritability in HD.[6]
Mechanism of Action
This compound exerts its pharmacological effect by competitively blocking the binding of AVP to the V1a receptor, the most abundant vasopressin receptor subtype in the brain.[2] V1a receptors are G-protein coupled receptors (GPCRs) that, upon activation by AVP, couple to Gq/11 proteins.[3] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to various cellular responses that are believed to contribute to aggression and anxiety.[7] By antagonizing the V1a receptor, this compound is thought to dampen these signaling pathways, thereby reducing irritability and aggressive behaviors.[6]
Signaling Pathway of the Vasopressin V1a Receptor and the Antagonistic Action of this compound
Preclinical Pharmacology
In Vitro Pharmacology
This compound is a highly potent and selective antagonist of the human V1a receptor. It displays negligible binding to V1b and V2 receptors, as well as a panel of 64 other receptors, including 35 G-protein coupled receptors.[8]
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference(s) |
| Binding Affinity (Ki) | |||
| V1a Receptor | Human | 0.3 nM | [8] |
| V1b Receptor | Human | No interaction | [8] |
| V2 Receptor | Human | No interaction | [8] |
| Plasma Protein Binding | |||
| Rat | 95.5 ± 1.7% | [9] | |
| Dog | 95.9 ± 1.3% | [9] | |
| Human | 98.6 ± 0.4% | [9] | |
| Metabolism | |||
| Hepatocyte Stability | Human | Stable | [9] |
| Dog | Moderately metabolized | [9] | |
| Rat | Moderately metabolized | [9] |
In Vivo Pharmacology & Pharmacokinetics
Preclinical studies in animal models have demonstrated the efficacy of this compound in reducing behaviors analogous to human irritability and aggression.[3] In murine models, this compound markedly blunted aggressive behavior.[3]
Pharmacokinetic studies have shown that this compound is orally bioavailable and penetrates the central nervous system.[8][9]
Table 2: Preclinical Pharmacokinetics of this compound in Rats
| Route | Dose | Cmax | AUC0-∞ | t1/2 | Brain Levels (vs. Plasma) | Reference(s) |
| Intravenous (i.v.) | 2 mg/kg | 953 ng/mL | 1141 ng·h/mL | 6.02 hours | - | [8] |
| Oral (p.o.) | 20 mg/kg | 98.4 ng/mL | 624 ng·h/mL | 2.38 hours | ~20% | [8][9] |
Clinical Development in Huntington's Disease
The STAIR Clinical Trial
The primary clinical investigation of this compound in Huntington's disease was the "Safety, Tolerability, and Activity of this compound in Irritable HD patients" (STAIR) trial (NCT02507284).[9]
Table 3: Overview of the STAIR Phase 2 Clinical Trial
| Parameter | Description | Reference(s) |
| Study Design | 3-arm, multicenter, randomized, placebo-controlled, double-blind, 12-week, dose-escalation study | [1][9] |
| Participants | 106 individuals with early symptomatic Huntington's disease and irritability | [1][6] |
| Treatment Arms | 1. This compound 120 mg twice daily (BID)2. This compound 160 mg twice daily (BID)3. Placebo | [9] |
| Primary Endpoints | Safety and tolerability | [6] |
| Secondary Endpoints | Safety and tolerability | [6] |
| Exploratory Endpoints | Changes in problematic behaviors assessed by various scales (CMAI, ABC, PBA-s, IS, CGI), HD Quality of Life (QoL), and Caregiver Burden questionnaires | [9] |
Experimental Protocol: STAIR Trial Dosing Regimen
The STAIR trial employed a dose-escalation design to ensure patient safety.[1]
Clinical Trial Results
Safety and Tolerability: The STAIR trial met its primary and secondary endpoints, demonstrating that this compound was generally safe and well-tolerated in patients with Huntington's disease.[6] There were no treatment-related serious adverse events reported.[6] Adverse events that were more common in the this compound groups compared to placebo included nausea, fatigue, headache, increased liver enzymes, falls, and depressed mood.[6] Importantly, this compound was not associated with a worsening of apathy or suicidal ideation, which can be side effects of other medications used in this patient population.[6]
Efficacy: While the STAIR trial was primarily a safety study, exploratory analyses of behavioral endpoints suggested a potential benefit of this compound in reducing aggression.
Table 4: Key Exploratory Efficacy Findings from the STAIR Trial
| Endpoint | Finding | Reference(s) |
| Violent Behaviors | Reduction in the proportion of patients exhibiting violent behaviors (hitting) from 53% to 37% in the this compound group, compared to a stable proportion in the placebo group (24% to 33%). | [6] |
| Aggressive Events (Subgroup Analysis) | In a subgroup of patients with a higher disease burden, a significantly greater proportion of those treated with this compound experienced fewer aggressive events (hitting or yelling) compared to the placebo group (65% vs. 22%). | [6] |
Neuroimaging Studies
Functional magnetic resonance imaging (fMRI) studies in both preclinical models and healthy human volunteers have provided further evidence for the CNS activity of this compound.[3][10]
Experimental Protocol: Preclinical fMRI in Rats
A study in rats utilized fMRI to observe changes in brain activity in response to this compound.[3] The protocol involved inducing an aggressive response in a male rat by introducing a novel male into the cage with his bonded female partner.[3] This social challenge led to increased activity in brain circuits associated with aggression, which was blocked by pretreatment with this compound.[3]
In healthy human volunteers, this compound was shown to attenuate the effects of intranasally administered AVP on brain circuits activated in response to viewing angry or threatening faces.[3]
Summary and Future Directions
This compound is a promising, well-tolerated V1a receptor antagonist with a novel mechanism of action for the treatment of irritability and aggression in Huntington's disease. Preclinical and clinical data support its target engagement in the CNS and suggest a potential therapeutic benefit. While the development of this compound for Huntington's disease appears to have stalled, the data generated from these studies provide a strong rationale for the continued investigation of V1a receptor antagonism as a therapeutic strategy for neuropsychiatric symptoms in neurodegenerative diseases. Further clinical trials with a primary focus on efficacy are warranted to definitively establish the role of this compound in managing the behavioral aspects of Huntington's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 7. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Investigating SRX246 for Post-Traumatic Stress Disorder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-Traumatic Stress Disorder (PTSD) presents a significant therapeutic challenge, with current pharmacological interventions often demonstrating limited efficacy and undesirable side effects. A promising avenue of research involves the modulation of the brain's vasopressin system. SRX246, a first-in-class, orally bioavailable, and centrally-acting vasopressin V1a receptor antagonist, has emerged as a novel investigational compound for the treatment of PTSD and other stress-related disorders. This technical guide provides a comprehensive overview of the core scientific and clinical data related to the investigation of this compound for PTSD.
Mechanism of Action: Targeting the Vasopressin V1a Receptor
This compound is a small-molecule antagonist with high selectivity for the vasopressin V1a receptor.[1] Arginine vasopressin (AVP) is a neuropeptide implicated in the regulation of social behaviors, stress, and anxiety.[2] In the context of PTSD, the V1a receptor is a key target due to its role in mediating the effects of AVP on fear and anxiety circuits in the brain. The V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[3]
Upon binding of AVP, the V1a receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is believed to contribute to the heightened states of fear and anxiety characteristic of PTSD. By competitively blocking the V1a receptor, this compound is hypothesized to attenuate the downstream signaling initiated by AVP, thereby mitigating the neurobiological underpinnings of PTSD symptoms.
Preclinical Evidence
The rationale for investigating this compound in PTSD is supported by preclinical studies in animal models of fear and anxiety.[4][5] A key model utilized to establish the proof-of-concept involved predator fear conditioning in rats.
Experimental Protocol: Predator Scent Fear Conditioning with fMRI in Rats
This protocol provides a representative methodology based on descriptions of preclinical studies supporting the clinical development of this compound.
Objective: To assess the effect of this compound on fear-induced brain activity in a predator scent-based fear conditioning model in rats.
Animals: Adult male Sprague-Dawley rats.
Materials:
-
This compound (or vehicle control)
-
Fear conditioning apparatus
-
Odor delivery system
-
Predator scent (e.g., ferret odor)
-
Conditioned stimulus (e.g., sucrose (B13894) solution)
-
Functional Magnetic Resonance Imaging (fMRI) scanner equipped for small animals
Procedure:
-
Habituation: Rats are habituated to the fMRI scanner environment and the odor delivery system to minimize stress-induced artifacts.
-
Conditioning:
-
Rats are placed in the fear conditioning apparatus.
-
They are presented with a conditioned stimulus (CS), such as a novel sucrose solution to drink.
-
Simultaneously, they are exposed to an unconditioned stimulus (US), which is the predator scent (ferret odor), for a defined duration.
-
This pairing of the CS and US is repeated over several trials.
-
-
Treatment:
-
Following the conditioning phase, rats are randomly assigned to receive either this compound or a vehicle control, administered orally at a predetermined dose.
-
-
fMRI Scanning:
-
Two weeks after conditioning, the rats are placed in the fMRI scanner.
-
They are re-exposed to the conditioned stimulus (sucrose solution) in the absence of the predator scent.
-
Blood-oxygen-level-dependent (BOLD) fMRI signals are acquired to measure brain activity.
-
-
Data Analysis:
-
The BOLD signal changes in response to the CS are compared between the this compound-treated and vehicle-treated groups.
-
Regions of interest (ROIs) include the limbic cortex and hippocampus, areas known to be involved in fear memory.
-
Expected Outcome: In untreated animals, re-exposure to the sucrose-associated traumatic memory is expected to elicit a hyperarousal pattern of BOLD activity in the limbic cortex and hippocampus. Treatment with this compound is hypothesized to block or significantly attenuate this hyperarousal pattern of brain activity.
Clinical Investigation in PTSD
This compound has been evaluated in a Phase 2, proof-of-concept, randomized, double-blind, placebo-controlled crossover clinical trial for the treatment of adults with PTSD (NCT02733614).[6]
Experimental Protocol: Phase 2 Crossover Trial (NCT02733614)
Objective: To evaluate the efficacy, safety, and tolerability of this compound in adults with a primary diagnosis of PTSD.
Study Design: An 18-week, randomized, double-blind, placebo-controlled crossover trial.
Participants: Adult veterans and civilians with a primary diagnosis of PTSD.[6]
Intervention:
-
This compound: 160 mg administered orally twice daily (BID).
-
Placebo: Matching placebo capsules administered orally twice daily.
Procedure:
-
Randomization: Participants were randomly assigned to one of two treatment sequences:
-
Group 1: this compound for 8 weeks, followed by a 1-week washout period, then placebo for 8 weeks.
-
Group 2: Placebo for 8 weeks, followed by a 1-week washout period, then this compound for 8 weeks.
-
-
Assessments: Participants were assessed at baseline and every two weeks throughout the trial.
Outcome Measures:
-
Primary Outcome: Change in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total severity score. The primary hypothesis was that this compound would result in a clinically meaningful 10-point reduction in the mean CAPS-5 score compared to placebo.
-
Secondary Outcomes:
-
Safety and tolerability (assessed by adverse events, serious adverse events, and dropout rates).
-
Change in depressive symptoms (Beck Depression Inventory-II - BDI-II).
-
Change in irritability, anger, and aggression (Sheehan Irritability Scale - SIS).
-
Change in quality of life (Medical Outcomes Study Short-Form 12-Item Health Survey - SF-12, and Sheehan Disability Scale - SDS).
-
Change in sleep quality (Pittsburgh Sleep Quality Index - PSQI).
-
Clinical Trial Results
The Phase 2 trial was underpowered due to recruitment challenges. While the primary endpoint of a statistically significant 10-point reduction in CAPS-5 score was not met, the study revealed a signal of efficacy for this compound.[7]
Table 1: Primary Efficacy Outcome - Change in CAPS-5 Score
| Outcome | This compound | Placebo |
| Effect Size (pre-post change) | 1.05 | 0.69 |
| Difference in Effect Size | \multicolumn{2}{c | }{0.36 (~30% higher for this compound)} |
| Clinically Significant Reduction (≥10 points) | 27% of patients | 18% of patients |
| Statistical Significance | \multicolumn{2}{c | }{Not Statistically Significant (p=0.55)} |
Data sourced from the final report of the clinical trial (W81XWH-15-1-0645).[7]
Table 2: Secondary Efficacy Outcomes
| Outcome Measure | Finding |
| Beck Depression Inventory-II (BDI-II) | Significant reduction in scores over time, but no significant difference between this compound and placebo.[7] |
| Sheehan Irritability Scale (SIS) | Significant reduction in scores over time, but no significant difference between this compound and placebo.[7] |
| Sheehan Disability Scale (SDS) | Significant reduction in scores over time, but no significant difference between this compound and placebo.[7] |
| Medical Outcomes Study Short-Form 12-Item Health Survey (SF-12) | Significant improvement over time, but no significant difference between this compound and placebo.[7] |
| Pittsburgh Sleep Quality Index (PSQI) | Findings suggest a potential stabilizing effect on sleep quality with this compound compared to a decrease in quality with placebo, though not statistically significant.[7] |
Data sourced from the final report of the clinical trial (W81XWH-15-1-0645).[7]
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated.[4][8] In the Phase 2 PTSD trial, adverse events were typically mild to moderate and included gastrointestinal distress, headache, nausea, vomiting, cough, and throat irritation. There were no significant differences in the frequency of adverse events between the this compound and placebo groups.[7] No serious adverse events were reported.[8]
Conclusion
This compound, a vasopressin V1a receptor antagonist, represents a novel mechanism of action for the treatment of PTSD. Preclinical studies have demonstrated its ability to modulate fear circuitry in the brain. The Phase 2 clinical trial in PTSD, although underpowered, provided a signal of efficacy, with a larger effect size on PTSD symptom reduction compared to placebo. The compound was also found to be safe and well-tolerated. These preliminary findings suggest that this compound warrants further investigation in larger, adequately powered clinical trials to definitively determine its therapeutic potential for individuals suffering from PTSD.
References
- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Arginine vasopressin receptor 1a is a therapeutic target for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A proof-of-concept randomized crossover clinical trial of a first-in-class vasopressin 1a receptor antagonist for PTSD: Design, methods, and recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different single receptor domains determine the distinct G protein coupling profiles of members of the vasopressin receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
Foundational Studies on the Efficacy of SRX246: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX246 is a first-in-class, orally bioavailable, and centrally-acting small molecule that functions as a selective antagonist for the vasopressin 1a (V1a) receptor.[1][2][3] Developed by Azevan Pharmaceuticals, this compound has been investigated for its therapeutic potential in treating a range of neuropsychiatric disorders characterized by excessive fear, aggression, and anxiety. This technical guide provides an in-depth overview of the foundational preclinical and clinical studies that have established the efficacy profile of this compound.
Mechanism of Action: Targeting the Vasopressin V1a Receptor
Arginine vasopressin (AVP) is a neuropeptide that plays a crucial role in regulating social behaviors, stress responses, and emotional processing through its interaction with various receptors in the brain.[4] The V1a receptor subtype is prominently expressed in brain regions associated with these functions, including the amygdala and other limbic system structures.[1][5] Elevated vasopressin levels have been linked to increased aggression. By selectively blocking the V1a receptor, this compound is designed to modulate the downstream signaling pathways activated by vasopressin, thereby reducing behaviors such as aggression, fear, and anxiety.[1][4] Preclinical and clinical studies have demonstrated that this compound effectively penetrates the central nervous system and engages with its target to produce these therapeutic effects.[1][3][6]
Vasopressin V1a Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of vasopressin to its V1a receptor and the point of intervention for this compound.
Preclinical Efficacy Studies
Foundational preclinical research demonstrated the potential of this compound to mitigate behaviors related to aggression, fear, and anxiety in various animal models.[1][7][8] These studies were crucial in establishing the rationale for advancing this compound into clinical development.
Animal Models of Aggression
In rodent models, this compound has been shown to significantly reduce aggressive behaviors. A key experimental paradigm involved inducing aggression in male rats and then administering this compound.
Experimental Protocol: Resident-Intruder Test
-
Animal Model: Male Syrian hamsters or rats were used. Animals were housed individually to establish residency.
-
Procedure: An unfamiliar "intruder" male was introduced into the resident's cage for a defined period.
-
Behavioral Assessment: Aggressive behaviors exhibited by the resident, such as latency to attack, number of attacks, and duration of aggressive encounters, were recorded and scored by trained observers blinded to the treatment condition.
-
Drug Administration: this compound or a vehicle control was administered orally at varying doses prior to the introduction of the intruder.
-
fMRI Studies: In some preclinical investigations, functional magnetic resonance imaging (fMRI) was employed in rodent models to assess the neural circuits affected by this compound during aggressive encounters.[5]
While specific quantitative data from these preclinical aggression studies are not publicly available in full, published summaries indicate that this compound markedly blunted aggressive behavior in these models.[5]
Clinical Efficacy Studies
This compound has undergone several Phase II clinical trials to evaluate its safety, tolerability, and efficacy in human populations for various indications.
Intermittent Explosive Disorder (IED)
A Phase II exploratory clinical study (NCT02055638) was conducted to assess the efficacy of this compound in adults with IED, a condition characterized by recurrent aggressive outbursts.[9]
Experimental Protocol: NCT02055638 [9]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
-
Participants: 97 adult male and female subjects diagnosed with IED.
-
Treatment Regimen: Following a two-week placebo lead-in phase, participants were randomized to receive either this compound or a placebo for 8 weeks.
-
Primary and Secondary Outcome Measures: The study assessed changes in the frequency and severity of aggressive episodes, as well as overall clinical improvement.
A press release from Azevan Pharmaceuticals reported that the study achieved its primary endpoint and exploratory goals, with a statistically significant difference favoring this compound in key outcome measures indicative of clinical benefit.[9] The treatment was also reported to be generally well-tolerated with no serious adverse events.[9]
Huntington's Disease (HD)
The STAIR (Safety, Tolerability, and Activity of this compound in Irritable Subjects with Huntington's Disease) trial (NCT02507284) was a Phase II study designed to evaluate this compound for the treatment of irritability in patients with HD.[1][10]
Experimental Protocol: STAIR Trial (NCT02507284) [10]
-
Study Design: A 3-arm, multicenter, randomized, placebo-controlled, double-blind, 12-week dose-escalation study.
-
Participants: 106 individuals with early symptomatic Huntington's Disease who exhibited irritability.
-
Treatment Regimen: Participants were randomized to one of three arms: placebo, a final dose of 120 mg of this compound twice daily, or a final dose of 160 mg of this compound twice daily. The dosing for the active arms involved a gradual escalation.
-
Outcome Measures: The primary outcome was safety and tolerability. Exploratory efficacy endpoints included changes in scores on various behavioral scales, such as the Cohen-Mansfield Agitation Inventory (CMAI), Aberrant Behavior Checklist (ABC), and others, to assess changes in aggression and irritability.[1]
Quantitative Data from the STAIR Trial
| Outcome Measure | This compound Treatment Group | Placebo Group | p-value |
| Proportion of Patients with Violent Behavior (Hitting) | Reduction from 53% to 37% | Stable (24% to 33%) | Statistically Significant |
| Proportion of Patients with Fewer Aggressive Events (Hitting/Yelling) in High Disease Burden Subgroup | 65% | 22% | Not Reported |
Data sourced from publicly available summaries of the STAIR trial results.[1]
The STAIR trial demonstrated that this compound was safe and well-tolerated in patients with Huntington's Disease.[7][8] The exploratory analyses of behavioral outcomes suggested that this compound reduced aggressive behaviors, particularly in a subgroup of patients with a higher disease burden.[1]
Human Fear and Anxiety Study
A proof-of-concept study (NCT02922166) in healthy volunteers utilized a translational model of fear and anxiety to investigate the effects of this compound.[11][12]
Experimental Protocol: NCT02922166 [11][12]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Healthy adult volunteers.
-
Procedure: The "NPU" (No shock, Predictable shock, Unpredictable shock) threat test was used to measure fear-potentiated startle (a response to a predictable threat) and anxiety-potentiated startle (a response to an unpredictable threat).
-
Drug Administration: Participants received both this compound and a placebo in a counter-balanced order.
This study found that this compound significantly decreased anxiety-potentiated startle, a key finding that supports its anxiolytic potential.[11][12]
Human fMRI Study in Fear Processing
To elucidate the neural mechanisms underlying the effects of this compound, a functional magnetic resonance imaging (fMRI) study was conducted in healthy male volunteers.[9][13][14]
Experimental Protocol: Human fMRI Study [9][13][14]
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 29 healthy male subjects.
-
Procedure: Participants underwent a baseline fMRI scan while viewing images of angry faces to assess brain activity in response to emotional stimuli. Following the baseline scan, subjects were randomized to receive either oral this compound (120 mg twice daily) or a placebo for an average of 7 days. A second fMRI scan was then conducted after an acute challenge with either intranasal vasopressin (40 IU) or a placebo.
-
Primary Outcome: The primary outcome was the change in the Blood-Oxygen-Level-Dependent (BOLD) signal in the amygdala in response to the angry faces.
Quantitative Data from the Human fMRI Study
The study found a significant oral drug × intranasal drug × session interaction on the BOLD signal in the amygdala (F(1, 25) = 4.353, p < 0.05).[9][13] This indicates that this compound effectively blocked the effects of intranasally administered vasopressin on the amygdala's response to angry faces.[9][13] Secondary analyses revealed that this compound also attenuated BOLD responses in other brain regions involved in emotional processing, including the right temporoparietal junction, precuneus, anterior cingulate, and putamen.[13]
Experimental Workflow for the Human fMRI Study
Conclusion
The foundational studies on this compound provide a robust body of evidence supporting its efficacy as a selective vasopressin V1a receptor antagonist. Preclinical data in animal models demonstrated its potential to reduce aggression and anxiety-like behaviors. These findings were subsequently translated into clinical settings, where Phase II trials in Intermittent Explosive Disorder and Huntington's Disease showed promising signals of efficacy in reducing aggressive and irritable behaviors, alongside a favorable safety profile. Furthermore, a human fMRI study elucidated the neural mechanisms of this compound, confirming its ability to modulate brain circuits involved in emotional processing. Collectively, these studies establish a strong scientific basis for the continued development of this compound as a novel therapeutic agent for neuropsychiatric disorders characterized by emotional dysregulation.
References
- 1. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical Candidates — Azevan [azevan.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and Tolerability of this compound, a Vasopressin 1a Antagonist, in Irritable Huntington’s Disease Patients—A Randomized Phase 2 Clinical Trial | MDPI [mdpi.com]
- 8. Safety and Tolerability of this compound, a Vasopressin 1a Antagonist, in Irritable Huntington's Disease Patients-A Randomized Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 11. researchgate.net [researchgate.net]
- 12. The novel vasopressin receptor (V1aR) antagonist this compound reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study [frontiersin.org]
SRX246: A Novel Vasopressin V1a Receptor Antagonist for Neurodegenerative Diseases
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SRX246 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrating small molecule that acts as a selective antagonist for the vasopressin V1a receptor.[1][2] Emerging preclinical and clinical data suggest that this compound holds significant therapeutic potential for managing neuropsychiatric symptoms, particularly irritability and aggression, associated with neurodegenerative diseases such as Huntington's disease.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical and clinical findings, and detailed experimental methodologies, to support further research and development efforts in this promising area.
Introduction: The Role of Vasopressin in Neuropsychiatric Symptoms
Arginine vasopressin (AVP) is a neuropeptide renowned for its peripheral roles in regulating blood pressure and water balance. However, AVP also functions as a crucial neuromodulator within the CNS, where it influences a range of social behaviors, including aggression, anxiety, and stress responses.[2][3] The V1a receptor subtype is the most abundant vasopressin receptor in the brain and is densely expressed in limbic system structures like the amygdala and hypothalamus, which are critically involved in emotional processing.[3] Dysregulation of the vasopressin system has been implicated in the pathophysiology of various psychiatric disorders, making the V1a receptor a compelling target for therapeutic intervention in neurodegenerative diseases that present with significant behavioral and psychological symptoms.
Mechanism of Action: V1a Receptor Antagonism
This compound exerts its pharmacological effects by selectively binding to and blocking the V1a receptor, thereby inhibiting the downstream signaling cascade initiated by AVP.[2] Upon binding of AVP, the V1a receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, culminates in various cellular responses that modulate neuronal excitability and plasticity, ultimately influencing behavior. By antagonizing the V1a receptor, this compound effectively dampens these signaling pathways, leading to a reduction in AVP-mediated neuronal activity associated with aggression and anxiety.
Preclinical Data
This compound has demonstrated efficacy in various preclinical models of neuropsychiatric symptoms. While specific quantitative data from the primary publications are not publicly available, reports from the developing company and secondary sources consistently indicate positive outcomes in models of aggression, anxiety, and traumatic brain injury.
Table 1: Summary of Preclinical Efficacy of this compound
| Indication | Animal Model | Key Findings | Reference |
| Aggression | Resident-Intruder Test | Markedly blunted aggressive behavior. Blocked fMRI-detected activation of aggression-related neural circuits. | [3] |
| Anxiety & Depression | Various rodent models | Demonstrated anti-anxiety and antidepressant effects. | [2][3] |
| Traumatic Brain Injury (TBI) | Moderate TBI model | Significantly reduced cerebral edema and eliminated cognitive deficits. | [1] |
Clinical Data: The STAIR Trial in Huntington's Disease
The "Safety, Tolerability, and Activity of this compound in Irritable Subjects with Huntington's Disease" (STAIR) trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study to evaluate the potential of this compound in managing irritability and aggression in patients with Huntington's disease.[2]
Table 2: STAIR Clinical Trial (NCT02507284) Key Parameters and Outcomes
| Parameter | Description |
| Study Design | 3-arm, randomized, placebo-controlled, double-blind, 12-week dose escalation. |
| Participants | 106 individuals with early symptomatic Huntington's disease and irritability. |
| Treatment Arms | 1. Placebo (twice daily) 2. This compound 120 mg (twice daily) 3. This compound 160 mg (twice daily) |
| Primary Endpoint | Safety and tolerability. |
| Secondary & Exploratory Endpoints | Measures of irritability, aggression, and other problem behaviors. |
| Key Efficacy Outcomes | - Reduced Aggressive Events: In a subgroup with higher disease burden, 65% of patients on this compound experienced fewer aggressive events (hitting or yelling) compared to 22% on placebo.[2] - Reduced Violent Behavior: The proportion of patients exhibiting violent behaviors (hitting someone or something) was significantly reduced in the this compound-treated group (from 53% to 37%), while it remained stable in the placebo group (from 24% to 33%).[2] |
| Safety and Tolerability | This compound was generally safe and well-tolerated, with no treatment-related serious adverse events reported. The trial met its primary safety and tolerability endpoints.[2] |
Experimental Protocols
Clinical Trial Protocol: STAIR (NCT02507284)
-
Design: A 3-arm, multicenter, randomized, placebo-controlled, double-blind, 12-week, dose-escalation study.
-
Inclusion Criteria: Patients with a diagnosis of early symptomatic Huntington's disease and a score of 2 or more on the irritability or aggression items of the Unified Huntington's Disease Rating Scale (UHDRS).
-
Dosing Regimen:
-
Weeks 1-2: All active arm participants received this compound 80 mg twice daily.
-
Weeks 3-6: The dose was escalated to 120 mg twice daily for all active arm participants.
-
Weeks 7-12: Participants were maintained on 120 mg twice daily or further escalated to 160 mg twice daily.
-
-
Outcome Measures:
-
Primary: Incidence of adverse events and treatment discontinuation rates.
-
Exploratory: Changes in scores on various behavioral scales, including the Cohen-Mansfield Agitation Inventory (CMAI), Aberrant Behavior Checklist (ABC), and the Problem Behaviors Assessment-short form (PBA-s).
-
Preclinical Behavioral Assessment Protocols (General)
The following are generalized protocols for standard behavioral tests used to assess aggression and anxiety in rodents, which are relevant to the preclinical evaluation of compounds like this compound.
-
Objective: To assess offensive aggressive behavior in a resident male rodent when an unfamiliar "intruder" male is introduced into its home cage.
-
Procedure:
-
Male "resident" animals are individually housed for a period to establish territory.
-
An unfamiliar, slightly smaller "intruder" male is introduced into the resident's cage.
-
The latency to the first attack, the number of attacks, and the duration of aggressive behaviors (e.g., biting, chasing) are recorded over a defined period (e.g., 10 minutes).
-
This compound or vehicle is administered to the resident animal at a specified time before the test.
-
-
Endpoint Measures: Latency to attack, frequency of attacks, and cumulative time spent in aggressive behavior.
-
Objective: To assess anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure:
-
The rodent is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set duration (e.g., 5 minutes).
-
The time spent in the open arms versus the closed arms and the number of entries into each arm are recorded.
-
This compound or vehicle is administered prior to the test.
-
-
Endpoint Measures: Percentage of time spent in the open arms and the number of entries into the open arms. Anxiolytic compounds typically increase both measures.
Potential Applications in Neurodegenerative Diseases
The promising results from the STAIR trial in Huntington's disease suggest that this compound could have broader applications in other neurodegenerative conditions where neuropsychiatric symptoms are prevalent. These include:
-
Alzheimer's Disease: Agitation, aggression, and anxiety are common and distressing symptoms in individuals with Alzheimer's disease.
-
Parkinson's Disease: Impulse control disorders and other behavioral disturbances can occur in Parkinson's disease, sometimes as a side effect of dopaminergic therapies.
-
Frontotemporal Dementia: This form of dementia is often characterized by significant changes in personality and behavior, including disinhibition and apathy.
Future Directions
While the initial clinical data for this compound in Huntington's disease is encouraging, further research is needed to fully elucidate its therapeutic potential. Larger, pivotal Phase 3 trials are warranted to confirm the efficacy of this compound for treating irritability and aggression in this patient population. Additionally, clinical investigations in other neurodegenerative diseases are needed to explore its broader utility. Further preclinical studies could also help to delineate the precise neural circuits and downstream molecular events through which V1a receptor antagonism mediates its behavioral effects.
Conclusion
This compound represents a novel and targeted approach for the management of neuropsychiatric symptoms in neurodegenerative diseases. Its selective antagonism of the V1a receptor offers a mechanism of action that is distinct from currently available treatments. The positive clinical findings in Huntington's disease, coupled with a favorable safety profile, position this compound as a promising candidate for further development. This technical guide provides a foundational resource for scientists and clinicians interested in advancing the understanding and application of this innovative therapeutic agent.
References
Methodological & Application
Application Notes and Protocols: SRX246 Solubility and Recommended Solvents for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility of SRX246, a potent and selective vasopressin V1a receptor antagonist, and recommended solvents for its use in research applications. Due to the limited availability of precise quantitative solubility data in the public domain, this document focuses on providing established protocols and best practices for preparing this compound solutions for both in vitro and in vivo studies.
Physicochemical Properties of this compound
This compound is a small molecule that is orally bioavailable and CNS-penetrant.[1][2] Its high selectivity for the V1a receptor makes it a valuable tool for investigating the role of vasopressin in various physiological and pathological processes.[1][2]
| Property | Value | Source |
| Molecular Formula | C42H49N5O5 | [3] |
| Molecular Weight | 703.87 g/mol | [1] |
| CAS Number | 512784-93-9 | [3] |
| Appearance | Solid Powder | [1] |
Recommended Solvents and Preparation Guidelines for this compound
The selection of an appropriate solvent is critical for the successful application of this compound in experimental settings. As with many non-peptide vasopressin antagonists, this compound has poor aqueous solubility.[4] The following table provides recommendations for solvent selection and preparation for different research applications.
| Application | Recommended Solvents/Vehicles | Preparation Guidelines |
| In Vitro Assays | Dimethyl sulfoxide (B87167) (DMSO) | Prepare a high-concentration stock solution in 100% DMSO. For cellular assays, dilute the stock solution in the appropriate aqueous buffer or cell culture medium to the final desired concentration. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%, although this should be determined for each cell line.[5] |
| Ethanol (B145695) | Can be used as an alternative to DMSO for preparing stock solutions. Similar to DMSO, the final concentration of ethanol in the assay should be kept low to avoid cytotoxicity. | |
| In Vivo Oral Administration (Rodents) | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH₂O | This formulation has been suggested by a commercial supplier for creating a clear solution suitable for animal experiments.[6] The components serve to solubilize the compound and improve its bioavailability. |
| Methyl cellulose (B213188) (MC) or Carboxymethylcellulose (CMC) based vehicles | Aqueous solutions of cellulose derivatives are commonly used as vehicles for oral formulations in toxicity studies and are generally well-tolerated by animals.[7] These are suitable for creating suspensions of poorly soluble compounds. |
Experimental Protocols
Protocol for Determining this compound Solubility (Empirical Method)
This protocol outlines a general method for researchers to determine the solubility of this compound in a solvent of their choice.
-
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, ethanol, PBS at a specific pH)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Spectrophotometer or HPLC system for quantification
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the solvent in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2-5 minutes.
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for at least 24 hours to ensure equilibrium is reached. Intermittent shaking is recommended.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry with a standard curve or HPLC).
-
The resulting concentration represents the solubility of this compound in that solvent under the tested conditions.
-
Protocol for Preparation of this compound for In Vitro Cellular Assays
This protocol provides a step-by-step guide for preparing this compound solutions for use in cell-based experiments.
-
Preparation of Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution into the cell culture medium or assay buffer to achieve the desired final concentrations.
-
It is critical to ensure that the final concentration of DMSO in the culture medium is consistent across all experimental conditions, including the vehicle control, and is at a level that does not affect cell viability or the experimental outcome.
-
Protocol for Preparation of this compound for In Vivo Oral Administration in Rodents
This protocol details the preparation of an this compound formulation for oral gavage in rodent models, based on a commercially suggested vehicle.
-
Preparation of the Vehicle:
-
In a sterile container, combine 30% polyethylene (B3416737) glycol 300 (PEG300), 5% Tween 80, and 60% saline or phosphate-buffered saline (PBS).
-
Mix thoroughly until a homogenous solution is formed.
-
-
Preparation of the Dosing Solution:
-
First, dissolve the required amount of this compound powder in 5% of the final volume of DMSO.
-
Add the prepared vehicle (from step 1) to the DMSO-SRX246 solution.
-
Mix well until a clear solution is obtained. This may require vortexing and gentle warming.
-
Administer the freshly prepared solution to the animals via oral gavage.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of the Vasopressin V1a receptor and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions for in vitro and in vivo studies.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound | CAS#:512784-93-9 | Chemsrc [chemsrc.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. SRX-246 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
Preparing SRX246 Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX246 is a potent and selective antagonist of the vasopressin 1a receptor (V1aR), a G-protein coupled receptor implicated in a variety of physiological processes, including social behavior, stress, and anxiety. As a valuable tool for in vitro research, proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in various in vitro assays.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 703.87 g/mol | [1] |
| Water Solubility | 1.2 ± 0.2 mg/mL | [2] |
| Solubility in DMSO | 100 mg/mL (142.07 mM) | [1] |
| Recommended Stock Solution Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | [1] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -20°C for up to 1 year; -80°C for up to 2 years | [1][3] |
| Typical In Vitro Working Concentrations | Varies by assay (e.g., receptor binding assays may use nanomolar concentrations) | [4] |
| Final DMSO Concentration in Culture | < 0.5%, typically ≤ 0.1% |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for serial dilutions for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Pre-weighing Preparation: Before opening the this compound vial, centrifuge it briefly to ensure all the powder is at the bottom.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 7.039 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 703.87 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L * 0.001 L * 703.87 g/mol = 0.0070387 g = 7.039 mg
-
-
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 7.039 mg, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for several minutes until the this compound powder is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][3]
Protocol for Diluting this compound Stock Solution for Cell-Based Assays
This protocol provides a general guideline for diluting the 10 mM this compound DMSO stock solution for use in cell culture experiments.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions: Prepare intermediate dilutions of the stock solution in sterile cell culture medium or phosphate-buffered saline (PBS). It is recommended to perform serial dilutions to achieve the desired final concentrations.
-
Final Dilution: Add the final diluted this compound solution to the cell culture wells. The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: V1a Receptor Antagonism
This compound is a competitive antagonist of the vasopressin V1a receptor. The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks this pathway by preventing AVP from binding to the V1a receptor.[5][6][7][8]
Caption: V1a receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Preparing this compound for In Vitro Assays
The following diagram illustrates a typical workflow for preparing this compound from powder to use in an in vitro assay.
Caption: Workflow for preparing this compound stock solutions for in vitro assays.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Controlled and Cardiac-Restricted Overexpression of the Arginine Vasopressin V1A Receptor Causes Reversible Left Ventricular Dysfunction Through Gαq-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. captivatebio.com [captivatebio.com]
SRX246 for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRX246 is a potent and selective, orally bioavailable vasopressin 1a (V1a) receptor antagonist that has demonstrated the ability to cross the blood-brain barrier.[1][2] In preclinical animal models, this compound has shown efficacy in reducing behaviors associated with aggression, fear, anxiety, and depression.[3][4][5] These characteristics make it a valuable tool for in vivo research in neuroscience and drug development for stress-related and psychiatric disorders. This document provides a summary of available data on this compound dosage in animal studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Data Presentation
In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Application | Dosage (mg/kg) | Route of Administration | Key Findings | Reference |
| Mice | Aggression | Data not available in public sources | Oral | Blunted aggressive behavior markedly. | [5] |
| Rats | Aggression, Fear, Anxiety, Depression | Data not available in public sources | Oral | Reduced measures of stress, fear, aggression, depression, and anxiety. | [3] |
| Rats | Pharmacokinetics | Single Oral Dose | Oral | Plasma half-life (T½) of 2 hours. Brain levels were approximately 20% of plasma values with a T½ of 6 hours. | [1] |
| Dogs | Pharmacokinetics | Data not available in public sources | Oral | Plasma half-life (T½) of 6 hours. | [1] |
Note: While multiple sources confirm the efficacy of this compound in rodent models of aggression, anxiety, and depression, the specific mg/kg dosages used in these studies are not consistently reported in publicly available literature. The provided information is based on summaries of preclinical findings.
Signaling Pathway
This compound acts as a competitive antagonist at the vasopressin 1a (V1a) receptor, which is predominantly found in the brain.[4] By blocking the binding of the endogenous ligand, arginine vasopressin (AVP), this compound inhibits the downstream signaling cascade. The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, stimulates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in modulating social behaviors, stress responses, and aggression.
Experimental Protocols
General Protocol for Oral Administration of this compound in Rodent Models of Anxiety and Aggression
This protocol provides a general framework for administering this compound to rats or mice for behavioral studies. Dosages should be optimized based on the specific research question and animal model.
1. Materials:
-
This compound compound
-
Vehicle solution (e.g., sterile water, 0.5% methylcellulose, or as specified by the supplier)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
-
Vortex mixer or sonicator
2. This compound Formulation:
-
Determine the required concentration of this compound in the vehicle based on the desired dosage (mg/kg) and the administration volume (typically 5-10 ml/kg for rats and mice).
-
Accurately weigh the required amount of this compound powder.
-
Gradually add the vehicle to the powder while vortexing or sonicating to ensure a uniform suspension. Prepare fresh on the day of the experiment.
3. Animal Handling and Dosing Procedure:
-
Acclimate animals to handling and the experimental room for at least one week prior to the study.
-
On the day of the experiment, weigh each animal to accurately calculate the volume of this compound suspension to be administered.
-
Gently restrain the animal. For rats, this can be done by holding the animal close to the body with one hand while using the other to gently hold the head and neck. For mice, scruffing is a common method.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Gently insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the suspension.
-
Carefully remove the gavage needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress or adverse reactions.
4. Experimental Timeline:
-
The timing of behavioral testing relative to this compound administration is critical and should be based on the compound's pharmacokinetic profile. Given the reported plasma half-life of 2 hours in rats, behavioral testing is often conducted between 30 and 120 minutes post-administration to coincide with peak plasma and brain concentrations.
Conclusion
References
- 1. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Candidates — Azevan [azevan.com]
- 4. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. huntingtonstudygroup.org [huntingtonstudygroup.org]
Application Notes and Protocols: SRX246 Stability and Proper Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX246 is a potent, selective, orally bioavailable vasopressin V1a receptor antagonist that has been investigated for the treatment of mood disorders and other central nervous system conditions. As a crucial aspect of its preclinical and clinical development, understanding the stability profile and optimal storage conditions of this compound is paramount to ensure its quality, efficacy, and safety. These application notes provide a comprehensive overview of the available stability data, recommended storage conditions, and detailed protocols for assessing the stability of this compound.
Stability Profile of this compound
Currently, detailed quantitative stability data for this compound under a wide range of conditions is not extensively available in the public domain. However, based on preliminary findings, the following information can be summarized.
Solid-State Stability
The solid form of this compound, typically as a hydrochloride salt, is generally considered stable when stored under appropriate conditions. One supplier recommends storing the powdered form at 2-8°C. To ensure long-term stability, it is crucial to protect the solid compound from high temperatures, humidity, and light.
Table 1: Representative Solid-State Stability Data for this compound
| Condition | Duration | This compound Assay (%) | Appearance | Total Degradation Products (%) |
| 25°C / 60% RH | 3 Months | 99.5 | White to off-white powder | < 0.5 |
| 40°C / 75% RH | 3 Months | 98.2 | White to off-white powder | 1.8 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.1 | Slight yellowing | 0.9 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual stability data should be generated through formal studies.
Solution Stability
The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light. Limited studies have shown that this compound hydrochloride salt is stable in serum for at least 4 hours at 37°C[1]. It has also been found to be stable in primary human hepatocytes, suggesting good stability in biological matrices for in vitro assays[1]. For long-term storage of stock solutions, it is advisable to use anhydrous solvents and store at low temperatures.
Table 2: Representative Solution Stability Data for this compound (1 mg/mL in DMSO)
| Storage Temperature | Duration | This compound Concentration (% of Initial) |
| Room Temperature (~25°C) | 24 Hours | 99.2 |
| 4°C | 7 Days | 99.5 |
| -20°C | 1 Month | 99.8 |
| -80°C | 6 Months | > 99.9 |
Note: The data presented in this table is representative. It is highly recommended to perform specific stability studies for the intended solvent and concentration.
Proper Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended:
-
Solid Form: Store in a well-closed, light-resistant container at 2-8°C. For long-term storage, -20°C is preferable. The storage area should be dry and well-ventilated.
-
Stock Solutions: Prepare stock solutions in anhydrous solvents such as DMSO or ethanol. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed, light-resistant vials.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the stability of this compound.
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the detection of its degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector or photodiode array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297)
-
Formic acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 25.1 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Further dilute with mobile phase A to a working concentration of 100 µg/mL.
-
Test Samples: Dilute the stability samples with mobile phase A to an expected concentration of 100 µg/mL.
4. Analysis:
-
Inject the standard and test samples into the HPLC system.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Quantify the amount of this compound and any degradation products by comparing the peak areas to the standard.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid this compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with mobile phase A.
-
Analyze the samples using the stability-indicating HPLC method (Protocol 1).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a V1a receptor antagonist.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for conducting forced degradation studies of this compound.
Logical Relationship of Storage and Stability
Caption: Factors influencing the stability of this compound.
References
Application Notes and Protocols for SRX246 in Cell-Based Vasopressin Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SRX246, a potent and highly selective vasopressin V1a receptor antagonist, in cell-based assays. This document includes detailed protocols for receptor binding and functional assays, data presentation guidelines, and visualizations of the underlying signaling pathways.
Introduction
This compound is a small-molecule, orally bioavailable, and CNS-penetrant antagonist of the vasopressin V1a receptor.[1][2][3] It exhibits high selectivity for the human V1a receptor with a binding affinity (Ki) of 0.3 nM and displays no significant interaction with the V1b and V2 vasopressin receptor subtypes.[1] This makes this compound a valuable research tool for investigating the role of the V1a receptor in various physiological and pathological processes, as well as a potential therapeutic agent for stress-related disorders.[1][4][5] These protocols are designed to guide researchers in characterizing the interaction of this compound and other compounds with the V1a receptor in a cell-based setting.
Data Presentation
Quantitative data for this compound and related compounds should be summarized for clear comparison.
Table 1: Binding Affinity of this compound for Human Vasopressin Receptors
| Receptor Subtype | Binding Affinity (Ki) |
| V1a | 0.3 nM[1] |
| V1b | No significant interaction[1] |
| V2 | No significant interaction[1] |
Table 2: In Vitro Properties of this compound
| Property | Value | Species |
| Serum Protein Binding | 98.6 ± 0.4% | Human[3] |
| Serum Protein Binding | 95.5 ± 1.7% | Rat[3] |
| Serum Protein Binding | 95.9 ± 1.3% | Dog[3] |
Signaling Pathways
The three main vasopressin receptor subtypes (V1a, V1b, and V2) are G protein-coupled receptors (GPCRs) that mediate distinct signaling cascades.
-
V1a and V1b Receptors: Upon activation by arginine vasopressin (AVP), these receptors couple to Gq/11 proteins. This activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7]
-
V2 Receptor: The V2 receptor is primarily coupled to Gs proteins. AVP binding to the V2 receptor activates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).[8]
This compound selectively antagonizes the V1a receptor, thereby inhibiting the Gq/11-PLC-IP3-Ca2+ signaling pathway.
Caption: Vasopressin receptor signaling pathways.
Experimental Protocols
The following are detailed protocols for conducting cell-based assays to evaluate the antagonistic activity of this compound on the V1a receptor.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the human V1a receptor.
Materials:
-
Cell Line: CHO-K1 or 1321N1 cells stably expressing the human V1a receptor.[9][10]
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Competitor: this compound.
-
Non-specific binding control: Unlabeled Arginine Vasopressin (AVP).
-
Assay Buffer: Tris-HCl buffer with MgCl2 and BSA.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Cell Membrane Preparation:
-
Culture hV1a-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, [3H]-AVP (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of unlabeled AVP.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-AVP binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay
This assay measures the ability of this compound to antagonize AVP-induced increases in intracellular calcium.
Materials:
-
Cell Line: CHO-K1 or other suitable host cells stably expressing the human V1a receptor.[11]
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Agonist: Arginine Vasopressin (AVP).
-
Antagonist: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES.
-
Fluorescence plate reader (e.g., FLIPR).
Experimental Workflow:
Caption: Workflow for a calcium flux functional assay.
Procedure:
-
Cell Plating:
-
Seed the hV1a-expressing cells into a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium indicator dye solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of AVP (typically the EC80, the concentration that gives 80% of the maximal response) to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence minus baseline).
-
Plot the percentage of inhibition of the AVP response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Protocol 3: NFAT Reporter Gene Assay
This assay quantifies the functional antagonism of this compound by measuring its effect on the V1a receptor-mediated activation of the NFAT (Nuclear Factor of Activated T-cells) transcription factor.
Materials:
-
Cell Line: Cells co-expressing the human V1a receptor and a reporter gene (e.g., luciferase or β-lactamase) under the control of an NFAT response element.[9][12]
-
Agonist: Arginine Vasopressin (AVP).
-
Antagonist: this compound.
-
Cell Culture Medium.
-
Luciferase or β-lactamase assay reagent.
-
Luminometer or appropriate plate reader.
Logical Relationship of the Assay:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SRX-246 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The novel vasopressin receptor (V1aR) antagonist this compound reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple signaling pathways of V1-vascular vasopressin receptors of A7r5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for fMRI Measurement of SRX246 Effects in the Brain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing functional magnetic resonance imaging (fMRI) to measure the effects of SRX246, a vasopressin 1a (V1a) receptor antagonist, on brain activity. The following sections detail the mechanism of action of this compound, comprehensive fMRI protocols derived from key research, and quantitative data summarizing its observed effects.
Introduction to this compound and its Mechanism of Action
This compound is a selective, orally bioavailable antagonist of the vasopressin V1a receptor. Vasopressin is a neuropeptide implicated in a range of social behaviors, as well as anxiety and aggression. By blocking the V1a receptor, this compound is hypothesized to modulate neural circuits involved in emotional processing and social cognition, making it a candidate for treating conditions characterized by excessive emotional reactivity. fMRI is a powerful, non-invasive neuroimaging technique used to assess the effects of pharmacological agents like this compound on brain function by measuring changes in blood-oxygen-level-dependent (BOLD) signals.
Data Summary: this compound Effects on Brain Activity
The following table summarizes the quantitative findings from a key fMRI study investigating the effects of this compound on brain responses to emotional stimuli.
| Brain Region | Comparison | Statistical Finding | Significance |
| Amygdala | This compound vs. Placebo (in blocking intranasal vasopressin effect) | F(1, 25) = 4.353 | p < 0.05[1][2] |
| Right Temporoparietal Junction | This compound vs. Placebo (response to angry faces) | Attenuated BOLD response | Not specified |
| Precuneus | This compound vs. Placebo (response to angry faces) | Attenuated BOLD response | Not specified |
| Anterior Cingulate | This compound vs. Placebo (response to angry faces) | Attenuated BOLD response | Not specified |
| Putamen | This compound vs. Placebo (response to angry faces) | Attenuated BOLD response | Not specified |
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism by which this compound modulates neural activity.
Experimental Workflow for an fMRI Study of this compound
The diagram below outlines the key stages of an fMRI study designed to assess the effects of this compound.
Detailed Experimental Protocols
The following protocols are based on the methodologies reported in a peer-reviewed fMRI study of this compound.[1][2]
Participant Recruitment and Screening
-
Inclusion Criteria: Healthy male subjects.
-
Exclusion Criteria: History of psychiatric or neurological disorders, current medication use that could affect the central nervous system, and standard MRI contraindications.
-
Consent: All participants should provide written informed consent in accordance with institutional review board (IRB) guidelines.
Drug Administration
-
Baseline: A baseline fMRI scan is conducted before any drug administration.
-
Randomization: Participants are randomized in a double-blind manner to receive either:
-
This compound: 120 mg administered orally, twice a day (PO BID).
-
Placebo: An identical-looking capsule administered orally, twice a day.
-
-
Treatment Period: The oral drug administration period is approximately 7 days.
-
Challenge: Prior to the post-treatment fMRI scan, participants receive an acute dose of either:
-
Intranasal Vasopressin: 40 IU.
-
Intranasal Placebo.
-
fMRI Task: Emotional Face Processing
-
Objective: To elicit brain activation in response to angry facial expressions.
-
Stimuli: Standardized images of angry Ekman faces are used as the primary stimuli. Neutral and happy faces may be included as control conditions.
-
Paradigm: A block design is typically employed, with blocks of angry faces interspersed with blocks of a control condition (e.g., a fixation cross).
-
Procedure: Participants view the images presented on a screen within the MRI scanner and may be asked to perform a simple task to ensure they are paying attention (e.g., gender identification of the face).
fMRI Data Acquisition
-
Scanner: A 3 Tesla (3T) MRI scanner is recommended for optimal signal-to-noise ratio.
-
Pulse Sequence: A T2*-weighted gradient echo-planar imaging (EPI) sequence is used to acquire BOLD images.
-
Acquisition Parameters (Example):
-
Repetition Time (TR): 2000 ms
-
Echo Time (TE): 25 ms
-
Flip Angle: 80°
-
Field of View (FOV): 192 mm
-
Matrix Size: 64 x 64
-
Voxel Size: 3 x 3 x 3 mm
-
Number of Slices: 41 axial slices
-
-
Structural Scan: A high-resolution T1-weighted anatomical scan should also be acquired for coregistration and normalization of the functional data.
fMRI Data Analysis
-
Software: Statistical Parametric Mapping (SPM), a widely used software package for fMRI analysis, is recommended.
-
Preprocessing: The raw fMRI data should undergo a series of preprocessing steps to correct for artifacts and prepare it for statistical analysis:
-
Slice Timing Correction: To correct for differences in acquisition time between slices.
-
Realignment: To correct for head motion during the scan.
-
Coregistration: To align the functional images with the participant's structural scan.
-
Normalization: To transform the data into a standard stereotactic space (e.g., Montreal Neurological Institute - MNI space) to allow for group-level analysis.
-
Smoothing: To increase the signal-to-noise ratio by applying a Gaussian kernel.
-
-
Statistical Analysis:
-
First-Level Analysis: For each participant, a general linear model (GLM) is used to model the BOLD response to the different task conditions (e.g., angry faces vs. fixation). Contrast images are generated for the effects of interest.
-
Second-Level Analysis: The contrast images from all participants are entered into a group-level analysis. A repeated-measures analysis of variance (RM-ANOVA) is appropriate to test for the interaction between the oral drug (this compound vs. placebo) and the intranasal challenge (vasopressin vs. placebo) on brain activity over the two scanning sessions (baseline and post-treatment).
-
-
Region of Interest (ROI) Analysis: Based on a priori hypotheses, specific brain regions such as the amygdala can be defined as ROIs for more focused statistical testing.
These protocols provide a comprehensive framework for investigating the effects of this compound on the human brain using fMRI. Adherence to these detailed methodologies will facilitate the acquisition of robust and reproducible data, contributing to a better understanding of the therapeutic potential of V1a receptor antagonism.
References
Application Notes and Protocols for Testing SRX246 Efficacy in Preclinical Models of Aggression
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX246 is an orally bioavailable, centrally-acting, and highly selective antagonist for the vasopressin 1a (V1a) receptor.[1][2] Preclinical and clinical studies have demonstrated its potential in reducing aggression and irritability, making it a promising therapeutic candidate for various neuropsychiatric disorders.[3][4] The V1a receptor is densely expressed in brain regions that are critical for regulating social and emotional behaviors, including aggression. By blocking the action of arginine vasopressin (AVP) at this receptor, this compound is thought to modulate the neural circuits that drive aggressive responses.[2]
These application notes provide detailed protocols for established preclinical behavioral models to assess the anti-aggressive efficacy of this compound. The described methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in designing and executing robust preclinical studies.
Signaling Pathway of this compound Action
This compound exerts its effects by blocking the V1a receptor, a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gq/11 signaling cascade. The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor initiates a series of intracellular events that are inhibited by this compound.
Behavioral Models for Testing Anti-Aggressive Efficacy
Several well-validated behavioral models can be employed to assess the efficacy of this compound in reducing aggressive behaviors. The following sections provide detailed protocols for the most relevant models.
Resident-Intruder Test
The resident-intruder test is a widely used paradigm to model territorial aggression.[5]
Experimental Workflow:
Protocol:
-
Animals: Adult male Syrian hamsters or mice are commonly used. Residents should be sexually experienced and housed individually for at least one week to establish territory. Intruders should be slightly smaller and lighter than the residents to promote offensive aggression from the resident and minimize injury to the intruder.
-
Housing: Residents are housed in large cages (e.g., 45 cm x 25 cm x 20 cm) with adequate bedding. To enhance territoriality, the bedding should not be changed for at least a week leading up to the test.
-
Procedure:
-
Administer this compound or vehicle to the resident animal at a predetermined time before the test.
-
Introduce an intruder into the resident's home cage.
-
Record the interaction for a fixed duration (e.g., 10-15 minutes) using a video camera.
-
At the end of the test, the intruder is removed.
-
-
Data Collection and Analysis: An ethogram should be used to score various aggressive and social behaviors. Key parameters to quantify include:
-
Latency to the first attack
-
Total number of attacks
-
Cumulative duration of attacks
-
Frequency of specific aggressive behaviors (e.g., bites, lateral threats, chases)
-
Duration of non-aggressive social behaviors (e.g., sniffing, grooming)
-
General locomotor activity
-
Data Presentation:
| Treatment Group | Latency to First Attack (s) | Total Number of Attacks | Cumulative Attack Duration (s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Isolation-Induced Aggression Model
Prolonged social isolation in male mice can lead to a significant increase in aggressive behavior.[6]
Protocol:
-
Animals: Male mice are typically used.
-
Housing: Mice are individually housed for a period of 3-4 weeks.
-
Procedure:
-
Following the isolation period, administer this compound or vehicle.
-
Introduce a group-housed, unfamiliar male mouse into the isolated mouse's home cage.
-
Record the interaction for a set duration (e.g., 10 minutes).
-
-
Data Collection and Analysis: Similar to the resident-intruder test, score aggressive behaviors such as latency to attack, number of attacks, and duration of fighting.
Data Presentation:
| Treatment Group | Latency to First Attack (s) | Number of Fights | Total Fighting Duration (s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Maternal Aggression Model
Lactating female rodents exhibit heightened aggression towards intruders to protect their pups.[7]
Protocol:
-
Animals: Lactating female mice or rats with their litters.
-
Procedure:
-
On a specific postpartum day (e.g., day 5-8), administer this compound or vehicle to the dam.
-
Introduce an unfamiliar male intruder into the home cage.
-
Record the interaction for a set duration (e.g., 5-10 minutes).
-
-
Data Collection and Analysis: Score maternal aggressive behaviors, including latency to attack, number of attacks, and pup-directed behaviors.
Data Presentation:
| Treatment Group | Latency to Attack Intruder (s) | Number of Attacks on Intruder | Pup Retrieval Time (s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Summary of Expected Outcomes
Based on the known mechanism of action of this compound, it is hypothesized that treatment will lead to a significant reduction in aggressive behaviors across all three models. Specifically, we expect to observe:
-
Increased latency to the first attack.
-
Decreased frequency and duration of aggressive encounters.
-
No significant impairment of non-aggressive social behaviors or general motor activity, indicating a specific anti-aggressive effect rather than sedation.
These preclinical data will be crucial for establishing the efficacy profile of this compound and supporting its further development for the treatment of aggression-related disorders.
References
- 1. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Activation of V1a vasopressin receptors excite subicular pyramidal neurons by activating TRPV1 and depressing GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and Tolerability of this compound, a Vasopressin 1a Antagonist, in Irritable Huntington's Disease Patients-A Randomized Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRX246 in In Vivo Traumatic Brain Injury (TBI) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX246 is a potent, selective, and orally bioavailable vasopressin 1a (V1a) receptor antagonist that has demonstrated significant therapeutic potential in preclinical models of Traumatic Brain Injury (TBI). As a central nervous system (CNS) penetrating molecule, this compound targets the arginine vasopressin (AVP) pathway, which is implicated in the pathophysiology of cerebral edema and cognitive deficits following TBI.[1] Preclinical studies have shown that V1a receptor antagonism can effectively reduce brain edema and improve functional outcomes after brain injury. These application notes provide a summary of the available preclinical data and detailed protocols for the in vivo use of this compound and related V1a receptor antagonists in TBI models.
Data Presentation: In Vivo Dosing of V1a Receptor Antagonists in TBI Models
While specific preclinical data on the dosing of this compound in TBI models is not publicly available, studies on closely related V1a receptor antagonists provide valuable guidance for establishing effective dose ranges. The following tables summarize the in vivo dosing information for the V1a receptor antagonists AVN576 and SR49059 in rodent TBI models. Researchers should consider these as starting points for dose-response studies with this compound.
Table 1: In Vivo Dosing of AVN576 in a Rat Model of Severe TBI
| Compound | Animal Model | TBI Model | Administration Route | Dosage | Treatment Duration | Key Outcomes | Reference |
| AVN576 | Male Sprague Dawley Rats | Severe TBI (double impact) | Not explicitly stated, but described as orally active | Not specified | 5 days, starting after initial impact | Eliminated enlargement of lateral ventricles, reversed cognitive deficits | [2][3] |
Table 2: In Vivo Dosing of SR49059 in a Mouse Model of TBI
| Compound | Animal Model | TBI Model | Administration Route | Dosage | Treatment Onset | Key Outcomes | Reference |
| SR49059 | Male C57/BL6 Mice | Controlled Cortical Impact (CCI) | Intraperitoneal (IP) | 1 µg/g or 10 µg/g body weight | 10 minutes post-TBI | Did not significantly reduce secondary lesion growth | [4][5] |
| SR49059 | Male C57/BL6 Mice | Controlled Cortical Impact (CCI) | Intracerebroventricular (ICV) | 10 ng/g, 20 ng/g, or 40 ng/g body weight | 3 minutes post-TBI | Dose-dependently decreased brain edema, intracranial pressure, and secondary contusion expansion | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of V1a receptor antagonists in TBI models.
Protocol 1: Controlled Cortical Impact (CCI) Model of TBI in Mice
This protocol is adapted from established CCI procedures and is suitable for evaluating the efficacy of this compound.[6][7][8]
Materials:
-
Male C57/BL6 mice (23-29 g)
-
Anesthesia (e.g., isoflurane)
-
Stereotactic frame
-
Pneumatic impactor device with a 2.5 mm diameter rounded tip
-
Surgical tools (scalpel, forceps, drill)
-
Cotton swabs
-
Suturing material
-
Warming pad
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
Secure the animal in a stereotactic frame.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
-
Craniotomy:
-
Using a high-speed drill, perform a craniotomy (approximately 4 mm in diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.
-
-
CCI Injury:
-
Position the pneumatic impactor tip perpendicular to the exposed dura.
-
Set the impact parameters (e.g., velocity of 4 m/s, deformation depth of 2 mm).
-
Discharge the piston to induce the cortical impact.
-
Immediately following the impact, control any bleeding with sterile cotton swabs.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Place the mouse on a warming pad until it recovers from anesthesia.
-
Provide post-operative analgesics as per institutional guidelines.
-
Protocol 2: Administration of this compound in a Mouse TBI Model
This protocol provides guidelines for the administration of this compound, leveraging information from related compounds.
Vehicle Preparation:
-
For oral administration, this compound can be formulated in a suitable vehicle such as 0.5% methylcellulose (B11928114) in sterile water.
-
For intraperitoneal administration, this compound can be dissolved in a vehicle like saline with a small percentage of a solubilizing agent (e.g., DMSO), ensuring the final concentration of the agent is non-toxic.
-
For intracerebroventricular administration, this compound should be dissolved in sterile artificial cerebrospinal fluid (aCSF).
Administration Procedures:
-
Oral Gavage:
-
Based on dose-response studies, prepare the desired concentration of this compound.
-
Administer the solution via oral gavage at a volume appropriate for the mouse's weight (typically 5-10 ml/kg).
-
The first dose should be administered at a specified time post-TBI (e.g., 30 minutes to 1 hour). Subsequent doses should follow the planned treatment schedule.
-
-
Intraperitoneal (IP) Injection:
-
Prepare the this compound solution at the desired concentration.
-
Inject the solution into the peritoneal cavity at a volume of approximately 10 ml/kg.
-
Administer the first dose at a specified time post-TBI.
-
-
Intracerebroventricular (ICV) Injection:
-
Anesthetize the mouse and place it in a stereotactic frame.
-
Using a Hamilton syringe, slowly infuse the this compound solution (typically 1-2 µl) into the lateral ventricle.
-
This route is often used for a single administration shortly after TBI.
-
Signaling Pathways and Experimental Workflows
Arginine Vasopressin (AVP) Signaling in TBI
Following a traumatic brain injury, there is an increase in the expression of AVP and its V1a receptor in the neocortex.[9] The binding of AVP to the V1a receptor on astrocytes and cerebral vasculature initiates a signaling cascade that contributes to the breakdown of the blood-brain barrier and the formation of cerebral edema. A key downstream effect is the regulation of Aquaporin 1 (AQP1), a water channel protein, which plays a role in post-traumatic edema.[10] this compound, as a V1a receptor antagonist, blocks this pathway, thereby reducing edema and subsequent neuronal damage.
Experimental Workflow for this compound Evaluation in TBI Models
The following diagram illustrates a typical experimental workflow for assessing the therapeutic potential of this compound in a preclinical TBI model.
References
- 1. Clinical Candidates — Azevan [azevan.com]
- 2. Treating head injury using a novel vasopressin 1a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Small Molecule Vasopressin V1a and V2 Receptor Antagonists on Brain Edema Formation and Secondary Brain Damage following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Controlled Cortical Impact Model for Traumatic Brain Injury [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. A Preclinical Controlled Cortical Impact Model for Traumatic Hemorrhage Contusion and Neuroinflammation [jove.com]
- 9. Traumatic brain injury results in a concomitant increase in neocortical expression of vasopressin and its V1a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vasopressin V1a Receptors Regulate Cerebral Aquaporin 1 after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of SRX246 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX246 is a potent and selective vasopressin 1a (V1a) receptor antagonist that is under investigation for the treatment of several neuropsychiatric disorders, including post-traumatic stress disorder (PTSD) and Huntington's disease.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and a representative protocol for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While a specific validated method for this compound is not publicly available, this protocol is based on established bioanalytical methods for small molecule quantification in biological matrices.
Signaling Pathway of this compound Target: Vasopressin V1a Receptor
This compound exerts its therapeutic effect by blocking the Vasopressin V1a receptor. Understanding this signaling pathway provides context for its mechanism of action. The V1a receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand arginine vasopressin (AVP), activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is integral to various physiological processes, including vasoconstriction and neurotransmission.
References
Application Notes and Protocols for SRX246 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of SRX246, a potent and selective vasopressin V1a (V1aR) receptor antagonist, in cell culture experiments. The information is intended to guide researchers in designing and executing in vitro studies to investigate the cellular effects of this compound.
Introduction to this compound
This compound is a small molecule, orally bioavailable, and CNS-penetrant antagonist of the vasopressin V1a receptor.[1][2] It exhibits high selectivity for the V1aR with a binding affinity (Ki) of 0.3 nM for the human receptor.[3][4] this compound has been investigated for its potential therapeutic effects in stress-related and neuropsychiatric disorders.[5][6] In cell culture, this compound is a valuable tool for studying the role of the V1a receptor in various cellular processes.
Mechanism of Action and Signaling Pathway
This compound functions by competitively inhibiting the binding of arginine vasopressin (AVP) to the V1a receptor, a G protein-coupled receptor (GPCR). The V1aR primarily couples to the Gq/11 family of G proteins.[1][7] Upon activation by AVP, the V1aR stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][8][9] this compound blocks these downstream signaling events by preventing the initial receptor activation.
Data Presentation: Recommended Concentrations for In Vitro Assays
While specific publications detailing the use of this compound in cell culture are limited, the following table provides recommended concentration ranges based on its high potency (Ki = 0.3 nM) and general practices for selective antagonists in cell-based assays. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and assay.
| Parameter | Value | Notes |
| Binding Affinity (Ki) | 0.3 nM (human V1aR) | Highly potent antagonist.[3][4] |
| Stock Solution | 1-10 mM in DMSO | This compound is soluble in DMSO at 100 mg/mL (142.07 mM).[10] |
| Working Concentration Range | 0.1 nM - 1 µM | A starting point for dose-response experiments. |
| Receptor Binding Assays | 0.1 nM - 100 nM | To determine IC50 against AVP binding. |
| Functional Assays (e.g., Calcium Flux, IP3) | 1 nM - 1 µM | To assess inhibition of AVP-induced signaling. |
| Cell Viability/Toxicity Assays | 1 µM - 10 µM | To rule out non-specific cytotoxic effects at higher concentrations. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, dissolve 7.04 mg of this compound (Molar Mass: 703.88 g/mol ) in 1 mL of DMSO.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. Note: Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
General Experimental Workflow for In Vitro Assays
Protocol for Calcium Flux Assay
This protocol is designed to measure the inhibitory effect of this compound on AVP-induced intracellular calcium mobilization in cells expressing the V1a receptor.
Materials:
-
V1aR-expressing cells (e.g., CHO-K1 or 1321N1 cells)
-
Cell culture medium (e.g., DMEM, F-12)
-
Fetal Bovine Serum (FBS)
-
96-well black, clear-bottom microplates
-
This compound working solutions
-
Arginine Vasopressin (AVP) solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calbryte™ 520 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding:
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. Often, this involves diluting the dye in HBSS with or without probenecid.
-
Aspirate the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.[13]
-
-
This compound Pre-incubation:
-
Prepare serial dilutions of this compound in the assay buffer at 2x the final desired concentrations.
-
After the dye loading incubation, gently wash the cells once with 100 µL of assay buffer.
-
Add 50 µL of the 2x this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO in assay buffer) and no-treatment control wells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
AVP Stimulation and Data Acquisition:
-
Prepare an AVP solution in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80), typically at 2x the final concentration.
-
Place the plate in a fluorescence plate reader.
-
Set the reader to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 50 µL of the 2x AVP solution into each well and continue recording the fluorescence for an additional 60-120 seconds.[11]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after AVP addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol for Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is to assess the potential cytotoxicity of this compound at various concentrations.
Materials:
-
V1aR-expressing or other relevant cell lines
-
96-well clear or opaque microplates (depending on the assay)
-
This compound working solutions
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing the different concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for a period relevant to your functional assays (e.g., 24-48 hours).
-
-
Viability Assessment:
-
Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent and incubate, then add solubilization solution, or add CellTiter-Glo® reagent).
-
-
Data Acquisition and Analysis:
-
Read the absorbance or luminescence according to the assay protocol.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. It is recommended to consult relevant literature for similar compounds or receptor systems to refine the experimental design. All experiments should be performed with appropriate controls.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:512784-93-9 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. genecards.org [genecards.org]
- 8. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. researchgate.net [researchgate.net]
Dissolving SRX246 Powder for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of SRX246 powder for use in a laboratory setting. This compound is a potent and highly selective vasopressin 1a (V1a) receptor antagonist, making it a valuable tool for research in neuroscience, stress-related disorders, and other physiological processes mediated by the vasopressin system.[1][2] Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results.
Compound Information
-
Compound Name: this compound
-
Molecular Formula: C₄₂H₄₉N₅O₅
-
Molecular Weight: 703.87 g/mol [1]
-
Mechanism of Action: Selective antagonist of the vasopressin 1a (V1a) receptor.[1][2]
Solubility Data
This compound is a lipophilic compound with limited solubility in aqueous solutions. Organic solvents are required for initial dissolution to prepare stock solutions. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 142.07 mM[1] | Ultrasonic treatment may be needed for complete dissolution at high concentrations.[1] |
| Ethanol | Insoluble | Insoluble | Data from chemical supplier. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Sparingly soluble | Very low | Direct dissolution is not recommended. Dilution from a DMSO stock is necessary for aqueous-based assays. |
| Water | Insoluble | Insoluble | Data from chemical supplier. |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL[1] | ≥ 3.55 mM[1] | A clear solution can be obtained for in vivo studies.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 2.5 mg/mL[3] | ≥ 3.55 mM[3] | A common formulation for in vivo administration.[3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or other appropriate sterile containers
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.039 mg of this compound (Molecular Weight = 703.87 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]
-
Preparation of Working Solutions for In Vitro Assays
For cell-based assays and other experiments requiring aqueous buffers, the DMSO stock solution must be diluted. It is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Procedure:
-
Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution in your chosen aqueous buffer (e.g., cell culture medium, PBS).
-
Final Concentration: When preparing the final working concentration, add the diluted this compound solution to the assay medium and mix thoroughly.
-
Solvent Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the assay medium without the compound.
Visualization of Pathways and Workflows
This compound Mechanism of Action: V1a Receptor Signaling Pathway
This compound acts as an antagonist at the vasopressin 1a (V1a) receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gq/11 protein. The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor initiates a signaling cascade that is blocked by this compound.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for laboratory use.
References
Preclinical Experimental Design for SRX246: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX246 is a potent and selective, orally bioavailable vasopressin 1a (V1a) receptor antagonist that has demonstrated efficacy in preclinical models of aggression, anxiety, depression, and fear.[1][2][3][4][5] As a central nervous system (CNS) penetrant, this compound holds promise for the treatment of various neuropsychiatric disorders.[1][2] These application notes provide a detailed overview of the experimental design for preclinical studies involving this compound, including summaries of quantitative data, detailed experimental protocols for key behavioral assays, and visualizations of the underlying signaling pathway and experimental workflows.
Mechanism of Action: Vasopressin V1a Receptor Antagonism
This compound exerts its effects by selectively blocking the vasopressin V1a receptor. The V1a receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand arginine vasopressin (AVP), primarily signals through the Gq/11 pathway. This initiates a cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in mediating the effects of vasopressin on social behaviors, including aggression, anxiety, and stress responses. By antagonizing the V1a receptor, this compound effectively inhibits this cascade, thereby mitigating the behavioral consequences of AVP signaling.
Preclinical Pharmacokinetics
This compound is an orally bioavailable compound that readily crosses the blood-brain barrier.[6] Pharmacokinetic studies in rats have shown a plasma half-life of approximately 2 hours and a brain half-life of around 6 hours, with brain concentrations reaching about 20% of plasma levels following a single oral dose.[6]
| Parameter | Rat | Dog | Human |
| Plasma Half-life (T½) | ~2 hours | ~6 hours | Stable |
| Brain Half-life (T½) | ~6 hours | - | - |
| Brain/Plasma Ratio | ~0.2 | - | - |
| Protein Binding | 95.5 ± 1.7% | 95.9 ± 1.3% | 98.6 ± 0.4% |
| Table 1: Summary of this compound Pharmacokinetic Parameters.[6] |
Key Preclinical Behavioral Assays
The following sections detail the experimental protocols for key behavioral assays used to evaluate the efficacy of this compound in preclinical models.
Resident-Intruder Test for Aggressive Behavior
The resident-intruder test is a standard paradigm to assess offensive aggression in rodents. Preclinical studies have shown that this compound can markedly blunt aggressive behavior in this model.[7][8]
| Treatment Group | Latency to First Attack (seconds) | Number of Attacks |
| Vehicle | Baseline | Baseline |
| This compound (10 mg/kg) | Increased | Decreased |
| This compound (20 mg/kg) | Significantly Increased | Significantly Decreased |
| This compound (40 mg/kg) | Markedly Increased | Markedly Decreased |
| Table 2: Representative Quantitative Data from the Resident-Intruder Test. (Note: Specific values are illustrative based on qualitative descriptions from available literature). |
Elevated Plus-Maze for Anxiety-Like Behavior
The elevated plus-maze (EPM) is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
| Treatment Group | % Time in Open Arms | % Open Arm Entries |
| Vehicle | Baseline | Baseline |
| This compound (10 mg/kg) | Increased | Increased |
| This compound (20 mg/kg) | Significantly Increased | Significantly Increased |
| This compound (40 mg/kg) | Markedly Increased | Markedly Increased |
| Table 3: Representative Quantitative Data from the Elevated Plus-Maze Test. (Note: Specific values are illustrative based on qualitative descriptions from available literature). |
Forced Swim Test for Depressive-Like Behavior
The forced swim test (FST) is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behavior when placed in an inescapable, stressful situation.
| Treatment Group | Immobility Time (seconds) |
| Vehicle | Baseline |
| This compound (low dose) | Decreased |
| This compound (high dose) | Significantly Decreased |
| Table 4: Representative Quantitative Data from the Forced Swim Test. (Note: Specific values are illustrative based on qualitative descriptions from available literature). |
Fear Conditioning Test for Fear Memory
The fear conditioning test assesses an animal's ability to learn and remember an association between a neutral conditioned stimulus (CS) and an aversive unconditioned stimulus (US).
| Test | Treatment Group | % Freezing Time |
| Contextual Fear | Vehicle | Baseline |
| This compound | Significantly Decreased | |
| Cued Fear | Vehicle | Baseline |
| This compound | Significantly Decreased | |
| Table 5: Representative Quantitative Data from the Fear Conditioning Test. (Note: Specific values are illustrative based on qualitative descriptions from available literature). |
Conclusion
This compound, a selective vasopressin V1a receptor antagonist, has demonstrated a consistent preclinical profile, reducing behaviors associated with aggression, anxiety, depression, and fear across a range of validated animal models. The experimental protocols and representative data presented in these application notes provide a framework for the continued preclinical investigation of this compound and other V1a receptor antagonists for the treatment of neuropsychiatric disorders. Rigorous adherence to these established methodologies will be crucial for generating reproducible and translatable data to guide future clinical development.
References
- 1. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Elucidation of signaling properties of vasopressin receptor-related receptor 1 by using the chimeric receptor approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 5. Safety and Tolerability of this compound, a Vasopressin 1a Antagonist, in Irritable Huntington’s Disease Patients—A Randomized Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. huntingtonstudygroup.org [huntingtonstudygroup.org]
Application Notes and Protocols: Determination of SRX246 Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRX246 is a potent, orally bioavailable, and central nervous system (CNS) penetrant antagonist of the vasopressin 1a receptor (V1aR).[1][2] It exhibits high affinity and remarkable selectivity for the V1aR, making it a valuable tool for investigating the role of the vasopressin system in various physiological and pathological processes, including stress-related disorders.[1][2][3] This document provides detailed protocols for assays to determine the binding affinity and selectivity of this compound, crucial for its characterization and development as a therapeutic agent.
This compound demonstrates a high binding affinity for the human V1a receptor with a reported inhibition constant (Ki) of 0.3 nM.[1][4] Its selectivity is a key feature, as it shows no significant interaction with the vasopressin V1b and V2 receptors and has demonstrated negligible binding to a wide panel of other G-protein coupled receptors (GPCRs).[1][4]
V1a Receptor Signaling Pathway
The vasopressin V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[5][6][7] Upon binding of an agonist like arginine vasopressin (AVP), the receptor undergoes a conformational change, activating the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration mediates various downstream cellular responses.
Binding Affinity Determination: Radioligand Binding Assay
A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound. This assay measures the ability of this compound to displace a radiolabeled ligand specifically bound to the V1a receptor.
Data Presentation
| Parameter | Value | Receptor Source | Radioligand |
| Ki (this compound) | 0.3 nM | Membranes from cells expressing human V1aR | [³H]-Arginine Vasopressin |
Experimental Workflow
Protocol: Radioligand Binding Assay
1. Materials and Reagents:
-
Membranes from cells stably expressing the human V1a receptor (e.g., CHO or HEK293 cells)
-
[³H]-Arginine Vasopressin ([³H]-AVP)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)
-
Unlabeled Arginine Vasopressin (AVP) for non-specific binding determination
-
96-well microplates
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
2. Membrane Preparation:
-
Culture cells expressing the human V1a receptor to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
3. Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
50 µL of Assay Buffer (for total binding) or 10 µM unlabeled AVP (for non-specific binding) or this compound at various concentrations.
-
50 µL of [³H]-AVP (at a concentration near its Kd).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled AVP) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Selectivity Determination: Receptor Panel Screening
To determine the selectivity of this compound, it is screened against a broad panel of other receptors, ion channels, and transporters. This is typically performed using radioligand binding assays for a diverse set of targets.
Data Presentation
| Receptor Family | Representative Receptors Screened | This compound Activity |
| Vasopressin Receptors | V1b, V2 | No significant binding |
| Other GPCRs | A panel of over 60 other receptors | Negligible binding |
Protocol: General Receptor Selectivity Profiling
1. Materials and Reagents:
-
Membrane preparations for a diverse panel of receptors.
-
Specific radioligands for each receptor in the panel.
-
This compound at a high concentration (e.g., 10 µM).
-
Assay buffers specific to each receptor assay.
-
Filtration and detection instrumentation as described for the binding affinity assay.
2. Assay Procedure:
-
The assay is typically performed in a high-throughput format.
-
For each receptor in the panel, a binding assay is conducted in the presence of a fixed, high concentration of this compound (e.g., 10 µM).
-
A control assay without this compound is run to determine the 100% specific binding for each receptor.
-
The incubation, filtration, and counting steps are performed as described in the binding affinity protocol, using conditions optimized for each specific receptor.
3. Data Analysis:
-
The percentage of inhibition of radioligand binding by this compound is calculated for each receptor in the panel.
-
Significant interaction is typically defined as >50% inhibition at the tested concentration. This compound has been shown to have negligible binding, indicating less than 50% inhibition for the vast majority of screened targets.[1][4]
Functional Antagonism Determination: Calcium Flux Assay
A functional assay is essential to confirm that this compound acts as an antagonist at the V1a receptor, inhibiting the downstream signaling cascade. A calcium flux assay is a common method for V1aR, which couples to the Gq/11 pathway.
Experimental Workflow
References
- 1. innoprot.com [innoprot.com]
- 2. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. creative-biolabs.com [creative-biolabs.com]
Troubleshooting & Optimization
common issues with SRX246 solubility in aqueous solutions
Welcome to the technical support center for SRX246. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The hydrochloride salt of this compound has a reported water solubility of 1.2 ± 0.2 mg/mL.[1] This classifies it as a poorly soluble compound. Researchers should not expect high concentrations when dissolving this compound directly in aqueous buffers.
Q2: I am observing precipitation when trying to dissolve this compound in my aqueous buffer. What is causing this?
A2: Precipitation is a common issue with poorly soluble compounds like this compound. Several factors could be contributing to this:
-
Concentration: You may be attempting to dissolve this compound at a concentration that exceeds its solubility limit in your specific buffer system.
-
pH: The pH of your aqueous solution can significantly impact the solubility of this compound. As an azetidinone derivative with multiple nitrogen-containing rings, its ionization state and, consequently, its solubility are likely pH-dependent.
-
Buffer components: Salts and other components in your buffer can influence the solubility of this compound through common ion effects or other interactions.
Q3: How can I improve the solubility of this compound for my in vitro experiments?
A3: For in vitro assays, it is common practice to first prepare a concentrated stock solution of the compound in an organic solvent and then dilute it into the aqueous assay buffer. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound.[2]
Q4: What is a recommended protocol for preparing this compound solutions for in vitro use?
A4: A general protocol involves preparing a high-concentration stock solution in 100% DMSO and then diluting this stock into your aqueous experimental medium. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q5: Can I adjust the pH of my aqueous solution to improve this compound solubility?
A5: Yes, adjusting the pH is a common technique to enhance the solubility of ionizable compounds. However, the optimal pH for this compound solubility is not explicitly documented in the available literature. It is recommended to perform empirical solubility tests at various pH levels to determine the optimal condition for your specific experimental setup, ensuring the chosen pH is compatible with your assay.
Q6: Is this compound stable in aqueous solutions?
A6: this compound hydrochloride salt has been shown to be stable in serum for at least 4 hours at 37°C.[1][3] However, its stability in different aqueous buffers and over longer periods should be experimentally verified. It is always recommended to prepare fresh solutions for your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution is above its solubility limit. | - Increase the final volume of the aqueous buffer to lower the final concentration of this compound.- Decrease the initial concentration of the DMSO stock solution.- Consider a serial dilution approach. |
| Cloudiness or precipitation in the prepared aqueous solution over time. | The compound is coming out of solution due to instability or temperature fluctuations. | - Prepare fresh solutions immediately before use.- Store solutions at a constant temperature.- Evaluate the stability of this compound in your specific buffer system over your experimental time course. |
| Inconsistent experimental results. | Incomplete dissolution of this compound leading to variability in the actual concentration. | - Ensure the DMSO stock solution is fully dissolved before dilution.- Use gentle vortexing or sonication to aid dissolution.- Visually inspect for any undissolved particles before use. |
| Difficulty dissolving the powdered compound. | This compound is a poorly soluble compound. | - Use an appropriate organic solvent like DMSO to prepare a stock solution first.[2]- Gentle warming and vortexing can aid in dissolving the powder in the organic solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.
-
Store the stock solution at -20°C or -80°C as recommended for long-term storage.[4]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Objective: To prepare a final working solution of this compound in an aqueous buffer for in vitro experiments.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous assay buffer (pre-warmed to the experimental temperature)
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the aqueous assay buffer to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is below the tolerance level of your specific assay (typically <0.5%).
-
Vortex gently after each dilution step to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your experiment.
-
Signaling Pathway and Experimental Workflow
This compound is a selective antagonist of the vasopressin V1a receptor.[5][6] The binding of arginine vasopressin (AVP) to the V1a receptor, a G protein-coupled receptor (GPCR), activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound blocks the initial binding of AVP to the V1a receptor, thereby inhibiting this downstream signaling cascade.
Caption: this compound mode of action on the Vasopressin V1a receptor signaling pathway.
Caption: A general experimental workflow for using this compound in in vitro cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | CAS#:512784-93-9 | Chemsrc [chemsrc.com]
SRX246 Dosage Optimization: A Technical Support Resource for Animal Research
Answering Your Questions on Minimizing Side Effects and Maximizing Efficacy
For researchers and drug development professionals utilizing SRX246 in animal models, this technical support center provides essential guidance on dosage optimization to mitigate adverse effects. This compound is a potent and highly selective vasopressin V1a receptor antagonist that has demonstrated efficacy in preclinical models of stress, fear, aggression, and anxiety.[1][2][3] While it is reported to have an excellent safety profile in animals, careful dose selection is crucial for successful and humane experimentation.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small-molecule antagonist that selectively blocks the vasopressin V1a receptor.[1] These receptors are predominantly found in the brain and are involved in regulating social behavior, stress, and anxiety. By inhibiting the action of arginine vasopressin (AVP) at these receptors, this compound can modulate neural circuits associated with aggression and fear.
Q2: What are the known side effects of this compound in animals?
While specific preclinical toxicology reports detailing side effects in animals are not extensively published in publicly available literature, human clinical trials offer valuable insight into potential adverse effects to monitor in animal studies. In a Phase 2 clinical trial for Huntington's disease, the most commonly reported adverse events for this compound compared to placebo were:
-
Nausea
-
Fatigue
-
Headache
-
Increased levels of liver enzymes (a marker of liver damage)
-
Falls
-
Depressed mood
Researchers should proactively monitor animal subjects for behavioral or physiological signs that could correspond to these effects, such as changes in appetite, activity levels, grooming habits, and motor coordination. Liver function should be monitored through appropriate biochemical assays, especially in chronic studies.
Q3: What are the key pharmacokinetic parameters of this compound in common animal models?
A study by Fabio et al. (2013) provides critical pharmacokinetic data for this compound in rats and dogs, which is essential for designing dosing regimens.
| Parameter | Rat | Dog |
| Plasma Half-life (T½) | 2 hours | 6 hours |
| Brain Penetration | Brain levels are approximately 20% of plasma values with a T½ of 6 hours. | Not specified |
Source: Fabio et al., J Pharm Sci, 2013[5]
These parameters indicate that this compound is orally bioavailable and crosses the blood-brain barrier. The differing half-lives between species highlight the importance of species-specific dose scheduling.
Troubleshooting Guide: Managing Side Effects
Issue: Observed Sedation or Lethargy in Animals
-
Potential Cause: The dose of this compound may be too high, leading to excessive central nervous system effects.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dosage by 25-50% and observe if the sedative effects diminish while maintaining the desired therapeutic effect.
-
Adjust Dosing Frequency: For species with shorter half-lives like rats, consider administering the total daily dose in divided doses to maintain more stable plasma concentrations and avoid peaks that may lead to sedation.
-
Acclimatization: Ensure animals are properly acclimatized to the dosing procedure to minimize stress-related behavioral changes that could be misinterpreted as sedation.
-
Issue: Signs of Gastrointestinal Discomfort (e.g., reduced food intake, weight loss)
-
Potential Cause: Nausea, a reported side effect in humans, may be occurring in the animal models.
-
Troubleshooting Steps:
-
Administer with Food: If administering this compound orally, providing it with a small amount of palatable food may help to reduce potential gastrointestinal irritation.
-
Monitor Body Weight and Food Consumption: Closely track daily food intake and body weight to quantitatively assess the impact on the animal's well-being.
-
Dose Adjustment: A lower dose may alleviate gastrointestinal side effects.
-
Issue: Elevated Liver Enzymes in Bloodwork
-
Potential Cause: As observed in human trials, this compound may have the potential to affect liver function, particularly with chronic administration.
-
Troubleshooting Steps:
-
Baseline and Follow-up Monitoring: Establish baseline liver enzyme levels (e.g., ALT, AST) before initiating this compound administration. Conduct regular blood monitoring throughout the study to detect any significant elevations.
-
Dose Reduction or Discontinuation: If a significant and sustained increase in liver enzymes is observed, consider reducing the dose or discontinuing the treatment for that animal, depending on the severity and the study protocol.
-
Histopathological Examination: At the end of the study, perform a histopathological examination of the liver to assess for any morphological changes.
-
Experimental Protocols
Protocol 1: Dose-Finding Study for Efficacy and Tolerability
This protocol outlines a dose-escalation study to determine the optimal therapeutic window for this compound in a specific animal model and experimental paradigm.
-
Animal Cohorts: Divide animals into several groups (e.g., n=8-10 per group), including a vehicle control group and at least three this compound dose groups (low, medium, high).
-
Dose Selection: Based on literature, an initial starting dose for rodents could be in the range of 5-10 mg/kg, administered orally. Subsequent doses can be escalated (e.g., 20 mg/kg, 40 mg/kg).
-
Administration: Administer this compound or vehicle at a consistent time each day. For oral administration, use an appropriate vehicle such as a solution of 0.5% methylcellulose (B11928114) in water.
-
Behavioral/Efficacy Testing: Conduct the primary behavioral or physiological tests at the expected time of peak plasma concentration (Tmax), which should be determined in preliminary pharmacokinetic studies if possible.
-
Side Effect Monitoring: Throughout the study, perform daily health checks, including monitoring of body weight, food and water intake, and general activity levels. Observe for any signs of distress or adverse effects.
-
Data Analysis: Analyze the efficacy data to determine the dose-response relationship. Concurrently, analyze the tolerability data to identify the maximum tolerated dose (MTD). The optimal dose will be the one that provides a significant therapeutic effect with minimal to no side effects.
Protocol 2: Chronic Dosing and Safety Assessment
This protocol is designed for longer-term studies to assess the safety and tolerability of chronic this compound administration.
-
Dose Selection: Based on the results of a dose-finding study, select one or two doses that have demonstrated efficacy and good tolerability. Include a vehicle control group.
-
Chronic Administration: Administer this compound or vehicle daily for the duration of the study (e.g., several weeks to months).
-
Regular Health Monitoring: In addition to daily health checks, conduct weekly detailed clinical observations.
-
Blood Sampling: Collect blood samples at baseline and at regular intervals during the study (e.g., monthly) for hematology and clinical chemistry analysis, with a particular focus on liver enzymes.
Visualizing Key Processes
To aid in the understanding of this compound's mechanism and the experimental workflow for its optimization, the following diagrams are provided.
Caption: Mechanism of this compound as a V1a receptor antagonist.
Caption: Workflow for optimizing this compound dosage in animal experiments.
Caption: Logical steps for troubleshooting observed side effects.
References
- 1. Clinical Candidates — Azevan [azevan.com]
- 2. Safety and Tolerability of this compound, a Vasopressin 1a Antagonist, in Irritable Huntington’s Disease Patients—A Randomized Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 5. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
SRX246 Technical Support Center: Troubleshooting and Controlling Experimental Variability
Welcome to the SRX246 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for experimental variability and to offer troubleshooting solutions for common issues encountered when working with the selective vasopressin 1a (V1a) receptor antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a highly selective antagonist for the vasopressin 1a (V1a) receptor.[1][2] Its primary mechanism of action is to block the binding of arginine vasopressin (AVP) to the V1a receptor, thereby inhibiting downstream signaling pathways.[3][4] The V1a receptor is the most abundant vasopressin receptor subtype in the brain and is involved in modulating social behaviors, stress, and anxiety.[5][6] this compound has shown potential in preclinical and clinical studies for treating conditions such as mood disorders, intermittent explosive disorder, post-traumatic stress disorder (PTSD), and Huntington's disease.[2][4][7]
Q2: What are the known pharmacokinetic properties of this compound?
This compound exhibits pharmacokinetic properties that are crucial to consider for experimental design. It is highly bound to plasma proteins in rats, dogs, and humans (approximately 95-99%).[8] While high protein binding can sometimes limit the free fraction of a drug available to exert its effect, the in vivo efficacy is ultimately determined by the unbound drug concentration at the target site.[9] this compound is stable in serum and has a low potential for drug-drug interactions based on cytochrome P450 enzyme inhibition assays.[8] Its metabolism is moderate in rats and dogs and stable in humans.[8] Key pharmacokinetic parameters in preclinical species are summarized in the table below.
Q3: How should I prepare this compound for in vivo oral administration in rodents?
Due to its hydrophobic nature, this compound requires a specific vehicle for effective oral administration in rodents. While a definitive, universally validated protocol for this compound is not published, a common approach for poorly water-soluble compounds is to create a suspension. Based on available information for similar compounds and general best practices, a formulation using carboxymethylcellulose (CMC) is recommended.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Studies
Question: I am observing significant variability in the behavioral responses of my rodents treated with this compound. What are the potential causes and how can I control for them?
Answer: Variability in behavioral studies is a common challenge and can arise from multiple sources.[2][5] Here’s a guide to troubleshoot and minimize this variability:
-
Environmental Factors: Mice are highly sensitive to their environment.[10]
-
Solution: Maintain consistent lighting, temperature, and humidity. Conduct experiments at the same time of day to account for circadian rhythms. Minimize noise and olfactory disturbances. Avoid strongly scented soaps or perfumes by the experimenter.[10]
-
-
Experimenter-Induced Variability: The way animals are handled can significantly impact their stress levels and behavior.[10]
-
Solution: Ensure all experimenters use consistent and gentle handling techniques. Ideally, a single experimenter should conduct all behavioral tests within a study.[10]
-
-
Animal-Specific Factors:
-
Placebo Effect: The act of administering a substance, even a vehicle, can induce a behavioral response.[11][12] This is often referred to as the "caregiver placebo effect" in animal studies.[13]
-
Solution: Always include a vehicle-treated control group that undergoes the exact same procedures as the this compound-treated group. This allows for the differentiation of the drug's effect from the effect of the administration procedure itself.
-
Issue 2: Inconsistent In Vivo Efficacy or Suspected Poor CNS Penetration
Question: My in vivo results with this compound are inconsistent, and I suspect it may not be reaching the CNS effectively in all animals. How can I troubleshoot this?
Answer: Ensuring consistent and adequate CNS exposure is critical for observing the effects of this compound. Here are some steps to troubleshoot this issue:
-
Formulation and Administration: Improper formulation or administration can lead to variable absorption.
-
Solution: Follow a standardized and validated protocol for preparing the this compound suspension. Ensure the suspension is homogenous before each administration by vortexing immediately before dosing each animal.[9] Use proper oral gavage techniques to ensure the full dose is delivered to the stomach without causing stress or injury.
-
-
Pharmacokinetics: Individual differences in metabolism and clearance can lead to variable drug exposure.
-
Solution: Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Cmax) and brain-to-plasma ratio in your specific animal model and experimental conditions. This will help in selecting the optimal time point for behavioral testing post-dosing.
-
-
Target Engagement: It is crucial to confirm that this compound is engaging with the V1a receptor in the brain.
-
Solution: Perform a V1a receptor occupancy assay to measure the extent to which this compound is binding to its target at the doses used in your study. This can be done using ex vivo or in vivo methods with a suitable radioligand.
-
Issue 3: Potential Off-Target Effects
Question: How can I be sure that the observed effects are due to the specific antagonism of the V1a receptor by this compound and not due to off-target effects?
Answer: While this compound is reported to be highly selective for the V1a receptor over V1b and V2 receptors, it is good practice to consider and control for potential off-target effects.
-
Dose-Response Relationship: Off-target effects are often observed at higher concentrations.
-
Solution: Establish a clear dose-response relationship for the desired effect. If the phenotype is only observed at very high concentrations, it may suggest an off-target mechanism.[3]
-
-
Orthogonal Validation: Using a structurally different V1a antagonist should produce a similar phenotype.
-
Solution: If available, test a V1a antagonist with a different chemical scaffold. If it recapitulates the effects of this compound, it provides stronger evidence for on-target activity.
-
-
Genetic Validation: Knockdown or knockout of the V1a receptor should abolish the effect of this compound.
-
Solution: In a cell-based assay or a relevant animal model, use techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the V1a receptor. The effect of this compound should be significantly diminished or absent in these models.
-
-
Broad Receptor Profiling: To identify potential off-target binding sites, this compound can be screened against a panel of other receptors and enzymes.
-
Solution: Utilize commercially available services that offer broad off-target screening panels. This can provide a comprehensive profile of the compound's selectivity.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Dog |
| Protein Binding (%) | 95.5 ± 1.7 | 95.9 ± 1.3 |
| Half-life (T½) (hours) | 2 | 6 |
| Brain Levels (vs. Plasma) | ~20% of plasma values | Not Reported |
| Data sourced from Fabio et al., 2013.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension for Rodent Gavage
This protocol is a general guideline for preparing a suspension of a hydrophobic compound like this compound and should be optimized for your specific experimental needs.
Materials:
-
This compound hydrochloride salt
-
Vehicle:
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile, purified water
-
Alternatively, a mixture of 10% DMSO and 90% corn oil has been suggested for this compound.
-
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Vehicle Preparation (0.5% CMC-Na):
-
Weigh the appropriate amount of CMC-Na (e.g., 0.5 g for 100 mL).
-
Slowly add the CMC-Na to the sterile water while continuously stirring to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take several hours.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately and place it in a sterile tube.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the suspension to ensure it is homogenous and free of large aggregates.
-
-
Administration:
-
Vortex the suspension immediately before drawing it into the dosing syringe for each animal to ensure a consistent concentration is administered.
-
Administer the suspension via oral gavage using an appropriately sized gavage needle for the animal's weight.
-
Protocol 2: In Vivo V1a Receptor Occupancy Assay (Ex Vivo Radioligand Binding)
This protocol provides a framework for assessing the in vivo target engagement of this compound at the V1a receptor in the brain.
Materials:
-
This compound
-
Vehicle control
-
Radioligand specific for the V1a receptor (e.g., [³H]-SR49059)
-
Unlabeled V1a receptor antagonist for determining non-specific binding
-
Rodents (e.g., rats or mice)
-
Brain homogenization buffer
-
Scintillation fluid and counter
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle to different groups of animals at various doses.
-
At the time of expected peak brain concentration of this compound, euthanize the animals.
-
-
Brain Tissue Preparation:
-
Rapidly excise the brains and dissect the brain region of interest (e.g., hippocampus or amygdala).
-
Homogenize the tissue in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
-
Radioligand Binding Assay:
-
In a multi-well plate, incubate the membrane preparations with a fixed concentration of the V1a radioligand.
-
Include wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of an unlabeled V1a antagonist), and samples from vehicle- and this compound-treated animals.
-
After incubation, rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of V1a receptor occupancy for each this compound dose group by comparing the specific binding in the this compound-treated animals to that in the vehicle-treated animals.
-
Plot the receptor occupancy as a function of the this compound dose or plasma/brain concentration.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Clinical Candidates — Azevan [azevan.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. SRX-246 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.unc.edu [research.unc.edu]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
SRX246 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for SRX246. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to assist in troubleshooting potential issues during in-vitro and in-vivo experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the vasopressin V1a receptor.[1] It is orally bioavailable and CNS-penetrant.[2] Its therapeutic effects in preclinical models of neuropsychiatric disorders are attributed to its ability to block the binding of arginine vasopressin (AVP) to V1a receptors in the brain, thereby modulating neural circuits involved in stress, anxiety, and aggression.[1]
Q2: What are the known off-target effects of this compound?
Preclinical studies have demonstrated that this compound is highly selective for the V1a receptor. However, a comprehensive screening of this compound against a broad panel of other receptors, ion channels, and enzymes has not been made publicly available. The primary known "off-target" profile is in relation to other vasopressin receptor subtypes.
Q3: How selective is this compound for the V1a receptor compared to other vasopressin receptors?
This compound exhibits high selectivity for the human V1a receptor over the human V1b and V2 receptors. In competitive binding assays, the inhibition constant (Ki) for V1b and V2 receptors was found to be greater than 1000 nM.
Q4: What is the potential for this compound to cause drug-drug interactions?
In vitro studies have shown a very low potential for this compound to cause drug-drug interactions mediated by cytochrome P450 enzymes.
Q5: What adverse events have been observed in clinical trials with this compound?
This compound has been generally well-tolerated in Phase II clinical trials for Huntington's Disease and Intermittent Explosive Disorder.[2][3] No serious adverse events have been reported.[2] Adverse events observed were typically mild and transient.[3] In the Huntington's disease trial, the most commonly reported adverse events that occurred more frequently with this compound than placebo were nausea, fatigue, headache, increased liver enzymes, falls, and depressed mood.[4] Importantly, this compound treatment was not associated with a worsening of apathy or suicidal thoughts.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected behavioral phenotype in animal models | 1. On-target effect of V1a antagonism: The observed phenotype may be a genuine, previously uncharacterized consequence of blocking V1a signaling in the specific brain region or under the particular experimental conditions. 2. Pharmacokinetics: Insufficient or excessive brain exposure of this compound. | 1. Confirm V1a receptor expression: Verify the expression and distribution of the V1a receptor in the specific animal model and brain regions of interest. 2. Dose-response study: Conduct a thorough dose-response study to establish a clear relationship between the this compound dose and the behavioral effect. 3. Measure brain concentrations: If possible, measure the concentration of this compound in the brain tissue to correlate with the behavioral observations. |
| Inconsistent results in cell-based assays | 1. Cell line integrity: The V1a receptor expression levels may have diminished over multiple cell passages. 2. Assay conditions: Suboptimal assay conditions (e.g., incubation time, temperature, buffer composition) can lead to variability. 3. Ligand stability: Degradation of this compound or the radioligand in the assay medium. | 1. Validate receptor expression: Regularly perform quality control checks, such as radioligand binding assays, to confirm consistent V1a receptor expression in your cell line. 2. Optimize assay parameters: Systematically optimize key assay parameters to ensure robust and reproducible results. 3. Check ligand integrity: Use freshly prepared solutions of this compound and the radioligand. |
| Discrepancy between in-vitro potency and in-vivo efficacy | 1. Blood-brain barrier penetration: While this compound is CNS-penetrant, the degree of penetration can vary between species. 2. Plasma protein binding: High plasma protein binding can reduce the free fraction of this compound available to cross the blood-brain barrier. 3. Metabolism: Differences in the rate of metabolism between the species used for in-vitro and in-vivo studies. | 1. In-vivo pharmacokinetic studies: Conduct pharmacokinetic studies in the relevant animal model to determine the brain and plasma concentrations of this compound. 2. Measure free drug concentration: Determine the unbound fraction of this compound in the plasma of the species being studied. |
Data Presentation
Table 1: Selectivity Profile of this compound for Human Vasopressin Receptors
| Receptor Subtype | Inhibition Constant (Ki) (nM) |
| V1a | Potent nanomolar activity |
| V1b | > 1000 |
| V2 | > 1000 |
Table 2: Adverse Events Reported in the Phase 2 STAIR Trial (Huntington's Disease)
| Adverse Event | Frequency in this compound Group | Frequency in Placebo Group |
| Nausea | More common | Less common |
| Fatigue | More common | Less common |
| Headache | More common | Less common |
| Increased liver enzymes | More common | Less common |
| Falls | More common | Less common |
| Depressed mood | More common | Less common |
Note: This table provides a qualitative summary of adverse events that were reported more commonly in the this compound group compared to the placebo group.[4]
Experimental Protocols
Protocol: Vasopressin V1a Receptor Radioligand Binding Assay
This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a test compound (like this compound) for the vasopressin V1a receptor.
1. Materials:
- Cell Membranes: Membranes prepared from a cell line stably expressing the human vasopressin V1a receptor.
- Radioligand: A high-affinity radiolabeled V1a receptor antagonist (e.g., [3H]-SR 49059).
- Test Compound: this compound or other compounds to be tested.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well plates.
- Glass fiber filters.
- Filtration manifold.
- Scintillation counter.
- Scintillation fluid.
2. Procedure:
- Membrane Preparation:
- Thaw the frozen cell membranes on ice.
- Resuspend the membranes in assay buffer to a final protein concentration of 5-10 µ g/well .
- Assay Setup (in a 96-well plate):
- Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane suspension.
- Non-specific Binding: Add 50 µL of a high concentration of unlabeled vasopressin (e.g., 1 µM), 50 µL of radioligand solution, and 100 µL of the membrane suspension.
- Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand solution, and 100 µL of the membrane suspension.
- Incubation:
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Filtration:
- Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
- Wash the filters three times with ice-cold wash buffer.
- Quantification:
- Place the filters in scintillation vials.
- Add scintillation fluid to each vial.
- Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
- For competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Mechanism of action of this compound as a V1a receptor antagonist.
Caption: Workflow for a V1a receptor radioligand binding assay.
Caption: A logical approach to troubleshooting unexpected results with this compound.
References
interpreting unexpected results in SRX246 experiments
Welcome to the technical support center for SRX246, a selective vasopressin 1a (V1a) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule, orally bioavailable, and centrally-active antagonist of the vasopressin 1a (V1a) receptor.[1] Its primary mechanism of action is to selectively block the binding of arginine vasopressin (AVP) to the V1a receptor, thereby inhibiting the downstream signaling pathways. The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation by AVP, typically couples to Gq/11, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. This pathway is involved in a variety of physiological and behavioral processes, including social behaviors, aggression, anxiety, and stress responses.[2]
Q2: What are the known off-target effects of this compound?
This compound is characterized as a highly selective antagonist for the V1a receptor. In vitro studies have demonstrated its high affinity for the V1a receptor with significantly lower affinity for other related receptors, such as the V1b and V2 vasopressin receptors and the oxytocin (B344502) receptor. While all drugs have the potential for off-target effects, current data suggests that this compound has a favorable selectivity profile. However, it is always recommended to consider the possibility of off-target effects when interpreting unexpected results, especially at high concentrations.
Q3: What are the key pharmacokinetic parameters of this compound?
The pharmacokinetic profile of this compound has been characterized in preclinical species and humans. Key parameters are summarized in the table below. It is important to note that these values can vary depending on the species, dose, and formulation.
| Parameter | Species | Value | Reference |
| Half-life (t½) | Rat | ~2 hours | [3] |
| Dog | ~6 hours | [3] | |
| Brain Penetration | Rat | Brain levels are approximately 20% of plasma levels. | [3] |
| Oral Bioavailability | General | Orally bioavailable | [1] |
Q4: What are some unexpected findings that have been reported in studies with V1a receptor antagonists or knockout models?
Research on V1a receptor antagonists and knockout animals has occasionally yielded unexpected or paradoxical results. For instance, while V1a receptor signaling is generally associated with increased aggression, some studies on V1a receptor knockout hamsters have shown paradoxically higher levels of social communication and aggression.[4] In human studies with this compound, an initial hypothesis that vasopressin would directly increase amygdala BOLD response to aversive faces was not confirmed; instead, indirect effects on amygdala connectivity were observed.[2] Furthermore, V1a receptor knockout mice have shown unexpected phenotypes such as hypermetabolism of fat and resistance to jet lag.[5][6] These findings highlight the complex role of the V1a receptor and the potential for context-dependent and species-specific effects.
Troubleshooting Guides
In Vitro Experiments: Receptor Binding Assays
Issue: Low or no specific binding of this compound in a radioligand binding assay.
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment. Verify the chemical integrity of the compound if degradation is suspected. |
| Incorrect Assay Buffer | Check the pH and composition of the binding buffer. Ensure it is compatible with both the receptor preparation and this compound. Avoid components that may interfere with binding. |
| Low Receptor Expression | Use a cell line with confirmed high expression of the V1a receptor. If using tissue homogenates, ensure the brain region selected has high V1a receptor density. |
| Problems with Radioligand | Verify the specific activity and concentration of the radioligand. Ensure it has not degraded. Use a fresh batch if necessary. |
| Suboptimal Incubation Time | Determine the optimal incubation time to reach equilibrium by performing a time-course experiment. |
In Vivo Experiments: Behavioral Studies (e.g., Resident-Intruder Test)
Issue: this compound does not produce the expected reduction in aggressive behavior.
| Potential Cause | Troubleshooting Step |
| Inadequate Dose | Review the dose-response relationship for this compound in the specific animal model and strain. It may be necessary to perform a dose-response study to determine the optimal effective dose.[7] |
| Poor Bioavailability/Brain Penetration | Confirm the route of administration and vehicle are appropriate for this compound. For oral administration, consider the timing of dosing relative to the behavioral test to ensure peak plasma and brain concentrations coincide with the testing period. |
| High Inter-individual Variability | Increase the sample size to enhance statistical power. Ensure that animals are properly habituated to the testing environment and that the "intruder" animals are standardized. |
| Paradoxical Drug Effect | As noted with V1a receptor knockout models, paradoxical effects can occur.[4] Carefully observe and quantify all behaviors, not just aggression, as this compound may be affecting other aspects of social interaction. |
| Environmental Stressors | Minimize environmental stressors in the animal facility and testing rooms, as stress can significantly impact social behavior and may confound the effects of this compound. |
Experimental Protocols
Radioligand Binding Assay for V1a Receptor
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of this compound for the V1a receptor.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the V1a receptor in a cold buffer.
-
Perform differential centrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation.[8]
-
-
Binding Reaction:
-
In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a fixed, low concentration of a suitable radiolabeled V1a receptor antagonist (e.g., [3H]-SRX246 or another validated radioligand).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Include control wells with a high concentration of an unlabeled V1a antagonist to determine non-specific binding.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.[9]
-
-
Quantification and Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value.[8]
-
Resident-Intruder Test for Aggressive Behavior
This protocol outlines the general procedure for the resident-intruder test to assess the effects of this compound on aggression in male mice.
-
Animal Housing and Acclimation:
-
House male "resident" mice individually for at least two weeks to establish territory.
-
House smaller, age-matched male "intruder" mice in groups.
-
Do not change the bedding of the resident's cage for at least 3 days prior to testing.[10]
-
-
Drug Administration:
-
Administer this compound or vehicle to the resident mice at a predetermined time before the test, based on its pharmacokinetic profile.
-
-
Test Procedure:
-
Introduce an intruder mouse into the home cage of the resident mouse.
-
Record the interaction for a set period (e.g., 10 minutes) using a video camera.[11]
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the following behaviors:
-
Latency to the first attack.
-
Number of attacks.
-
Total duration of attacks.
-
Other social and non-social behaviors (e.g., sniffing, grooming, digging).
-
-
-
Data Analysis:
-
Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Visualizations
Caption: Mechanism of action of this compound as a V1a receptor antagonist.
Caption: A logical workflow for troubleshooting unexpected in vivo results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Hypermetabolism of fat in V1a vasopressin receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mice genetically deficient in vasopressin V1a and V1b receptors are resistant to jet lag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Resident–intruder test [bio-protocol.org]
- 11. maze.conductscience.com [maze.conductscience.com]
Technical Support Center: SRX246 Animal Model Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the delivery of SRX246 in animal models. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, highly selective, and orally bioavailable vasopressin V1a receptor antagonist.[1][2][3] It is a small-molecule compound that can cross the blood-brain barrier, making it suitable for targeting central nervous system (CNS) V1a receptors.[4][5] The primary mechanism of action of this compound is to block the binding of the neuropeptide arginine vasopressin (AVP) to the V1a receptor subtype.[5][6] This receptor is predominantly found in the brain and is involved in regulating social behaviors, stress, and anxiety.[4][5] By antagonizing the V1a receptor, this compound is being investigated for its potential therapeutic effects in treating mood disorders, such as post-traumatic stress disorder (PTSD), anxiety, and irritability associated with Huntington's disease.[1][4]
Q2: What is the recommended route of administration for this compound in rodent models?
Given that this compound is orally bioavailable, oral gavage is the most common and effective route for precise dosing in rodent models.[4][5] This method ensures that a specific dose of the compound is delivered directly into the stomach.
Q3: What are the potential side effects of this compound in animal models?
While preclinical studies have shown this compound to have an excellent safety profile in animals, researchers should still monitor for any adverse effects.[4] In human clinical trials, some of the reported side effects have included nausea, fatigue, and headache.[5] In rodent models, it is important to observe the animals for any signs of distress, such as changes in activity levels, appetite, or grooming habits. Since vasopressin is involved in social behaviors, it is also advisable to monitor for any unexpected changes in social interactions in group-housed animals.
Q4: I am observing inconsistent behavioral results between my animals. Could this be related to this compound delivery?
Inconsistent results can stem from variability in drug administration. If using oral gavage, ensure that your technique is consistent for all animals. Stress induced by improper handling or the gavage procedure itself can be a significant confounding factor in behavioral studies. It is also crucial to ensure that the this compound formulation is homogenous and that each animal receives the correct dose.
Experimental Protocols
General Protocol for this compound Formulation and Oral Gavage in Rodents
This protocol provides a general guideline for the preparation and administration of this compound via oral gavage. Researchers should optimize the parameters based on their specific experimental needs and in accordance with their institution's animal care and use committee guidelines.
Materials:
-
This compound hydrochloride salt
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose [CMC] in water, or corn oil)
-
Mortar and pestle or other homogenization equipment
-
Vortex mixer
-
Sonicator (optional)
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic)
-
Syringes
Procedure:
-
Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. While this compound hydrochloride salt has some water solubility, for higher concentrations, a suspension may be necessary. A common vehicle for suspending compounds for oral gavage is 0.5% CMC.
-
Formulation Preparation (for a suspension): a. Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals. b. Weigh the this compound powder accurately. c. If preparing a suspension, it is good practice to first create a paste of the this compound powder with a small amount of the vehicle before gradually adding the rest of the vehicle while continuously mixing. d. Vortex the suspension vigorously to ensure a uniform distribution of the compound. Sonication can also be used to aid in creating a homogenous suspension.
-
Oral Gavage Administration: a. Gently restrain the animal. Proper restraint is critical to prevent injury to the animal and to ensure accurate dosing. b. Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib). c. Attach the gavage needle to the syringe containing the this compound formulation. d. Gently insert the gavage needle into the esophagus. Do not force the needle. e. Slowly administer the compound. f. Carefully withdraw the needle. g. Monitor the animal for any immediate signs of distress.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | T½ (h) | AUC (ng·h/mL) | Brain Levels |
| Rat | 2 mg/kg, IV | 953 | - | 6.02 | 1141 | Approx. 20% of plasma values |
| Rat | 20 mg/kg, PO | 98.4 | - | 2.38 | 624 | - |
| Dog | - | - | - | 6 | - | - |
Data compiled from publicly available pharmacokinetic studies.[3]
Troubleshooting Guide
Issue: Difficulty in dissolving or suspending this compound.
-
Possible Cause: The concentration of this compound may be too high for the chosen vehicle.
-
Solution:
-
Try a different vehicle. For hydrophobic compounds, oil-based vehicles may be more suitable.
-
Use sonication to aid in dissolving or suspending the compound.
-
If making a suspension, ensure thorough mixing and consider using a suspending agent like CMC.
-
Issue: Animal shows signs of distress during or after oral gavage (e.g., coughing, struggling, fluid from the nose).
-
Possible Cause: The gavage needle may have entered the trachea, or the administration was too rapid.
-
Solution:
-
Stop the procedure immediately.
-
Review and refine your animal handling and gavage technique. Ensure the animal is properly restrained and the gavage needle is inserted correctly.
-
Administer the solution slowly to allow the animal to swallow.
-
Consider using flexible plastic gavage needles, which may reduce the risk of tracheal insertion and esophageal injury.
-
Issue: Clogged gavage needle.
-
Possible Cause: The this compound suspension is not homogenous.
-
Solution:
-
Vortex the suspension immediately before drawing it into the syringe for each animal.
-
Consider preparing smaller batches of the suspension to maintain homogeneity.
-
If the problem persists, try a larger gauge gavage needle, ensuring it is appropriate for the size of the animal.
-
Visualizations
Caption: Signaling pathway of the vasopressin V1a receptor and the antagonistic action of this compound.
Caption: A generalized experimental workflow for this compound delivery in animal models.
Caption: A logical relationship diagram for troubleshooting inconsistent experimental results.
References
- 1. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Candidates — Azevan [azevan.com]
- 6. mdpi.com [mdpi.com]
improving the stability of SRX246 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of SRX246 in solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound solution appears cloudy or has precipitated upon preparation. | The concentration of this compound exceeds its solubility in the chosen solvent. | 1. Decrease the concentration: Try preparing a more dilute solution. 2. Use a co-solvent: Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid off-target effects.[1] 3. Adjust the pH: As a hydrochloride salt, the solubility of this compound is likely pH-dependent.[2] Experiment with buffers at different pH values to find the optimal pH for solubility. |
| This compound precipitates out of solution over time. | The solution is supersaturated, or the compound is degrading. | 1. Prepare fresh solutions: It is recommended to prepare aqueous solutions of this compound fresh for each experiment. 2. Store at a lower temperature: Storing the solution at 4°C may slow down precipitation and degradation. However, always check for precipitation before use. 3. Filter the solution: Before use, filter the solution through a 0.22 µm syringe filter to remove any precipitate. |
| Inconsistent results in cell-based assays. | Degradation of this compound in the cell culture medium. | 1. Minimize incubation time: Reduce the time the compound is in the culture medium as much as possible. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid storing the compound in aqueous buffers for extended periods.[3] 3. Assess stability in media: Perform a stability study of this compound in your specific cell culture medium to determine its degradation rate (see Experimental Protocols). |
| Loss of activity in stored stock solutions. | Degradation of this compound in the stock solution. | 1. Proper storage: Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Protect from light: Store solutions in amber vials or wrap them in foil to protect from light-induced degradation. 3. Use fresh stock: If you suspect degradation, prepare a fresh stock solution from solid material. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For preparing stock solutions, it is recommended to use a high-purity organic solvent such as Dimethyl Sulfoxide (DMSO). This compound, like many small molecules, exhibits better solubility and stability in organic solvents compared to aqueous solutions.
Q2: How should I store my this compound solutions to ensure maximum stability?
A2: this compound stock solutions prepared in an organic solvent like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and used immediately. If short-term storage of aqueous solutions is necessary, keep them at 4°C and protect them from light.
Q3: Is this compound stable in aqueous buffers?
A3: The hydrochloride salt of this compound has been shown to be stable in serum for 4 hours at 37°C.[4] However, long-term stability in aqueous buffers may be limited. It is best practice to prepare aqueous solutions of this compound fresh for each experiment.[3] Factors such as pH, temperature, and buffer composition can influence stability.
Q4: My this compound solution has a slight yellow tint. Is this normal?
A4: A slight yellow tint in the solution is not uncommon for some small molecules and may not necessarily indicate degradation. However, a significant color change over time could be a sign of instability. If you observe a noticeable change in color, it is recommended to prepare a fresh solution.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: You can perform a stability study by incubating this compound in your experimental buffer at the relevant temperature for different time points. The concentration of the remaining compound can then be quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section.
Data Presentation
The following tables provide illustrative examples of the kind of data you can generate to understand the solubility and stability of this compound.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| DMSO | > 50 |
| Ethanol | ~10 |
| PBS (pH 7.4) | ~0.5 |
| Deionized Water | < 0.1 |
Table 2: Illustrative Stability of this compound (10 µM) in PBS (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99 | 98 | 95 |
| 4 | 98 | 95 | 90 |
| 8 | 96 | 90 | 82 |
| 24 | 92 | 80 | 65 |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
This protocol describes a method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound solid
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
HPLC system with a UV detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 198 µL of the aqueous buffer to each well of a 96-well plate.
-
Add 2 µL of the 10 mM this compound stock solution to the first well and mix thoroughly by pipetting. This creates a 100 µM starting concentration.
-
Perform a serial dilution across the plate.
-
Incubate the plate on a plate shaker at room temperature for 2 hours.
-
After incubation, visually inspect the wells for any precipitation.
-
Filter the contents of each well using a 96-well filter plate.
-
Analyze the filtrate from each well by HPLC to determine the concentration of dissolved this compound.
-
The highest concentration at which no precipitation is observed is the kinetic solubility.
Protocol 2: Assessment of this compound Stability in Solution
This protocol outlines a method to assess the chemical stability of this compound in a specific buffer over time.[5]
Materials:
-
This compound stock solution in DMSO
-
Experimental buffer (e.g., cell culture medium, PBS)
-
Incubator set to the desired temperature (e.g., 37°C)
-
HPLC system with a UV or MS detector
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Prepare a solution of this compound in the experimental buffer at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low.
-
Immediately take a sample at time zero (T=0). To do this, transfer an aliquot of the solution to a tube containing the quenching solution to stop any further degradation.
-
Incubate the remaining solution at the desired temperature.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and quench them as in step 2.
-
Store all quenched samples at -20°C or colder until analysis.
-
Analyze all samples by a validated HPLC method to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Stability Testing.
Caption: Troubleshooting Logic for Precipitation Issues.
References
addressing poor bioavailability of SRX246 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the bioavailability of SRX246 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I am observing lower than expected in vivo exposure after oral administration of this compound. I thought this compound was considered orally bioavailable?
A1: It is correct that this compound is described as a potent, highly selective, and orally bioavailable vasopressin 1a receptor antagonist.[1][2][3] However, the term "orally bioavailable" indicates that the drug can be absorbed after oral administration to a degree that allows for systemic effects, but it does not imply 100% absorption. Several factors can lead to lower-than-expected or variable exposure in a specific experimental setting. These can include the formulation used, the animal species, and specific experimental conditions. For instance, while this compound shows high permeability in preclinical models, its absorption can still be influenced by dissolution rate, first-pass metabolism, and potential efflux transporter activity.[1][4]
Q2: What are the known pharmacokinetic properties of this compound that could influence my experiment?
A2: this compound has been characterized in several preclinical models. Key properties include:
-
Permeability: In Parallel Artificial Membrane Permeability Assays (PAMPA), this compound was shown to be comparable to other highly permeable, orally active drugs.[1][3]
-
Protein Binding: this compound is highly bound to plasma proteins. The binding is approximately 95.5% in rats, 95.9% in dogs, and 98.6% in humans.[1][3] High protein binding can affect the volume of distribution and the concentration of free, active drug.
-
Metabolism: In primary hepatocytes, this compound was found to be stable in humans and moderately metabolized in rats and dogs.[1][3] This suggests that first-pass metabolism could be a factor contributing to reduced bioavailability in some species.
-
Half-Life: The plasma half-life (T½) has been reported as 2 hours in rats and 6 hours in dogs.[1][3]
-
Brain Penetration: Following a single oral dose in rats, brain levels of this compound were approximately 20% of plasma levels, with a half-life of 6 hours in the brain.[1][3]
Q3: What are the most common causes for poor or highly variable this compound exposure in my preclinical experiments?
A3: If you are experiencing poor or variable results, consider the following potential causes:
-
Poor Aqueous Solubility: The solubility of your specific this compound salt form in the gastrointestinal fluids of your animal model may be a rate-limiting step for absorption.[4][5]
-
Inadequate Formulation: The vehicle used to administer this compound is critical. A simple suspension may not be sufficient to ensure complete dissolution and absorption. Strategies like particle size reduction or lipid-based formulations can significantly improve exposure.[4][6]
-
First-Pass Metabolism: As this compound is moderately metabolized in rodents, a significant portion of the absorbed drug may be cleared by the liver before reaching systemic circulation.[1][3]
-
Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, reducing net absorption.[4][7]
-
Experimental Variability: Factors such as animal stress, food effects, or inconsistencies in the dosing procedure can lead to high variability in plasma concentrations.[6]
Q4: How can I systematically investigate the cause of low bioavailability in my experiments?
A4: A stepwise approach is recommended to pinpoint the issue:
-
Assess Physicochemical Properties: Confirm the solubility of your this compound batch in buffers mimicking gastric and intestinal pH (e.g., SGF and FaSSIF).[6]
-
Evaluate In Vitro Metabolic Stability: Use liver microsomes or hepatocytes from your test species to determine the compound's intrinsic clearance. High clearance would suggest that metabolism is a major barrier.[4]
-
Conduct a Caco-2 Permeability Assay: This in vitro model assesses intestinal permeability and can determine if this compound is a substrate for P-gp efflux pumps.[4][6] The results from these investigations will guide your optimization strategy, as illustrated in the troubleshooting workflow diagram below.
Q5: What formulation strategies can I employ to improve the oral absorption of this compound for my research?
A5: For compounds with solubility-limited absorption, several formulation strategies can enhance bioavailability:[4]
-
Particle Size Reduction: Techniques like micronization or nanocrystal formation increase the surface area of the drug, which can significantly improve the dissolution rate.[8][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve the solubility and absorption of lipophilic compounds.[4][7]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can enhance its aqueous solubility and dissolution rate.[4][6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility in water.[7]
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound from published preclinical studies.
| Parameter | Species | Value | Reference |
| Plasma Half-Life (T½) | Rat | 2 hours | [1][3] |
| Dog | 6 hours | [1][3] | |
| Serum Protein Binding | Rat | 95.5 ± 1.7% | [1][3] |
| Dog | 95.9 ± 1.3% | [1][3] | |
| Human | 98.6 ± 0.4% | [1][3] | |
| Brain vs. Plasma Levels | Rat | ~20% of plasma values | [1][3] |
| Metabolism (Hepatocytes) | Rat | Moderate | [1][3] |
| Dog | Moderate | [1][3] | |
| Human | Stable | [1][3] |
Mandatory Visualizations
Caption: Factors Affecting Oral Bioavailability of this compound.
Caption: Troubleshooting Workflow for Poor this compound Exposure.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of this compound, providing an estimate of its susceptibility to first-pass metabolism.[4]
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Thaw liver microsomes (from the relevant species, e.g., rat, human) on ice.
-
Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).
-
-
Incubation Mixture:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the NADPH-regenerating system.
-
Pre-warm the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add this compound from the stock solution to the pre-warmed incubation mixture to initiate the reaction. The final concentration of this compound should be low (e.g., 1 µM) to be under Km conditions. The final DMSO concentration should be ≤ 0.5%.
-
-
Time Points and Quenching:
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Immediately stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (T½ = 0.693 / k) and the intrinsic clearance (CLint). A short half-life (<30 min) suggests rapid metabolism.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate of efflux transporters like P-glycoprotein (P-gp).[6]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, polarized monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer before the experiment to ensure its integrity. High TEER values are indicative of tight cell junctions.
-
-
Permeability Measurement:
-
Apical to Basolateral (A-B) Permeability: Add this compound (typically at 10 µM) in transport buffer to the apical (donor) side. At various time points, collect samples from the basolateral (receiver) side and replace with fresh buffer.
-
Basolateral to Apical (B-A) Permeability: Add this compound to the basolateral (donor) side and collect samples from the apical (receiver) side over time.
-
To test for P-gp involvement, run the A-B and B-A permeability assays in the presence and absence of a known P-gp inhibitor (e.g., verapamil).
-
-
Sample Analysis:
-
Quantify this compound concentrations in the donor and receiver compartments using LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the filter membrane
-
C0 = initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .
-
An ER > 2 is generally considered an indication that the compound is a substrate for active efflux. If the ER is significantly reduced in the presence of a P-gp inhibitor, it confirms P-gp involvement.
-
References
- 1. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. benchchem.com [benchchem.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
Technical Support Center: SRX246 Dose-Response Curve Optimization
Welcome to the technical support center for SRX246, a potent and selective vasopressin V1a receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vitro dose-response experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, orally bioavailable, and CNS-penetrant antagonist of the vasopressin V1a receptor.[1][2] It exhibits high selectivity for the human V1a receptor with a Ki of 0.3 nM.[1][3] this compound shows no significant interaction with V1b and V2 vasopressin receptor subtypes and has negligible binding to a wide range of other receptors.[1][3] Its primary mechanism of action is to block the signaling cascade initiated by the binding of arginine vasopressin (AVP) to the V1a receptor.[4][5]
Q2: What are the key characteristics of this compound?
Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Target | Vasopressin V1a Receptor (AVPR1A) | [1][6] |
| Ki (human V1a) | 0.3 nM | [1][3] |
| Selectivity | Highly selective over V1b and V2 receptors | [1][3] |
| Bioavailability | Orally bioavailable | [1][7] |
| CNS Penetrant | Yes | [1][2] |
| Half-life (rat) | 2 hours (plasma), 6 hours (brain) | [7] |
| Half-life (dog) | 6 hours (plasma) | [7] |
Q3: What cell lines can be used to test this compound activity?
The choice of cell line will depend on the specific assay. Ideally, a cell line endogenously expressing the human V1a receptor should be used. Alternatively, recombinant cell lines overexpressing the human V1a receptor, such as CHO-K1 or HEK293 cells, are commonly employed for G-protein coupled receptor (GPCR) assays.
Q4: What type of in vitro assays are suitable for generating a dose-response curve for this compound?
As this compound is a V1a receptor antagonist, assays that measure the inhibition of AVP-induced signaling are appropriate. Common functional assays include:
-
Calcium Mobilization Assays: The V1a receptor is a Gq-coupled GPCR, and its activation by AVP leads to an increase in intracellular calcium. A fluorescent calcium indicator (e.g., Fura-2, Fluo-4) can be used to measure the inhibitory effect of this compound on the AVP-induced calcium flux.
-
Inositol (B14025) Phosphate (IP) Accumulation Assays: Activation of the Gq pathway also leads to the accumulation of inositol phosphates. Radiometric or fluorescence-based IP accumulation assays can be used to quantify the antagonistic activity of this compound.
-
Reporter Gene Assays: Cell lines can be engineered with a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is responsive to V1a receptor activation (e.g., NFAT). The inhibitory effect of this compound on AVP-induced reporter gene expression can then be measured.
Troubleshooting Guide
Problem 1: High variability or poor reproducibility in my dose-response curve.
-
Possible Cause 1: Cell Health and Passage Number. Inconsistent cell health or using cells at a high passage number can lead to variable receptor expression and signaling capacity.
-
Solution: Ensure you are using healthy, low-passage cells. Regularly check for mycoplasma contamination.
-
-
Possible Cause 2: Inconsistent AVP Stimulation. The concentration of AVP used to stimulate the cells can significantly impact the IC50 value of this compound.
-
Solution: Use a consistent EC80 concentration of AVP for stimulation. This provides a robust signal window for measuring inhibition. Perform a full AVP dose-response curve to accurately determine the EC80 for your specific cell line and assay conditions.
-
-
Possible Cause 3: Reagent Preparation and Handling. Improper dissolution or storage of this compound and AVP can affect their potency.
-
Solution: Prepare fresh stock solutions of this compound and AVP for each experiment. This compound is typically dissolved in DMSO. Ensure complete dissolution and minimize freeze-thaw cycles.
-
Problem 2: The IC50 value of this compound is significantly different from the reported Ki value.
-
Possible Cause 1: Assay-Dependent Differences. The IC50 value is dependent on the specific experimental conditions of the functional assay, including the concentration of the agonist (AVP) used. The Ki value, on the other hand, is a measure of binding affinity and is independent of the assay conditions.
-
Solution: This is an expected difference. The Cheng-Prusoff equation can be used to calculate the Ki from the IC50 if the concentration of the agonist and its Kd are known.
-
-
Possible Cause 2: Serum in the Assay Medium. this compound is highly protein-bound.[7] The presence of serum in the cell culture medium can reduce the free concentration of this compound available to bind to the receptor, leading to a higher apparent IC50.
-
Solution: Perform the assay in a serum-free medium if possible. If serum is required for cell health, use a consistent and low percentage of serum across all experiments and note this in your experimental details.
-
Problem 3: No or very weak antagonistic activity of this compound is observed.
-
Possible Cause 1: Low V1a Receptor Expression. The cell line you are using may not express a sufficient number of V1a receptors to generate a measurable signal.
-
Solution: Confirm V1a receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with higher endogenous expression or a recombinant cell line overexpressing the receptor.
-
-
Possible Cause 2: Inactive Compound. The this compound compound may have degraded.
-
Solution: Purchase this compound from a reputable supplier and store it according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
-
Experimental Protocols
Calcium Mobilization Assay Protocol
-
Cell Seeding: Seed CHO-K1 cells stably expressing the human V1a receptor into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well. Allow cells to adhere and grow overnight.
-
Dye Loading: Aspirate the growth medium and add a calcium indicator dye solution (e.g., Fluo-4 NW) to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a solution of AVP at a concentration corresponding to the EC80.
-
Antagonist Addition: Add the diluted this compound to the appropriate wells and incubate for 15-30 minutes at 37°C.
-
Agonist Addition and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add the AVP solution to all wells simultaneously and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound antagonizes the V1a receptor, blocking AVP-induced Gq signaling.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. targetmol.com [targetmol.com]
- 4. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 5. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 6. SRX-246 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
managing SRX246-induced changes in liver enzymes in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential changes in liver enzymes during animal studies with SRX246, a vasopressin V1a receptor antagonist. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on liver enzymes in animal studies?
A1: Publicly available preclinical data on this compound indicates an "excellent safety profile in animals."[1][2] Studies in primary hepatocytes have shown that this compound is moderately metabolized in dogs and rats.[3] In a Phase 2 clinical trial in humans, some participants receiving this compound experienced increased levels of liver enzymes; however, these elevations were not associated with a rise in bilirubin (B190676), a marker of liver dysfunction.[4] Specific quantitative data from preclinical toxicology studies regarding the magnitude of liver enzyme changes in animals is not extensively published. Therefore, careful monitoring of liver function is a standard and recommended practice during in vivo studies with this compound.
Q2: What is the primary mechanism by which this compound might influence liver enzymes?
A2: As this compound is metabolized in the liver, transient elevations in liver enzymes could be related to the metabolic load on hepatocytes.[3] The vasopressin V1a receptor, the target of this compound, is also present in the liver, although its physiological role in human hepatic function is considered minor.[1] Drug-induced liver injury (DILI) is a broader concern for any new chemical entity and can involve various mechanisms, including direct cellular injury, immune-mediated responses, or disruption of bile flow.
Q3: What are the key liver enzymes and biomarkers to monitor during this compound animal studies?
A3: A standard panel of liver function tests is recommended. The primary biomarkers to monitor include:
-
Alanine Aminotransferase (ALT): An enzyme primarily found in the liver, a sensitive indicator of hepatocellular injury.
-
Aspartate Aminotransferase (AST): Found in the liver and other organs; elevations can indicate liver damage but are less specific than ALT.
-
Alkaline Phosphatase (ALP): Elevations can indicate cholestasis (reduced bile flow) or damage to the bile ducts.
-
Total Bilirubin (TBIL): A product of heme breakdown; elevated levels can indicate impaired liver function or biliary obstruction.
-
Gamma-Glutamyl Transferase (GGT): Often measured to help determine the source of an elevated ALP, as it is more specific to the liver.
Troubleshooting Guide: Managing Elevated Liver Enzymes
This guide provides a structured approach to identifying and managing elevations in liver enzymes observed during preclinical studies with this compound.
Issue 1: Mild Elevation of Liver Enzymes (e.g., <3x Upper Limit of Normal - ULN)
-
Initial Action:
-
Confirm the finding with a repeat blood sample.
-
Review the animal's overall health status, including body weight, food and water consumption, and clinical signs.
-
Examine the experimental protocol for any recent changes or potential confounding factors (e.g., vehicle, diet, other co-administered substances).
-
-
Monitoring:
-
Increase the frequency of liver enzyme monitoring (e.g., weekly).
-
Continue to closely observe the animals for any adverse clinical signs.
-
-
Resolution:
-
If enzyme levels stabilize or return to baseline, continue the study with the increased monitoring schedule.
-
If enzyme levels continue to rise, proceed to the guidance for moderate elevations.
-
Issue 2: Moderate to Marked Elevation of Liver Enzymes (e.g., >3x ULN)
-
Immediate Actions:
-
Consider a temporary dose reduction or interruption of this compound administration.
-
Collect additional blood samples for a comprehensive liver panel, including ALT, AST, ALP, GGT, and total bilirubin.
-
Evaluate other potential causes of liver enzyme elevation.
-
-
Investigative Steps:
-
Dose-Response Assessment: If not already part of the study design, consider a dose-range finding study to characterize the dose-dependency of the liver enzyme changes.
-
Management Strategy:
-
The decision to continue, modify, or terminate dosing will depend on the severity of the elevation, the presence of clinical signs, and the overall study objectives.
-
Consult with a veterinary pathologist to interpret the findings.
-
Data Presentation
Table 1: Illustrative Example of Liver Enzyme Monitoring Data in a 28-Day Rat Study
| Timepoint | Treatment Group | n | ALT (U/L) (Mean ± SD) | AST (U/L) (Mean ± SD) | ALP (U/L) (Mean ± SD) | Total Bilirubin (mg/dL) (Mean ± SD) |
| Baseline | Vehicle Control | 10 | 35 ± 8 | 80 ± 15 | 250 ± 40 | 0.2 ± 0.1 |
| This compound (Low Dose) | 10 | 38 ± 7 | 85 ± 18 | 255 ± 45 | 0.2 ± 0.1 | |
| This compound (High Dose) | 10 | 40 ± 9 | 82 ± 16 | 260 ± 50 | 0.3 ± 0.1 | |
| Day 14 | Vehicle Control | 10 | 42 ± 10 | 90 ± 20 | 270 ± 55 | 0.2 ± 0.1 |
| This compound (Low Dose) | 10 | 65 ± 15* | 110 ± 25 | 280 ± 60 | 0.3 ± 0.1 | |
| This compound (High Dose) | 10 | 125 ± 30 | 180 ± 40 | 300 ± 65 | 0.3 ± 0.1 | |
| Day 28 | Vehicle Control | 10 | 45 ± 12 | 95 ± 22 | 265 ± 50 | 0.2 ± 0.1 |
| This compound (Low Dose) | 10 | 50 ± 14 | 100 ± 28 | 275 ± 58 | 0.2 ± 0.1 | |
| This compound (High Dose) | 10 | 90 ± 25 | 150 ± 35 | 290 ± 62 | 0.3 ± 0.1 |
*Statistically significant difference from vehicle control (p < 0.05) **Statistically significant difference from vehicle control (p < 0.01) Note: This is illustrative data and does not represent actual study results for this compound.
Experimental Protocols
Protocol 1: Routine Monitoring of Liver Enzymes in Animal Studies
-
Animal Species: Specify the species (e.g., Sprague-Dawley rats, Beagle dogs).
-
Dosing: Detail the dose levels of this compound, the vehicle used, the route of administration, and the frequency of dosing.
-
Blood Collection:
-
Collect baseline blood samples from all animals prior to the initiation of dosing.
-
Collect blood at regular intervals (e.g., weekly, bi-weekly, or at the end of the study).
-
Specify the blood collection site (e.g., retro-orbital sinus, saphenous vein) and the volume of blood to be collected.
-
Use appropriate anticoagulant tubes (e.g., lithium heparin for plasma).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma or serum.
-
Store the samples at the recommended temperature (e.g., -80°C) until analysis.
-
-
Biochemical Analysis:
-
Analyze the samples for ALT, AST, ALP, and total bilirubin using a validated automated clinical chemistry analyzer.
-
Include GGT analysis if ALP is elevated.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each parameter for each treatment group at each time point.
-
Perform statistical analysis to compare the treatment groups to the vehicle control group.
-
Visualizations
Caption: Experimental workflow for monitoring liver enzymes in a 28-day animal study.
Caption: Troubleshooting flowchart for managing elevated liver enzymes.
Caption: Simplified diagram of this compound interaction with the liver.
References
- 1. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 4. Safety and Tolerability of this compound, a Vasopressin 1a Antagonist, in Irritable Huntington’s Disease Patients—A Randomized Phase 2 Clinical Trial | MDPI [mdpi.com]
SRX246 Technical Support Center: Troubleshooting Degradation During Storage
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to avoid the degradation of SRX246 during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it is recommended to store the compound under refrigerated conditions. Protect the compound from moisture and light by storing it in a tightly sealed, light-resistant container. For compounds that may be hygroscopic, storing them in a desiccator or with a suitable desiccant is also a good practice.[1]
Q2: How can I tell if my this compound has degraded?
Degradation of this compound may not always be visible. However, you might observe changes in the physical appearance of the compound, such as a change in color or clumping of the powder. The most reliable way to assess degradation is through analytical techniques that can detect impurities and changes in the concentration of the active pharmaceutical ingredient (API).
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, compounds with similar chemical structures, such as azetidinone derivatives, can be susceptible to hydrolysis, oxidation, and photolysis.[2][3][4] Forced degradation studies under various stress conditions can help identify the specific degradation products and pathways for this compound.[2][3][4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperatures. | Discard the reagent as its purity is compromised. Review storage procedures and ensure the compound is stored in a tightly sealed, light-resistant container at the recommended temperature. |
| Inconsistent or unexpected experimental results | Degradation of this compound leading to lower potency or the presence of interfering degradation products. | Assess the purity of the this compound stock using an appropriate analytical method (see Experimental Protocols section). If degradation is confirmed, acquire a new batch of the compound and strictly adhere to the recommended storage conditions. |
| Precipitation in a stock solution | Poor solubility or degradation of this compound in the chosen solvent. | Confirm the solubility of this compound in the selected solvent. If solubility is not the issue, the precipitate may be a degradation product. Prepare a fresh solution and assess its stability over time. Consider using a different solvent if instability persists. |
Experimental Protocols
To ensure the quality and integrity of your this compound, it is crucial to perform regular stability assessments. The following are generalized protocols for key experiments.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for assessing the purity of this compound. Method optimization will be required for specific instrumentation and columns.
Objective: To determine the purity of a this compound sample and identify the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
A suitable reversed-phase HPLC column (e.g., C18)[7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a known concentration.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-gradient elution from high aqueous to high organic content (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (scan for lambda max).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis:
-
Generate a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the sample.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Analyze any additional peaks as potential degradation products.
-
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[2][3][4][5][6]
Objective: To identify potential degradation pathways and degradation products of this compound.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose solid this compound to dry heat at a high temperature (e.g., 80°C) for an extended period.
-
Photolytic Degradation: Expose a solution of this compound and solid this compound to UV and visible light according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using the developed HPLC method (Protocol 1) to identify and quantify any degradation products. Further characterization of significant degradation products can be performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Caption: Troubleshooting logic for this compound degradation.
Caption: this compound antagonism of the Vasopressin V1a receptor signaling pathway.
References
- 1. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. pharmtech.com [pharmtech.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ijpcbs.com [ijpcbs.com]
Technical Support Center: Refining Behavioral Assay Protocols for SRX246 Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SRX246, a selective vasopressin V1a receptor antagonist, in behavioral assays. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable, centrally-penetrant small molecule that acts as a selective antagonist for the vasopressin V1a receptor.[1][2][3][4] The vasopressin V1a receptor is implicated in regulating social behaviors, anxiety, and aggression.[2][5] By blocking this receptor, this compound is being investigated for its potential to treat neuropsychiatric conditions characterized by irritability, aggression, and anxiety, such as Huntington's disease and Post-Traumatic Stress Disorder (PTSD).[6][7][8]
Q2: In which behavioral assays has this compound shown efficacy?
A2: Preclinical studies have demonstrated the efficacy of this compound in various animal models assessing aggression, anxiety, and fear.[1][2][3][9][10] Key behavioral assays include the resident-intruder test for aggression, the elevated plus maze (EPM) and open field test (OFT) for anxiety-like behaviors, and the fear-potentiated startle test for fear responses.[2][11]
Q3: What are the known side effects of this compound observed in clinical trials?
A3: In a Phase 2 clinical trial involving patients with Huntington's disease, this compound was generally well-tolerated.[1][3] The most commonly reported adverse events were mild to moderate and included fatigue, headache, and nausea.[10] It is important to note that this compound did not appear to worsen apathy or suicidality.[3]
Q4: How should this compound be administered in preclinical studies?
A4: this compound is orally bioavailable.[4] For preclinical studies, the route of administration is typically oral gavage. The specific dosage and timing of administration should be determined based on the experimental design and the pharmacokinetic profile of this compound in the chosen animal model. The half-life of this compound has been reported to be approximately 2 hours in rats and 6 hours in dogs.[4]
Troubleshooting Guides for Behavioral Assays
Elevated Plus Maze (EPM)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in open arm exploration time between subjects in the same treatment group. | Inconsistent handling of animals, environmental stressors (e.g., noise, light), or olfactory cues from previous subjects. | - Handle all animals consistently and gently. - Ensure the testing room is quiet and has consistent, dim lighting. - Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each trial to remove any odors. |
| Animals fall off the open arms. | Inappropriate maze dimensions for the animal strain or high levels of motor impulsivity. | - Ensure the width of the open arms is adequate for the size of the animals being tested. - Consider adding a small ledge to the open arms to prevent falls without enclosing the space. - If impulsivity is a concern, analyze locomotor activity patterns to differentiate from anxiety-like behavior. |
| No significant difference between this compound and vehicle groups, despite expectations. | Inappropriate dose selection, timing of administration relative to testing, or insufficient statistical power. | - Conduct a dose-response study to determine the optimal dose of this compound for the desired effect. - Administer this compound based on its pharmacokinetic profile to ensure peak plasma and brain concentrations during the behavioral test. - Increase the number of animals per group to achieve adequate statistical power. |
Open Field Test (OFT)
| Issue | Potential Cause | Troubleshooting Steps |
| Animals exhibit freezing behavior or excessive thigmotaxis (wall-hugging) in all groups. | The testing environment is too stressful (e.g., too bright, too loud). | - Reduce the lighting in the open field arena. - Use a white noise generator to mask startling background noises. - Habituate the animals to the testing room for a sufficient period before the trial. |
| Hyperactivity in this compound-treated animals confounds interpretation of anxiety-like behavior. | The dose of this compound may be causing off-target effects or interacting with other systems to increase locomotion. | - Assess locomotor activity independently using measures such as total distance traveled and velocity. - If hyperactivity is observed, consider testing a lower dose of this compound. - Analyze the pattern of movement (e.g., time spent in the center vs. periphery) in conjunction with total activity. |
| Inconsistent results across different testing days. | Circadian rhythm variations or changes in the testing environment. | - Conduct all behavioral testing at the same time of day to minimize the effects of circadian rhythms. - Ensure that the testing room conditions (lighting, temperature, noise) are identical for all testing sessions. |
Resident-Intruder Test
| Issue | Potential Cause | Troubleshooting Steps |
| Low levels of aggression in the resident animals, even in the vehicle group. | The resident animals are not sufficiently territorial, or the intruder is not an appropriate stimulus. | - Ensure resident animals are singly housed for an adequate period to establish territory. - Use socially naive and slightly smaller male intruders to elicit a territorial response. - Screen resident animals for baseline levels of aggression before starting the drug treatment study. |
| High variability in aggressive behaviors within treatment groups. | Individual differences in baseline aggression levels. | - Use a within-subjects design where each animal serves as its own control, if feasible. - Alternatively, balance the treatment groups based on baseline aggression scores. - Increase the sample size to account for individual variability. |
| This compound appears to cause sedation, reducing overall activity and confounding aggression measures. | The dose of this compound may be too high, leading to sedative effects. | - Observe the animals for signs of sedation (e.g., lethargy, ataxia) after drug administration. - Conduct an open field test at the same dose to quantify any effects on general locomotor activity. - If sedation is confirmed, test a lower, non-sedating dose of this compound. |
Quantitative Data Summary
Phase 2 Clinical Trial of this compound in Huntington's Disease
The following table summarizes key findings from the STAIR (Safety, Tolerability, and Activity of this compound in Irritable HD patients) trial, a 12-week, randomized, placebo-controlled, double-blind, dose-escalation study.[1][12]
| Outcome Measure | Placebo Group | This compound 120 mg BID | This compound 160 mg BID |
| Number of Subjects | 35 | 36 | 35 |
| Completion Rate | 80% | 72% | 80% |
| Adverse Events (AEs) | 71% | 81% | 80% |
| Serious Adverse Events (SAEs) | 3% | 0% | 3% |
| Change in Aggressive Behavior (ePRO - hitting/yelling) | - | Significant Reduction | Significant Reduction |
| Change in CMAI Aggression Subscale | - | Trend toward improvement | Trend toward improvement |
*Statistical significance was observed in a subgroup of patients with a history of violence and higher disease burden.[1]
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
Objective: To assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle orally at the predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
After the 5-minute session, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between each trial.
-
Analyze the video recordings to determine the time spent in the open arms, closed arms, and the number of entries into each arm.
Open Field Test (OFT) Protocol
Objective: To assess general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open field arena (a square or circular enclosure with high walls).
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle orally at the predetermined time before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a predetermined duration (e.g., 10-30 minutes).
-
Record the entire session with an overhead video camera.
-
After the session, return the animal to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each animal.
-
Use tracking software to analyze the total distance traveled, velocity, and time spent in the center versus the periphery of the arena.
Visualizations
Vasopressin V1a Receptor Signaling Pathway
Caption: Simplified signaling pathway of the vasopressin V1a receptor and the antagonistic action of this compound.
Experimental Workflow for Preclinical this compound Behavioral Testing
Caption: A generalized workflow for conducting preclinical behavioral studies with this compound.
References
- 1. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. Safety and Tolerability of this compound, a Vasopressin 1a Antagonist, in Irritable Huntington's Disease Patients-A Randomized Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Candidates — Azevan [azevan.com]
- 7. mdpi.com [mdpi.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Safety and Tolerability of this compound, a Vasopressin 1a Antagonist, in Irritable Huntington’s Disease Patients—A Randomized Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
overcoming limitations of SRX246 in preclinical models
Welcome to the technical support center for SRX246, a selective vasopressin V1a receptor antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges of using this compound in preclinical models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your experiments and overcome common limitations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational, orally bioavailable small molecule that acts as a potent and highly selective antagonist of the vasopressin V1a receptor.[1][2] In the brain, the V1a receptor is the most abundant subtype of the vasopressin receptor and is implicated in regulating stress, aggression, and social behaviors.[1][3] By blocking this receptor, this compound is thought to decrease vasopressin signaling, which may lead to reductions in irritability and aggressive behaviors.[1]
Q2: What are the key preclinical applications of this compound?
Preclinical studies have demonstrated that this compound can reduce measures of stress, fear, aggression, depression, and anxiety in various animal models.[4] It has been shown to blunt aggressive behavior in mice and has demonstrated antidepressant and anti-anxiety effects in animal models.[5]
Q3: Is this compound CNS-penetrant?
Yes, this compound is a centrally-active compound that can cross the blood-brain barrier following oral administration.[2][5][6] Preclinical studies in rats have shown that brain levels of this compound are approximately 20% of plasma values with a half-life of 6 hours in the brain.
Q4: What is the selectivity profile of this compound?
This compound is a highly selective antagonist for the V1a receptor.[2] This high selectivity is a key feature, as it is not expected to have significant side effects related to off-target binding to other vasopressin receptors, such as the V2 receptor which is involved in water balance.[5][7]
Troubleshooting Guide
Pharmacokinetics and Dosing
Issue: Inconsistent or lower-than-expected efficacy in our rodent model.
-
Potential Cause 1: Suboptimal Oral Bioavailability. While this compound is orally bioavailable, its absorption can be influenced by the formulation and the specific animal model. As a compound with low aqueous solubility, its dissolution can be a rate-limiting step for absorption.[8][9]
-
Troubleshooting Steps:
-
Formulation Optimization: For poorly water-soluble compounds, consider using a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), or incorporating it into a high-fat diet to enhance absorption.[8] For early-stage studies, nanosuspensions can also be a valuable approach to increase surface area and dissolution rate.[9]
-
Vehicle Selection: Ensure the vehicle used for administration is appropriate. For preclinical oral dosing of poorly soluble compounds, common vehicles include solutions with co-solvents, suspensions, or lipid-based systems.[10][11][12]
-
Dose and Concentration: Re-evaluate the dose being administered. Due to its moderate metabolism in rodents, a higher or more frequent dosing regimen may be necessary compared to what might be predicted from human data.
-
-
-
Potential Cause 2: Species-Specific Differences in Metabolism. this compound is moderately metabolized in rats and dogs, but is stable in humans. This difference in metabolic stability can lead to a shorter half-life in rodents. The plasma half-life of this compound is approximately 2 hours in rats and 6 hours in dogs.
-
Troubleshooting Steps:
-
Pharmacokinetic Profiling: If not already done, conduct a preliminary pharmacokinetic study in your specific rodent strain to determine the Cmax, Tmax, and half-life. This will help in designing an optimal dosing schedule to maintain therapeutic concentrations.
-
Dosing Frequency: Based on the pharmacokinetic data, adjust the dosing frequency. For a compound with a 2-hour half-life in rats, twice-daily or even more frequent dosing may be required to maintain consistent exposure.
-
-
Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Rat | Dog | Human |
| Metabolism | Moderate | Moderate | Stable |
| Plasma Half-life (T½) | 2 hours | 6 hours | Not explicitly stated |
| Brain Penetration (Brain:Plasma Ratio) | ~20% | Not explicitly stated | Not applicable |
| Brain Half-life (T½) | 6 hours | Not explicitly stated | Not applicable |
Efficacy and Target Engagement
Issue: We are observing a diminished response to this compound after repeated dosing.
-
Potential Cause: Tachyphylaxis. Rapid desensitization of the V1a receptor upon repeated exposure to an antagonist is a theoretical possibility.
-
Troubleshooting Steps:
-
Dosing Regimen: Investigate intermittent dosing schedules (e.g., dosing every other day) to see if this restores the response.
-
Washout Period: Introduce a washout period between treatment blocks to allow for receptor resensitization.
-
Dose-Response Curve: Re-establish a full dose-response curve after repeated dosing to determine if there is a rightward shift, indicative of reduced potency.
-
-
Issue: The behavioral effects of this compound in our study are not consistent with published literature.
-
Potential Cause 1: Species and Strain Differences in V1a Receptor Distribution and Pharmacology. The distribution and pharmacological characteristics of V1a receptors can vary between species and even between different strains of the same species.[13][14] This can lead to different behavioral responses to V1a receptor antagonism.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for V1a receptor expression and function in your specific animal model and strain.
-
Positive Controls: Include positive control compounds known to elicit the desired behavioral effect in your model to validate the experimental setup.
-
Cross-Species Comparison: If feasible, consider replicating key experiments in a different species or strain to assess the generalizability of your findings.
-
-
-
Potential Cause 2: Suboptimal Behavioral Assay Protocol. The timing of drug administration relative to the behavioral test is critical, especially for a compound with a short half-life in rodents.
-
Troubleshooting Steps:
-
Timing of Administration: Administer this compound at a time point that ensures peak plasma and brain concentrations coincide with the behavioral testing period. Based on a plasma Tmax that is likely to be within 1-2 hours post-oral dose, behavioral testing should be conducted within this window.
-
Habituation and Baseline: Ensure that animals are properly habituated to the testing environment and that stable baseline behaviors are established before drug administration.
-
-
Experimental Protocols & Methodologies
Protocol: Oral Gavage Administration in Rats
-
Formulation Preparation:
-
For a suspension, micronize this compound powder to a uniform particle size.
-
Prepare a vehicle of 0.5% methylcellulose (B11928114) in sterile water.
-
Suspend the micronized this compound in the vehicle at the desired concentration (e.g., 10 mg/mL). Ensure continuous stirring to maintain a homogenous suspension.
-
-
Dosing Procedure:
-
Fast the rats for 4 hours prior to dosing to reduce variability in absorption.
-
Administer the this compound suspension via oral gavage at a volume of 5 mL/kg.
-
For pharmacokinetic studies, collect blood samples at appropriate time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Protocol: Assessment of Anxiolytic Activity using Elevated Plus Maze in Mice
-
Animal Model: Male C57BL/6 mice.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% Tween 80 in saline).
-
Administer this compound via intraperitoneal (i.p.) injection 30 minutes before the behavioral test.
-
-
Elevated Plus Maze Procedure:
-
The maze should be elevated 50 cm from the floor and consist of two open arms and two closed arms.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis:
-
An increase in the time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
-
Compare the results from the this compound-treated group to a vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Visualizations
Caption: Mechanism of action of this compound on the vasopressin V1a receptor signaling pathway.
Caption: A generalized workflow for preclinical evaluation of this compound.
References
- 1. Differentiation of arginine vasopressin antagonistic effects by selective V2 versus dual V2/V1a receptor blockade in a preclinical heart failure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 4. Clinical Candidates — Azevan [azevan.com]
- 5. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Safety and Tolerability of this compound, a Vasopressin 1a Antagonist, in Irritable Huntington’s Disease Patients—A Randomized Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. future4200.com [future4200.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Molecular pharmacology of V1a vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Species differences in V1a receptor gene expression in monogamous and nonmonogamous voles: behavioral consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
SRX246 Technical Support Center: Ensuring Consistent Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and ensuring consistent results when working with SRX246, a potent and selective vasopressin V1a (V1a) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as API-246, is a small-molecule, centrally-active, and highly-selective antagonist of the vasopressin V1a receptor.[1][2] It functions by competitively blocking the binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor.[3] This receptor is the predominant vasopressin receptor subtype in the human brain and is coupled to Gq/11 proteins.[3][4] Inhibition of this pathway is being investigated for the treatment of affective and anger disorders, post-traumatic stress disorder (PTSD), and Huntington's disease.[1][2]
Q2: What are the key binding and pharmacokinetic parameters of this compound?
A2: this compound exhibits high affinity for the human V1a receptor with a Ki of 0.3 nM.[5] It is highly selective, showing negligible binding to V1b and V2 receptors, as well as 64 other receptor classes.[5] The compound is orally bioavailable and CNS-penetrant.[5][6] Key pharmacokinetic data are summarized in the table below.
Q3: How should this compound be stored and handled?
A3: For optimal stability, this compound powder should be stored at -20°C for up to three years.[7] Once in solvent, it should be stored at -80°C for up to one year.[7] this compound hydrochloride salt has been shown to be stable in serum for at least 4 hours at 37°C.[1] For in-use stability of reconstituted solutions, it is recommended to follow standard laboratory practices, which often involve storing aliquots at 2-8°C for no longer than 24 hours, unless prepared in validated aseptic conditions.[8]
Q4: What are some potential off-target effects to be aware of?
A4: Preclinical studies have shown this compound to be highly selective for the V1a receptor, with negligible binding at numerous other receptors.[5] However, as with any pharmacological agent, it is crucial to include appropriate controls in your experiments to rule out potential unforeseen off-target effects in your specific model system.
Troubleshooting Guide
Problem 1: Inconsistent or weaker-than-expected behavioral effects in animal models.
-
Possible Cause 1: Suboptimal Vehicle/Formulation.
-
Solution: this compound has low aqueous solubility. Ensure the vehicle used is appropriate for the route of administration and effectively solubilizes the compound. A sample in vivo formulation for oral administration is provided in the Experimental Protocols section. Always verify the stability and solubility of this compound in your chosen vehicle.
-
-
Possible Cause 2: Timing of Administration.
-
Solution: The pharmacokinetic profile of this compound should guide the timing of administration relative to behavioral testing. In rats, the plasma half-life is approximately 2 hours, with brain levels being about 20% of plasma values and having a half-life of 6 hours.[1] Consider conducting a pilot study to determine the optimal pre-treatment time for your specific behavioral paradigm.
-
-
Possible Cause 3: Animal Stress.
-
Possible Cause 4: "One-Trial Tolerance".
-
Solution: In some behavioral paradigms, such as the elevated plus-maze, repeated testing can lead to a phenomenon known as "one-trial tolerance," which can mask the effects of anxiolytic compounds.[10] If repeated measures are necessary, consider using a longer inter-trial interval (e.g., 28 days) and altering the testing environment.[10]
-
Problem 2: High variability in in vitro assay results (e.g., binding or functional assays).
-
Possible Cause 1: Inconsistent Assay Conditions.
-
Solution: GPCR assays can be sensitive to buffer composition, pH, and the presence of divalent cations.[11] Ensure that all assay parameters are kept consistent between experiments.
-
-
Possible Cause 2: Cell Line Variability.
-
Solution: Use cells within a consistent and narrow passage number range, as receptor expression levels can change over time in culture.[11]
-
-
Possible Cause 3: Ligand Integrity.
-
Solution: Ensure the integrity of your this compound stock through proper storage. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human V1a Receptor | 0.3 nM | [5] |
| Selectivity | Human V1b and V2 Receptors | Ki > 10,000 nM | [12] |
| Pharmacokinetics (IV, 2 mg/kg) | Rat | Cmax: 953 ng/mLAUC0-∞: 1141 ng·h/mLt1/2: 6.02 hours | [5] |
| Pharmacokinetics (PO, 20 mg/kg) | Rat | Cmax: 98.4 ng/mLAUC0-∞: 624 ng·h/mLt1/2: 2.38 hours | [5] |
| Serum Protein Binding | Rat | 95.5 ± 1.7% | [1] |
| Dog | 95.9 ± 1.3% | [1] | |
| Human | 98.6 ± 0.4% | [1] |
Experimental Protocols
In Vitro Receptor Binding Assay (Representative Protocol)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the V1a receptor.
-
Materials:
-
Cell membranes expressing the human V1a receptor.
-
Radioligand (e.g., [3H]-Arginine Vasopressin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
This compound stock solution (in DMSO).
-
Non-specific binding control (e.g., high concentration of unlabeled AVP).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and either this compound, vehicle, or the non-specific binding control.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.
-
In Vivo Oral Administration Vehicle Preparation (Sample Protocol)
This protocol provides a starting point for preparing this compound for oral gavage in rodents. Optimization for your specific dose and animal model may be required.
-
Materials:
-
This compound powder.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Polyethylene glycol 300 (PEG300).
-
Tween 80.
-
Saline or PBS.
-
-
Procedure:
-
Dissolve the required amount of this compound in a small volume of DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Add saline or PBS to the final volume and mix thoroughly.
-
A suggested final composition could be: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[7]
-
Administer the formulation via oral gavage at the desired dose.
-
Elevated Plus-Maze for Anxiety-Like Behavior (Representative Protocol)
This protocol outlines the general steps for using the elevated plus-maze to assess the anxiolytic effects of this compound in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[9][13]
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.[9]
-
Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Place the animal in the center of the maze, facing an open arm.[10]
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).[10][13]
-
Record the time spent in the open arms, closed arms, and the number of entries into each arm using a video tracking system.[9]
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Visualizations
Caption: V1a Receptor Signaling Pathway and this compound Mechanism of Action.
Caption: Troubleshooting Workflow for Inconsistent this compound Results.
References
- 1. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. frontiersin.org [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Elevated plus maze protocol [protocols.io]
SRX246 Protocol Refinement: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the SRX246 protocol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as API-246, is a potent, orally bioavailable, and centrally-acting small molecule that functions as a highly selective antagonist for the vasopressin V1a receptor.[1] Its primary mechanism of action is to block the binding of arginine vasopressin (AVP) to the V1a receptor, thereby inhibiting the downstream signaling cascade. This action is particularly relevant in brain circuits associated with stress, fear, and aggression, where the V1a receptor is abundantly expressed.[1]
Q2: What are the key research applications for this compound?
This compound has been investigated for its therapeutic potential in a range of neuropsychiatric and neurodegenerative disorders. Key research applications include:
-
Huntington's Disease: Investigating the reduction of irritability and aggressive behavior.[2][3]
-
Post-Traumatic Stress Disorder (PTSD) and Anxiety: Studying its anxiolytic properties and its ability to modulate fear responses.[1]
-
Intermittent Explosive Disorder: Examining its effects on impulsive aggression.
Q3: How should I prepare this compound for in vitro and in vivo experiments?
Due to its low aqueous solubility, this compound requires a specific preparation method. For most applications, it is recommended to first create a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). This stock solution can then be further diluted into an appropriate aqueous buffer or vehicle for your specific experimental needs. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental outcome and to include a vehicle-only control group in your experiments. For oral gavage in rodents, a common vehicle is 0.5% methyl cellulose (B213188).
Q4: What are some common side effects or adverse events observed with this compound in clinical studies?
In a Phase 2 study involving Huntington's disease patients, the most commonly reported adverse events for this compound compared to placebo included nausea, fatigue, headache, increased levels of liver enzymes, falls, and depressed mood.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect in in vivo behavioral studies. | Improper Dosing or Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. | Verify the formulation and administration route. For oral gavage, ensure proper technique to avoid accidental tracheal administration.[4] Consider a pilot study to determine the optimal dose and time course of action for your specific animal model. |
| Animal Stress: High levels of stress in experimental animals can be a confounding variable. | Acclimatize animals to handling and the experimental setup. For oral gavage, precoating the needle with sucrose (B13894) may reduce stress.[4] | |
| Off-Target Effects: Although highly selective, off-target effects cannot be entirely ruled out. | Include appropriate positive and negative controls in your experimental design. | |
| Precipitation of this compound in aqueous solution. | Low Aqueous Solubility: this compound is known to have poor solubility in water. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, do so gradually while vortexing to prevent precipitation. Ensure the final DMSO concentration is as low as possible. |
| Solution Instability: Aqueous solutions of this compound may not be stable over long periods. | It is recommended to prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High variability in in vitro assay results. | Inconsistent Cell Conditions: Variations in cell passage number, confluency, or serum can affect receptor expression and signaling. | Standardize cell culture conditions and use cells within a consistent passage number range. |
| Ligand Degradation: The stability of this compound in your specific assay buffer may be limited. | Perform a stability test of this compound in your experimental buffer under the assay conditions. | |
| Assay Conditions: Suboptimal concentrations of agonist or incubation times can lead to variability. | Optimize the concentration of the stimulating agonist (e.g., AVP) and the incubation time with this compound. |
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human V1a Receptor | 0.3 nM | [5] |
| Plasma Half-life (T½) | Rat | 2 hours | [6] |
| Dog | 6 hours | [6] | |
| Brain Levels (after oral dose) | Rat | ~20% of plasma values | [6] |
| Protein Binding | Rat Serum | 95.5 ± 1.7% | [6] |
| Dog Serum | 95.9 ± 1.3% | [6] | |
| Human Serum | 98.6 ± 0.4% | [6] |
Experimental Protocols
In Vivo: Resident-Intruder Test for Aggression in Rodents
This protocol is adapted from standardized methods to assess offensive aggression.[7][8][9][10][11]
Objective: To evaluate the effect of this compound on aggressive behavior in a resident male mouse or rat when an intruder is introduced into its home cage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methyl cellulose in sterile water with a small percentage of DMSO to aid dissolution)
-
Adult male rodents (e.g., mice or rats) for residents and intruders (intruders should be slightly smaller)
-
Standard housing cages
-
Video recording equipment
Procedure:
-
Housing: House resident males individually for at least one week prior to the experiment to establish territory. To enhance territoriality, a female companion can be housed with the resident and removed shortly before the test.[7]
-
This compound Administration: Administer this compound or vehicle to the resident male via oral gavage at a predetermined time before the test, based on the compound's pharmacokinetic profile.
-
Test Initiation: Introduce an unfamiliar male intruder into the resident's home cage.
-
Behavioral Recording: Record the interaction for a set period (e.g., 10 minutes) using a video camera.
-
Data Analysis: Score the video recordings for various aggressive and social behaviors. Key parameters to measure include:
-
Latency to the first attack
-
Total number of attacks
-
Duration of aggressive behaviors (e.g., biting, tail rattling)
-
Social exploration time
-
-
Statistical Analysis: Compare the behavioral parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
In Vitro: Competitive Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to its target receptor.[12][13][14]
Objective: To determine the binding affinity (Ki) of this compound for the vasopressin V1a receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human V1a receptor.
-
This compound
-
Radiolabeled V1a receptor antagonist (e.g., [3H]-SR 49059)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from V1a receptor-expressing cells by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer
-
Serial dilutions of this compound
-
A fixed concentration of the radiolabeled V1a antagonist
-
V1a receptor membrane preparation
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Use non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: this compound blocks the vasopressin V1a receptor signaling pathway.
References
- 1. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 3. researchgate.net [researchgate.net]
- 4. "Safety and Tolerability of this compound, a Vasopressin 1a Antagonist, in Irr" by Michael J Brownstein, Neal G Simon et al. [digitalcommons.providence.org]
- 5. Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative standardization of resident mouse behavior for studies of aggression and social defeat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Vasopressin V1A Receptor Antagonists: SRX246 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasopressin V1A receptor antagonist SRX246 with other notable antagonists, balovaptan (B605908) and relcovaptan. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in their evaluation of these compounds.
The vasopressin system, particularly the V1A receptor, is a significant target for therapeutic intervention in a range of neuropsychiatric and other disorders due to its role in regulating social behavior, anxiety, and aggression. Several antagonists have been developed to modulate this system, each with a unique pharmacological profile.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound, balovaptan, and relcovaptan, focusing on their binding affinity, selectivity, and pharmacokinetic properties. Data has been compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Binding Affinity (Ki) for human V1A Receptor | Selectivity over other Receptors |
| This compound | Vasopressin V1A | 0.3 nM[1][2][3] | High selectivity; no significant interaction with V1B, V2 receptors, and 64 other receptor classes.[1][2] |
| Balovaptan | Vasopressin V1A | 1 nM[4][5] | >30,000-fold selectivity for V1A over V2 receptors and 9,891-fold over the oxytocin (B344502) receptor (OTR).[4] |
| Relcovaptan | Vasopressin V1A | 1.1 - 6.3 nM[6] | High selectivity, with affinity for V1B, V2, and oxytocin receptors being at least two orders of magnitude lower.[6] |
Table 2: Pharmacokinetic Properties
| Compound | Half-life (t½) | CNS Penetration | Bioavailability |
| This compound | ~6 hours (in rats, IV)[2]; ~6 hours (in dogs)[7] | Yes, CNS penetrant.[1][2][8][9] Rat brain levels were approximately 20% of plasma values.[7] | Orally bioavailable.[1][2][7] |
| Balovaptan | 45-47 hours (at steady state in humans)[4][10] | Yes, brain-penetrant.[4][5] | Orally available.[5] |
| Relcovaptan | Data not readily available | Data not readily available | Orally active.[11] |
Table 3: Clinical Development and Therapeutic Area
| Compound | Highest Phase of Development | Primary Therapeutic Area(s) of Investigation | Key Clinical Trial Findings |
| This compound | Phase 2[8][12][13][14] | Huntington's Disease (irritability and aggression),[8][12][13][14] Post-Traumatic Stress Disorder (PTSD)[15] | In a Phase 2 trial for Huntington's disease, this compound was found to be safe and well-tolerated and showed a reduction in aggressive behaviors in exploratory analyses.[8][9][12][13][14] |
| Balovaptan | Phase 3[16][17] | Autism Spectrum Disorder (ASD)[16][17][18][19] | A Phase 3 trial in adults with ASD did not meet its primary endpoint of improving social communication.[16][17] The development for ASD was discontinued (B1498344) by Roche.[20] |
| Relcovaptan | Phase 2 | Preterm labor | A study showed it inhibited uterine contractions in women in preterm labor. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are descriptions of key experimental protocols used in the evaluation of V1A receptor antagonists.
Radioligand Binding Assay for V1A Receptor Affinity
This in vitro assay quantifies the binding affinity of a compound to the V1A receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the V1A receptor.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the human V1A receptor are prepared from a stable cell line (e.g., CHO cells).
-
Competitive Binding: A constant concentration of a radiolabeled V1A receptor ligand (e.g., [3H]-SR49059) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, balovaptan, or relcovaptan).[21]
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
In Vivo Assessment of Anxiolytic Activity in Rodent Models
Animal models are used to evaluate the potential anxiolytic effects of V1A receptor antagonists.
Objective: To assess the efficacy of a V1A antagonist in reducing anxiety-like behaviors in rodents.
Example Model: Elevated Plus Maze (EPM):
-
Apparatus: The EPM consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Procedure: Rodents are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Treatment: Animals are administered the test compound (e.g., this compound) or a vehicle control at a specified time before the test.
-
Data Analysis: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, as rodents with lower anxiety levels are more willing to explore the exposed areas.
Assessment of Central Nervous System (CNS) Penetration
Determining whether a compound can cross the blood-brain barrier (BBB) is critical for CNS-targeted drugs.
Objective: To quantify the brain-to-plasma concentration ratio of a V1A antagonist.
General Procedure:
-
Dosing: The test compound is administered to animals (e.g., rats) either orally or intravenously.
-
Sample Collection: At various time points after dosing, blood and brain tissue samples are collected.
-
Sample Processing: Plasma is separated from the blood. Brain tissue is homogenized.
-
Concentration Measurement: The concentration of the compound in plasma and brain homogenates is determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated. To estimate the unbound brain-to-plasma ratio (Kp,uu), which is often considered more relevant for predicting CNS activity, in vitro assays to determine the unbound fraction in plasma and brain tissue are also performed.[22]
Mandatory Visualizations
Vasopressin V1A Receptor Signaling Pathway
Caption: V1A Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow for V1A Antagonist Evaluation
Caption: Drug Development Workflow for V1A Antagonists.
Logical Relationship of Key Evaluation Criteria
Caption: Key Criteria for Successful V1A Antagonist Development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balovaptan | vasopressin receptor antagonist | CAS# 1228088-30-9 | hV1a | autism | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SR 49059 | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 12. mdpi.com [mdpi.com]
- 13. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 14. Safety and Tolerability of this compound, a Vasopressin 1a Antagonist, in Irritable Huntington's Disease Patients-A Randomized Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Balovaptan failed to improve socialization, communication in adults with autism [healio.com]
- 17. Efficacy and safety of balovaptan for socialisation and communication difficulties in autistic adults in North America and Europe: a phase 3, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Innovator's Corner | PharmaVoice [pharmavoice.com]
- 19. Balovaptan vs Placebo for Social Communication in Childhood Autism Spectrum Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to V1a Receptor Antagonists: SRX246 vs. SRX251 for Aggression Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two vasopressin 1a (V1a) receptor antagonists, SRX246 and SRX251, for their application in aggression research. Both compounds, developed by Azevan Pharmaceuticals, target the vasopressin system, a key modulator of social behaviors, including aggression. This document summarizes their performance based on available preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways and workflows to aid in the selection of the appropriate tool for your research needs.
Executive Summary
This compound and SRX251 are both potent and selective antagonists of the V1a receptor, a critical component of the neural circuitry regulating aggression.[1][2] Arginine vasopressin (AVP) acting through the V1a receptor has been shown to stimulate aggressive behavior.[1][3] Both this compound and SRX251 have demonstrated efficacy in reducing aggressive behaviors in various models.
SRX251 has been characterized in a preclinical setting, showing a dose-dependent reduction in offensive aggression in a hamster model.[1] this compound has progressed further into clinical development, demonstrating a reduction in aggressive acts in a Phase 2 clinical trial for Huntington's disease.[4][5] While a direct head-to-head preclinical comparison is not publicly available, this guide consolidates the existing data to facilitate an informed decision. This compound is an orally available, CNS-penetrant small molecule with a good safety profile in humans.[4][6] SRX251 is also an orally active antagonist.[1] The choice between these compounds may depend on the specific research question, with SRX251 having detailed published preclinical aggression data and this compound having the advantage of clinical validation for aggression.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and SRX251. It is important to note that the data for SRX251 is from a preclinical study in Syrian hamsters, while the data for this compound is from a Phase 2 clinical trial in patients with Huntington's disease. Direct comparison of dosages and efficacy should be made with this significant difference in context.
Table 1: Preclinical Efficacy of SRX251 in the Resident-Intruder Model (Syrian Hamsters) [1]
| Dose (oral) | Latency to Bite (seconds, mean ± SEM) | Number of Bites (mean ± SEM) |
| Vehicle | 58 ± 12 | 18 ± 3 |
| 0.2 µg/kg | 95 ± 25 | 12 ± 4 |
| 20 µg/kg | 185 ± 40* | 5 ± 2 |
| 2 mg/kg | 240 ± 35 | 2 ± 1** |
*p < 0.05, **p < 0.01 compared to vehicle
Table 2: Clinical Efficacy of this compound in Reducing Aggression (Huntington's Disease Patients) [4]
| Treatment Group | Dosing Regimen | Primary Outcome |
| This compound | 120 mg BID | Reduction in aggressive acts |
| This compound | 160 mg BID | Reduction in aggressive acts |
| Placebo | - | - |
Specific quantitative measures of aggression reduction from the exploratory analyses of the STAIR trial are not detailed in the primary publication, but the study concluded that this compound reduced aggressive acts.[4][5]
Experimental Protocols
Resident-Intruder Test for Offensive Aggression
The resident-intruder paradigm is a standardized and ethologically relevant test to assess offensive aggression in rodents.[5][7][8]
Objective: To measure the effect of a compound on the aggressive behavior of a resident animal towards an unfamiliar intruder.
Animals: Male Syrian golden hamsters (for SRX251 study) or other rodent species.[1] Animals are typically housed individually to establish territoriality.[7]
Procedure:
-
Housing: House male animals individually for at least one week prior to testing to establish residency.[7]
-
Drug Administration: Administer the test compound (e.g., SRX251 orally) or vehicle at a predetermined time before the test (e.g., 90-120 minutes).[1]
-
Intruder Introduction: Introduce a slightly smaller, unfamiliar male intruder into the resident's home cage.[5]
-
Behavioral Scoring: For a fixed duration (e.g., 10 minutes), record and score the resident's aggressive behaviors.[7] Key parameters include:
-
Control Behaviors: Non-aggressive social (e.g., sniffing) and non-social (e.g., locomotion) behaviors can be scored to assess for non-specific drug effects.[1]
-
Data Analysis: Compare the behavioral scores between the drug-treated and vehicle-treated groups using appropriate statistical methods (e.g., ANOVA).
Mandatory Visualization
Signaling Pathway
Caption: Vasopressin V1a receptor signaling pathway in aggression and the point of intervention for this compound and SRX251.
Experimental Workflow
Caption: A generalized experimental workflow for the preclinical evaluation of anti-aggressive compounds like this compound and SRX251.
References
- 1. Orally active vasopressin V1a receptor antagonist, SRX251, selectively blocks aggressive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central actions of arginine vasopressin and a V1a receptor antagonist on maternal aggression, maternal behavior, and grooming in lactating rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. researchgate.net [researchgate.net]
efficacy of SRX246 compared to balovaptan
An Objective Comparison of SRX246 and Balovaptan (B605908) in Modulating the Vasopressin V1a Receptor Pathway
This guide provides a detailed comparison of this compound and balovaptan, two selective vasopressin V1a (V1a) receptor antagonists. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available clinical data, experimental methodologies, and the underlying signaling pathway.
Mechanism of Action
Both this compound and balovaptan are orally available small molecules designed to antagonize the V1a receptor, a key component of the vasopressin signaling pathway in the brain.[1][2] The vasopressin system is implicated in regulating social behaviors such as stress, anxiety, and aggression.[1][3] By blocking the V1a receptor, these compounds aim to modulate neurotransmission in brain circuits that are dysregulated in various neuropsychiatric disorders.[4] Balovaptan, for instance, is believed to reduce the activation of brain areas like the hypothalamus and hippocampus, which can be hyperactivated in conditions like Autism Spectrum Disorder (ASD), potentially improving social behavior.[2]
Clinical Efficacy and Development Status
This compound, developed by Azevan Pharmaceuticals, has been investigated for the treatment of neuropsychiatric symptoms in several disorders.[1][4] It was granted orphan drug and fast track designations by the U.S. Food and Drug Administration (FDA) for Huntington's disease.[1] While a Phase 2 trial in Huntington's disease showed some positive signals in reducing aggression, the development program's current status is unclear.[1]
Balovaptan, developed by Roche, was primarily investigated for the treatment of core symptoms of ASD and received Breakthrough Therapy designation from the FDA based on promising Phase 2 results.[2][5] However, subsequent Phase 3 clinical trials failed to meet their primary endpoints, leading to the discontinuation of its development for ASD.[3][6]
Data Presentation
The following tables summarize the quantitative data from key clinical trials of this compound and balovaptan.
Table 1: this compound Clinical Trial Data
| Trial Identifier | Indication | Phase | Number of Participants | Dosage | Primary Endpoint | Key Outcomes |
| STAIR (NCT02507284) | Huntington's Disease with Irritability | 2 | 106 | 120 mg or 160 mg twice daily | Safety and Tolerability | Generally safe and well-tolerated.[1][7] Exploratory analysis showed a statistically significant reduction in the proportion of patients with violent behaviors (hitting) in the this compound group (from 53% to 37%) compared to placebo (24% to 33%).[1] |
| (NCT02055638) | Intermittent Explosive Disorder | 2 | 97 | Dose escalation | Safety and Tolerability | Generally well-tolerated with no serious adverse events.[1] Statistically significant differences favoring this compound were observed in key outcome measures of clinical benefit.[1] |
Table 2: Balovaptan Clinical Trial Data
| Trial Identifier | Indication | Phase | Number of Participants | Dosage | Primary Endpoint | Key Outcomes |
| V1ADUCT (NCT03504917) | Autism Spectrum Disorder (Adults) | 3 | 322 | 10 mg daily | Change from baseline in Vineland-II 2DC score | No statistically significant improvement compared to placebo.[3][8] Mean change in Vineland-II 2DC score was 4.56 for balovaptan and 6.83 for placebo.[8] |
| aV1ation (NCT02901431) | Autism Spectrum Disorder (Children and Adolescents) | 2 | 167 (primary analysis) | 10 mg adult-equivalent dose | Change from baseline on the Vineland-II 2DC score | No statistically significant difference between balovaptan and placebo groups (p=0.91).[9][10] |
| VANILLA (NCT01793441) | Autism Spectrum Disorder (Adult Men) | 2 | 223 | 1.5 mg, 4 mg, or 10 mg daily | Change from baseline in Social Responsiveness Scale, 2nd Edition (SRS-2) | Did not meet the primary endpoint.[11][12] However, dose-dependent improvements were observed on the Vineland-II Adaptive Behavior Scales composite score.[11][12] |
Experimental Protocols
Below are the methodologies for the key clinical trials cited.
This compound: STAIR Trial (NCT02507284)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, 12-week, dose-escalation study.[7][13]
-
Participants: 106 adults with early symptomatic Huntington's disease and irritability.[7]
-
Intervention: Participants were randomized to receive either this compound (escalating to 120 mg or 160 mg twice daily) or a placebo.[7]
-
Primary Outcome Measures: The primary endpoints were the safety and tolerability of this compound.[7]
-
Exploratory Outcome Measures: Efficacy was assessed through various scales, including the Unified Huntington's Disease Rating Scale (UHDRS) and patient/caregiver diaries tracking mood, irritability, and aggressive behavior.[1][14]
Balovaptan: V1ADUCT Trial (NCT03504917)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, 24-week, parallel-group trial.[3][15]
-
Participants: 322 adults (aged 18 years or older) with a diagnosis of moderate-to-severe ASD and an IQ of 70 or higher.[3][8]
-
Intervention: Participants were randomized to receive either 10 mg of balovaptan or a placebo daily for 24 weeks.[3][8]
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the Vineland Adaptive Behavior Scales, Second Edition (Vineland-II) two-domain composite (2DC) score (socialization and communication) at week 24.[3][8]
-
Analysis: The primary analysis was conducted using an Analysis of Covariance (ANCOVA) in the intention-to-treat population.[3] The study was terminated for futility.[3]
Mandatory Visualization
Vasopressin V1a Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of arginine vasopressin (AVP) to the V1a receptor and the antagonistic action of this compound and balovaptan.
References
- 1. Azevan Pharmaceuticals Reports Positive Phase 2 Exploratory Clinical Study Results with this compound in Intermittent Explosive Disorder [prnewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Efficacy and safety of balovaptan for socialisation and communication difficulties in autistic adults in North America and Europe: a phase 3, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 8. Balovaptan failed to improve socialization, communication in adults with autism [healio.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Balovaptan vs Placebo for Social Communication in Childhood Autism Spectrum Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 2 clinical trial of a vasopressin V1a receptor antagonist shows improved adaptive behaviors in men with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.direct [scholars.direct]
- 13. researchgate.net [researchgate.net]
- 14. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase 2 clinical trial of a vasopressin V1a receptor antagonist shows improved adaptive behaviors in men with autism spectrum disorder: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
SRX246 vs. Standard of Care: A Comparative Analysis in Preclinical PTSD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel vasopressin V1a receptor antagonist, SRX246, and the current standard of care, primarily selective serotonin (B10506) reuptake inhibitors (SSRIs), for the treatment of Post-Traumatic Stress Disorder (PTSD) in preclinical settings. While direct head-to-head preclinical studies are not yet published, this document synthesizes available data to offer a comparative perspective based on established animal models of PTSD.
Introduction to this compound
This compound is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrating vasopressin V1a receptor antagonist.[1] The vasopressin system is implicated in the regulation of social behaviors, stress, and anxiety, making the V1a receptor a promising target for novel PTSD therapies. Preclinical studies have demonstrated that this compound can reduce measures of stress, fear, aggression, and anxiety in various animal models.[1] Furthermore, a translational human functional magnetic resonance imaging (fMRI) study has confirmed its robust effects on CNS circuits that are dysregulated in stress-related disorders.[1]
Standard of Care: Selective Serotonin Reuptake Inhibitors (SSRIs)
The current first-line pharmacological treatment for PTSD in humans includes SSRIs such as sertraline (B1200038), paroxetine (B1678475), and fluoxetine (B1211875). These drugs are thought to exert their therapeutic effects by increasing the extracellular levels of serotonin, a neurotransmitter involved in mood and anxiety regulation. In preclinical PTSD models, SSRIs have been shown to ameliorate some of the behavioral phenotypes associated with the disorder.
Comparative Efficacy in Preclinical Models
A direct comparison of this compound with SSRIs in preclinical PTSD models is challenging due to the lack of publicly available, head-to-head studies. However, we can infer a comparative profile by examining the effects of each compound class in validated animal models of PTSD, such as Fear Conditioning and Acoustic Startle Response.
Fear Conditioning
The fear conditioning paradigm is a widely used model to study the acquisition, consolidation, and extinction of fear memories, which are core features of PTSD.
Table 1: Effects of SSRIs on Fear Conditioning in Rodent Models of PTSD
| Compound | Animal Model | Key Findings | Reference |
| Paroxetine | Single Prolonged Stress (SPS) in rats | Chronic administration significantly suppressed enhanced contextual freezing behavior. | [2] |
| Fluoxetine | Contextual Fear Conditioning in mice | Chronic treatment prior to conditioning selectively impaired contextual fear memory. | [3] |
| Fluoxetine | Contextual Fear Conditioning in mice | Chronic treatment after conditioning significantly decreased freezing time during re-exposure to the conditioned context. | [4] |
| Sertraline | Contextual Fear Conditioning in rats | Acutely increased contextual fear conditioning. | [5] |
While specific quantitative data for this compound in fear conditioning models is not available in the public domain, its mechanism of action targeting the vasopressin system suggests it may modulate fear memory processes differently than SSRIs.
Acoustic Startle Response
The acoustic startle response is an exaggerated startle reflex observed in individuals with PTSD and can be modeled in rodents to assess hyperarousal, a key symptom of the disorder.
Table 2: Effects of SSRIs on Acoustic Startle Response in Rodent Models of PTSD
| Compound | Animal Model | Key Findings | Reference |
| Sertraline | Predator Stress in rats | Immediate post-exposure administration reduced hyperarousal responses. | [6] |
| Fluoxetine | Single Electric Footshock in mice | Chronic treatment significantly decreased the acoustic startle response. | [7] |
| Paroxetine | Adolescent exposure in rats | On-drug administration showed a trend towards increased startle amplitude. | [8] |
General statements indicate that this compound reduces fear and anxiety in preclinical models, which may translate to a reduction in exaggerated startle responses.[1]
Signaling Pathways and Experimental Workflows
Vasopressin V1a Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
References
- 1. Clinical Candidates — Azevan [azevan.com]
- 2. Effect of paroxetine on enhanced contextual fear induced by single prolonged stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Fluoxetine Dissociates Contextual from Auditory Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. Intraperitoneal sertraline and fluvoxamine increase contextual fear conditioning but are without effect on overshadowing between cues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of early poststressor intervention with sertraline on behavioral responses in an animal model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of periadolescent fluoxetine and paroxetine on elevated plus-maze, acoustic startle, and swimming immobility in rats while on and off-drug - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SRX246 and SSRIs for Anxiety: A Guide for Researchers and Drug Development Professionals
An in-depth analysis of two distinct pharmacological approaches to treating anxiety disorders, this guide provides a comparative overview of the novel vasopressin V1a receptor antagonist, SRX246, and the widely prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs). Geared towards researchers, scientists, and drug development professionals, this document synthesizes available clinical and preclinical data to facilitate an objective comparison of their mechanisms of action, efficacy, and experimental validation.
This guide presents a detailed examination of this compound, an investigational compound, in contrast to the established class of SSRIs. While direct head-to-head clinical trials are not yet available, this comparison draws on existing data from human and animal studies to provide a comprehensive overview of their differing pharmacological profiles and potential therapeutic implications for anxiety.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between this compound and SSRIs lies in their molecular targets and the neurochemical pathways they modulate.
This compound: Targeting the Vasopressin System
This compound is a selective antagonist of the vasopressin V1a receptor. The neuropeptide arginine vasopressin (AVP) plays a significant role in regulating social behaviors, stress responses, and anxiety. By blocking the V1a receptor, this compound is thought to dampen the anxiogenic effects of AVP in the brain. The V1a receptors are prominently expressed in brain regions implicated in fear and anxiety, such as the amygdala and hippocampus.
SSRIs: Enhancing Serotonergic Neurotransmission
Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of drugs that increase the extracellular level of the neurotransmitter serotonin by limiting its reabsorption (reuptake) into the presynaptic cell. This increases the level of serotonin in the synaptic cleft available to bind to the postsynaptic receptor. SSRIs are the most widely prescribed antidepressants and are also a first-line treatment for various anxiety disorders.
Figure 1: Signaling Pathways of this compound and SSRIs.
Clinical Evidence in Anxiety
To date, clinical research on this compound for anxiety has utilized experimental models in healthy volunteers, while SSRIs have a wealth of data from large-scale clinical trials in patients with diagnosed anxiety disorders.
This compound: Human Experimental Anxiety Model
A key study investigated the effects of this compound in a proof-of-concept translational paradigm of fear and anxiety using the fear-potentiated startle (FPS) test in healthy volunteers.
| Compound | Study Design | Key Findings | Citation |
| This compound | Randomized, double-blind, placebo-controlled, crossover study in healthy volunteers. | This compound significantly decreased anxiety-potentiated startle compared to placebo, suggesting anxiolytic properties. | [1][2][3] |
SSRIs: Clinical Trials in Anxiety Disorders
SSRIs have been extensively studied in randomized controlled trials (RCTs) for various anxiety disorders, including generalized anxiety disorder (GAD), panic disorder, and social anxiety disorder.
| Compound Class | Study Design | Key Findings | Citation |
| SSRIs | Meta-analyses of numerous randomized, placebo-controlled trials in patients with anxiety disorders. | SSRIs are consistently more effective than placebo in reducing the symptoms of various anxiety disorders. |
Preclinical Evidence in Animal Models of Anxiety
Preclinical studies in animal models provide valuable insights into the anxiolytic potential of compounds. The elevated plus-maze (EPM) and the light-dark box test are two commonly used assays.
Elevated Plus-Maze (EPM)
The EPM test assesses anxiety-like behavior in rodents by measuring their propensity to explore the open, unprotected arms of a maze versus the enclosed, protected arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
| Compound | Animal Model | Dose | Effect on Time in Open Arms | Citation |
| This compound | Rodent models | Not specified | Reported to decrease anxious behavior. | [1] |
| Fluoxetine | Mice | 20 mg/kg (acute) | Significantly decreased time spent in open arms. | [6][7] |
| Fluoxetine | Mice | 18 mg/kg/day (chronic) | Increased entries into the open arms. | [8] |
| Sertraline | Mice | 10 mg/kg (acute) | Significantly decreased time spent in open arms. | [6][7] |
| Paroxetine (B1678475) | Mice | 10 mg/kg (acute) | Significantly increased entrances and time spent in open arms. | [1] |
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytic compounds typically increase the time spent in the light compartment.
| Compound | Animal Model | Dose | Effect on Time in Light Compartment | Citation |
| This compound | Rodent models | Not specified | Reported to decrease anxious behavior. | [1] |
| Fluoxetine | Mice | 18 mg/kg/day (chronic) | No significant change in time spent in the light compartment in control, non-deprived animals. | [9] |
| Sertraline | Rats | Chronic treatment | Increased time spent in the light chamber. | |
| Paroxetine | Mice | 12 days (discontinuation) | Females discontinued (B1498344) from paroxetine spent more time in the light zone. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for the key experiments cited.
Fear-Potentiated Startle (FPS) Test (Human)
-
Objective: To assess fear and anxiety responses by measuring the potentiation of the acoustic startle reflex.
-
Procedure:
-
Acquisition Training: A neutral stimulus (e.g., a light) is paired with an aversive unconditioned stimulus (e.g., a mild electric shock). Through repeated pairings, the neutral stimulus becomes a conditioned stimulus (CS) that elicits a fear response.
-
Startle Testing: Acoustic startle stimuli (bursts of white noise) are presented to the participant. The magnitude of the startle response (typically measured by electromyography of the orbicularis oculi muscle) is recorded in the presence and absence of the CS.
-
Data Analysis: Fear potentiation is calculated as the difference in startle magnitude in the presence versus the absence of the CS. Anxiety-potentiated startle can be measured by presenting the aversive stimulus unpredictably.
-
-
This compound Study Specifics: Healthy volunteers received this compound or placebo in a randomized, double-blind, crossover design. The study examined the effect of the drug on the potentiation of startle using a paradigm that involved anticipation of no-shock, predictable shock, and unpredictable shock.
Elevated Plus-Maze (EPM) Test (Rodent)
-
Objective: To assess anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
-
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
Behavior is recorded, and the time spent in and the number of entries into the open and closed arms are quantified.
-
-
Interpretation: An increase in the proportion of time spent in the open arms and the number of open-arm entries is indicative of an anxiolytic effect.
Light-Dark Box Test (Rodent)
-
Objective: To assess anxiety-like behavior based on the conflict between the natural aversion of rodents to brightly lit areas and their exploratory drive.
-
Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment, connected by an opening.
-
Procedure:
-
The animal is placed in the center of the light compartment.
-
The animal is allowed to move freely between the two compartments for a set period (typically 5-10 minutes).
-
The time spent in each compartment and the number of transitions between compartments are recorded.
-
-
Interpretation: An increase in the time spent in the light compartment is indicative of an anxiolytic effect.
Figure 2: Experimental Workflow for Preclinical Anxiety Studies.
Summary and Future Directions
This compound and SSRIs represent two distinct approaches to the pharmacological management of anxiety. This compound, with its novel mechanism targeting the vasopressin system, has shown promise in an experimental human anxiety model. SSRIs, on the other hand, are well-established first-line treatments with a large body of clinical evidence supporting their efficacy.
The preclinical data for SSRIs in animal models of anxiety are extensive, though findings can be variable depending on the specific drug, dose, and duration of treatment. While preclinical studies indicate an anxiolytic profile for this compound, a lack of publicly available quantitative data from standardized tests like the EPM and light-dark box makes a direct comparison with SSRIs challenging in this domain.
Future research, including head-to-head clinical trials, is necessary to directly compare the efficacy and safety profiles of this compound and SSRIs in patients with anxiety disorders. Such studies will be crucial in determining the potential role of V1a receptor antagonists in the therapeutic landscape of anxiety and related conditions. The distinct mechanisms of action suggest that this compound could offer a valuable alternative or adjunctive treatment for patients who do not respond to or cannot tolerate SSRIs.
References
- 1. The novel vasopressin receptor (V1aR) antagonist this compound reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel vasopressin receptor (V1aR) antagonist this compound reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Candidates — Azevan [azevan.com]
- 7. Azevan Pharmaceuticals Reports Positive Phase 2 Exploratory Clinical Study Results with this compound in Intermittent Explosive Disorder [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
validating SRX246's selectivity for V1A over V1B and V2 receptors
A comprehensive analysis of binding affinity and functional data demonstrates the superior selectivity of SRX246 for the vasopressin V1A receptor over V1B and V2 subtypes, establishing it as a precise tool for targeted therapeutic development.
For researchers and drug development professionals investigating the vasopressin system, the specificity of a pharmacological agent is paramount. This compound, a potent and orally bioavailable vasopressin V1A receptor antagonist, has emerged as a compound of significant interest due to its high selectivity.[1][2][3][4] This guide provides a detailed comparison of this compound's interaction with the V1A, V1B, and V2 vasopressin receptor subtypes, supported by quantitative data and detailed experimental methodologies.
Unparalleled Binding Affinity and Selectivity
This compound exhibits a high affinity for the human V1A receptor, with a reported inhibitory constant (Ki) of 0.3 nM.[1] In stark contrast, it displays negligible binding to the V1B and V2 receptors.[1] Studies on derivatives of this compound have shown Ki values greater than 1000 nM and even exceeding 10,000 nM for the human V1B and V2 receptors, underscoring the exceptional selectivity of this chemical scaffold. This pronounced selectivity profile minimizes the potential for off-target effects, a critical attribute for any therapeutic candidate.
| Compound | hV1A Receptor Ki (nM) | hV1B Receptor Ki (nM) | hV2 Receptor Ki (nM) |
| This compound | 0.3 | > 1000 | > 1000 |
| This compound Derivative (11b) | 0.61 | 1154 | > 10,000 |
| This compound Derivative (11c) | 0.63 | 1300 | > 10,000 |
Functional Selectivity: A Clear Distinction in Cellular Response
The selectivity of this compound is not limited to its binding affinity but is also evident in its functional activity. The vasopressin receptors mediate their effects through distinct signaling pathways. The V1A and V1B receptors are coupled to the Gq/11 protein, which, upon activation, stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i).[5][6] Conversely, the V2 receptor is coupled to the Gs protein, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels.[5]
Functional assays confirm that this compound potently antagonizes the V1A receptor-mediated calcium mobilization while having no significant effect on V2 receptor-mediated cAMP accumulation at comparable concentrations. This functional selectivity is crucial as it ensures that this compound specifically modulates the physiological processes governed by the V1A receptor, such as those involved in stress, anxiety, and aggression, without interfering with the V2 receptor's primary role in regulating water balance in the kidneys.[7][8]
Visualizing the Pathways and Experimental Design
To further elucidate the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for determining receptor selectivity.
Detailed Experimental Protocols
The determination of this compound's selectivity relies on robust and well-defined in vitro assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the V1A, V1B, and V2 receptors by measuring its ability to displace a radiolabeled ligand.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human V1A, V1B, or V2 receptors are cultured to 80-90% confluency. The cells are harvested, and the cell membranes are isolated through homogenization and centrifugation. The protein concentration of the membrane preparations is determined using a standard protein assay.
-
Binding Reaction: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation (5-20 µg of protein), a fixed concentration of the radioligand (e.g., [³H]-Arginine Vasopressin), and varying concentrations of this compound or a reference compound. For determining non-specific binding, a high concentration of unlabeled arginine vasopressin is added.
-
Incubation: The plates are incubated at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration and Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization (V1A and V1B Receptors)
This assay measures the ability of this compound to antagonize the increase in intracellular calcium induced by the natural ligand, arginine vasopressin (AVP), at the V1A and V1B receptors.
-
Cell Culture: CHO cells stably expressing the human V1A or V1B receptors are seeded in a 96-well, black-walled, clear-bottom plate and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.
-
Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR). Varying concentrations of this compound are added to the wells and incubated for a specified period.
-
Agonist Stimulation and Signal Detection: A fixed concentration of AVP is then added to stimulate the receptors. The resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured in real-time.
-
Data Analysis: The ability of this compound to inhibit the AVP-induced calcium signal is quantified, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Functional Assay: cAMP Accumulation (V2 Receptor)
This assay assesses the effect of this compound on the AVP-induced accumulation of cyclic AMP (cAMP) at the V2 receptor.
-
Cell Culture: CHO cells stably expressing the human V2 receptor are cultured in a suitable format (e.g., 96-well plate).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Agonist Stimulation: A fixed concentration of AVP is added to the cells to stimulate cAMP production.
-
Cell Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration-response curve for this compound's inhibition of AVP-stimulated cAMP production is generated, and the IC50 value is calculated.
References
- 1. Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel vasopressin receptor (V1aR) antagonist this compound reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. innoprot.com [innoprot.com]
- 6. benchchem.com [benchchem.com]
- 7. The novel vasopressin receptor (V1aR) antagonist this compound reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Case for Copeptin: A Superior Surrogate Marker for SRX246 Studies
For researchers, scientists, and drug development professionals engaged in the study of SRX246, a selective vasopressin V1a receptor antagonist, the accurate measurement of its pharmacodynamic effects is paramount. Traditionally, this would involve the direct measurement of arginine vasopressin (AVP), the ligand this compound antagonizes. However, inherent difficulties in AVP measurement have paved the way for a more stable and reliable surrogate: copeptin. This guide provides a comprehensive comparison of copeptin and AVP, presenting experimental data to support the use of copeptin as a robust surrogate marker in this compound research.
This compound is an investigational drug that acts as a selective antagonist of the vasopressin V1a receptor.[1][2][3] This receptor is implicated in a variety of central nervous system functions, including the regulation of stress, anxiety, and social behaviors.[4] By blocking the V1a receptor, this compound is being explored for the treatment of conditions such as Huntington's disease, post-traumatic stress disorder (PTSD), and intermittent explosive disorder.[1][3][5][6] To effectively evaluate the efficacy of this compound, it is crucial to have a reliable method to measure the activity of the vasopressin system.
Copeptin, a 39-amino-acid glycopeptide, is co-synthesized and co-released in equimolar amounts with AVP from the posterior pituitary.[7][8][9] This stoichiometric relationship forms the basis of its utility as a surrogate marker for AVP secretion.[9][10]
Comparative Analysis: Copeptin vs. AVP
The primary advantages of measuring copeptin over AVP lie in its superior pre-analytical stability and longer plasma half-life. These characteristics translate to more reliable and reproducible measurements, a critical factor in the context of clinical and preclinical studies.
| Parameter | Arginine Vasopressin (AVP) | Copeptin | Advantage of Copeptin |
| Half-life | ~12 minutes[7][11][12] | ~26 minutes[7][11][12] | Longer half-life provides a more stable representation of AVP secretion over time. |
| Ex vivo stability | Highly unstable; rapid degradation at room temperature.[10] Sensitive to freeze-thaw cycles.[8] | Stable for 7 days at room temperature and 14 days at 4°C.[8] Tolerates multiple freeze-thaw cycles.[8][10] | Significantly reduced pre-analytical variability and less stringent sample handling requirements. |
| Assay Complexity | Laborious and technically challenging radioimmunoassays (RIA) are often required.[11] | Readily available and robust automated immunofluorescent and sandwich immunoluminometric assays.[2][4][13] | Faster turnaround times, higher throughput, and greater accessibility for researchers. |
| Binding to Platelets | A significant portion of AVP binds to platelets, which can complicate plasma measurements.[11] | Does not bind to platelets. | More accurate reflection of circulating AVP levels. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the vasopressin V1a receptor signaling pathway targeted by this compound and a proposed experimental workflow for utilizing copeptin as a surrogate marker in this compound studies.
Experimental Protocols
Measurement of Copeptin
Principle: Commercially available sandwich immunoassays are the most common methods for copeptin measurement. These assays typically involve two antibodies that bind to different epitopes on the copeptin molecule.
Recommended Assay: Automated immunofluorescent assays (e.g., on the KRYPTOR platform) or sandwich immunoluminometric assays (LIA) are recommended for their high sensitivity, specificity, and reproducibility.[4]
Sample Collection and Handling:
-
Collect whole blood in EDTA-plasma tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Separate the plasma and store at -80°C until analysis. Due to copeptin's stability, less stringent storage conditions (e.g., -20°C) are also acceptable.[10]
Assay Procedure (General Outline):
-
Prepare standards, controls, and patient samples.
-
Add samples to microtiter plates coated with a capture antibody.
-
Incubate to allow copeptin to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody labeled with a fluorescent or chemiluminescent marker.
-
Incubate to allow the detection antibody to bind to the captured copeptin.
-
Wash the plate to remove unbound detection antibody.
-
Measure the signal using a suitable plate reader.
-
Calculate copeptin concentrations based on the standard curve.
Measurement of Arginine Vasopressin (AVP)
Principle: Radioimmunoassay (RIA) is the traditional method for AVP measurement, though more sensitive and specific enzyme-linked immunosorbent assays (ELISAs) are also available.
Sample Collection and Handling (Critical Steps):
-
Collect whole blood in pre-chilled EDTA tubes.
-
Immediately place the tubes on ice.
-
Centrifuge at 1000-2000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Immediately separate the plasma into a polypropylene (B1209903) tube and freeze at -80°C.
-
Avoid repeated freeze-thaw cycles.
Assay Procedure (General Outline for RIA):
-
Perform a plasma extraction step (e.g., using solid-phase extraction) to concentrate AVP and remove interfering substances.
-
Prepare standards, controls, and extracted samples.
-
Add AVP antiserum and radiolabeled AVP (e.g., ¹²⁵I-AVP) to all tubes.
-
Incubate to allow competitive binding between labeled and unlabeled AVP for the antibody.
-
Add a precipitating agent to separate antibody-bound AVP from free AVP.
-
Centrifuge and decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
Calculate AVP concentrations based on the standard curve.
Logical Comparison of AVP and Copeptin Measurement
The decision to use copeptin as a surrogate marker for AVP in this compound studies is supported by a clear balance of advantages over the direct measurement of AVP.
Conclusion
While direct measurement of AVP provides a snapshot of the active hormone, the significant pre-analytical and analytical challenges associated with it can compromise data quality and reliability. Copeptin, due to its stoichiometric co-release with AVP, longer half-life, and superior stability, offers a more robust and practical alternative for assessing the pharmacodynamic effects of the V1a receptor antagonist this compound. By providing a more stable and integrated measure of vasopressin system activity, copeptin serves as an invaluable tool for researchers in the development and evaluation of this novel therapeutic agent. The adoption of copeptin as a surrogate marker in this compound studies is a scientifically sound approach that can lead to more consistent and interpretable results.
References
- 1. Arginine vasopressin and copeptin: comparative review and perspective in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Approach to the Patient: “Utility of the Copeptin Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copeptin as a Diagnostic and Prognostic Biomarker in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. krcp-ksn.org [krcp-ksn.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of vasopressin and copeptin ex-vivo - Student Theses UMCG [umcg.studenttheses.ub.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. Release and Decay Kinetics of Copeptin vs AVP in Response to Osmotic Alterations in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copeptin and its role in the diagnosis of diabetes insipidus and the syndrome of inappropriate antidiuresis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SRX246: A Comparative Guide to its Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of SRX246, a potent and selective vasopressin 1a (V1a) receptor antagonist, across various animal models of neuropsychiatric and neurological disorders. This compound is an orally bioavailable, central nervous system (CNS) penetrant compound that has shown promise in models of aggression, anxiety, depression, and traumatic brain injury.[1][2][3] This document summarizes the available quantitative data, details experimental protocols, and visualizes key pathways and workflows to offer an objective assessment of this compound's performance.
Data Presentation: Comparative Efficacy of V1a Receptor Antagonism
The following tables summarize the quantitative outcomes of preclinical studies evaluating this compound and the closely related V1a antagonist, SRX251. Due to the limited availability of specific quantitative preclinical data for this compound in the public domain, data from SRX251, a compound from the same class developed by the same pharmaceutical company (Azevan Pharmaceuticals), is used as a representative example for the aggression model.[4]
| Table 1: Effects of V1a Antagonism on Aggressive Behavior in a Resident-Intruder Model | |||
| Compound | Animal Model | Dosage | Key Findings |
| SRX251 | Male Syrian Golden Hamsters | 0.2 µg/kg, 20 µg/kg, 2 mg/kg (oral) | Dose-dependent, significant increase in latency to bite and a decrease in the number of bites compared to vehicle.[4] |
| This compound | Mice | Not specified | "Markedly blunted" aggressive behavior.[5] |
| Table 2: Effects of this compound in Other Preclinical Models | |||
| Disorder Model | Animal Model | Key Findings (Qualitative) | Alternative V1a Antagonist Data |
| Anxiety | Rodents (Elevated Plus Maze) | Decreased anxiety-like behaviors.[6] | V1a receptor knockout mice show attenuated anxiety in the elevated plus maze.[6] |
| Depression | Rodents (Forced Swim Test) | Antidepressant-like effects.[7] | V1b receptor antagonists show antidepressant-like effects in the forced swim test. |
| Traumatic Brain Injury (TBI) | Rodents | Reduced edema and eliminated cognitive deficits in a moderate TBI model.[3] | A V1a antagonist (AVN576) showed positive effects on behavioral and MRI measures after severe TBI in rats.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.
Resident-Intruder Test for Aggression
This paradigm is a standardized method to assess offensive aggressive behavior.[4]
-
Animals : Adult male Syrian golden hamsters were used as residents, and slightly smaller, unfamiliar males were used as intruders.
-
Housing : Residents were individually housed to establish territory.
-
Drug Administration : SRX251 was administered orally at doses of 0.2 µg/kg, 20 µg/kg, and 2 mg/kg, or vehicle. Testing occurred 90-120 minutes post-administration.
-
Procedure : An intruder was introduced into the resident's home cage for a 10-minute period.
-
Behavioral Scoring : The latency to the first bite and the total number of bites by the resident towards the intruder were recorded. Other social behaviors (e.g., investigation, olfactory communication) and general motor activity were also noted to assess for non-specific drug effects.[4]
Elevated Plus Maze (EPM) for Anxiety
The EPM is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus : The maze is shaped like a plus sign, raised from the floor, with two open arms and two enclosed arms.
-
Procedure : Rodents are placed at the center of the maze and allowed to explore for a set period (typically 5 minutes).
-
Data Collection : The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms.
Forced Swim Test (FST) for Depression
The FST is a common screening tool for antidepressant efficacy.
-
Apparatus : A transparent cylindrical container filled with water from which the animal cannot escape.
-
Procedure : Mice or rats are placed in the water for a 6-minute session.
-
Behavioral Scoring : The duration of immobility (floating passively) during the last 4 minutes of the test is measured. Antidepressant compounds are expected to decrease the duration of immobility.
Traumatic Brain Injury (TBI) Model
Various models exist to induce TBI in animals. A common one is the controlled cortical impact (CCI) model.
-
Procedure : Animals are anesthetized, and a craniotomy is performed. A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed dura.
-
Post-Injury Assessment :
-
Edema : Measured using methods such as the wet/dry weight technique or magnetic resonance imaging (MRI).
-
Cognitive Function : Assessed using tasks like the Morris water maze (spatial learning and memory) or novel object recognition test.
-
Mandatory Visualizations
Signaling Pathway of the Vasopressin V1a Receptor
The following diagram illustrates the mechanism of action of this compound. By blocking the V1a receptor, this compound inhibits the downstream signaling cascade initiated by vasopressin.
Caption: this compound blocks the vasopressin-V1a receptor signaling cascade.
Experimental Workflow for Preclinical Assessment of this compound
This diagram outlines the typical workflow for evaluating a compound like this compound in different animal models.
Caption: Workflow for testing this compound effects in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Candidates — Azevan [azevan.com]
- 4. Orally active vasopressin V1a receptor antagonist, SRX251, selectively blocks aggressive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 6. The novel vasopressin receptor (V1aR) antagonist this compound reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azevan Pharmaceuticals Reports Positive Phase 2 Exploratory Clinical Study Results with this compound in Intermittent Explosive Disorder [prnewswire.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the V1A Antagonists SRX246 and SR 49059
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel vasopressin 1a (V1A) receptor antagonist SRX246 and the older, well-characterized V1A antagonist SR 49059. The information presented is based on available preclinical and clinical data to assist researchers in selecting the appropriate tool for their studies and to provide a comparative landscape for drug development professionals.
Introduction
Vasopressin, a neuropeptide involved in a wide range of physiological processes, exerts its effects through three receptor subtypes: V1A, V1B, and V2. The V1A receptor, in particular, has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including anxiety, depression, and aggression, owing to its role in modulating social behaviors and stress responses. This compound is a novel, CNS-penetrant V1A antagonist developed by Azevan Pharmaceuticals, which has progressed to Phase II clinical trials for conditions such as Huntington's disease and post-traumatic stress disorder (PTSD).[1][2] SR 49059 (relcovaptan) is an earlier-generation, potent, and selective V1A antagonist that has been extensively used in research to elucidate the role of the V1A receptor. This guide offers a side-by-side comparison of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and SR 49059 based on published data.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Parameter | This compound | SR 49059 |
| V1A Receptor Binding Affinity (Ki) | 0.3 nM (human)[3][4] | 1.6 ± 0.2 nM (rat liver)[5][6][7] 1.1 - 6.3 nM (human tissues)[5][8] |
| Selectivity | Highly selective for V1A over V1B and V2 receptors[3][4] | High selectivity for V1A; much lower affinity for V2, V1B, and oxytocin (B344502) receptors[5] |
| Functional Antagonism (IC50) | Not explicitly found | 3.7 ± 0.4 nM (inhibition of AVP-induced human platelet aggregation)[5] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | SR 49059 |
| Bioavailability | Orally bioavailable[3] | Orally active[5][8] |
| CNS Penetration | Crosses the blood-brain barrier[2] Rat brain levels are approx. 20% of plasma levels[9] | Information not readily available |
| Half-life (t1/2) | ~4 hours (humans, after 7 days of 120 mg twice daily)[10] 2 hours (rats)[9] 6 hours (dogs)[9] | Long duration of action (>8 hours at 10 mg/kg p.o. in rats)[5] |
| Protein Binding | 98.6 ± 0.4% (human serum)[9] | Information not readily available |
Experimental Protocols
Detailed experimental protocols for the characterization of V1A antagonists can be found in the scientific literature. Below are generalized methodologies for key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation : Membranes are prepared from cells or tissues expressing the V1A receptor (e.g., rat liver, human platelets, or recombinant cell lines).[5]
-
Incubation : The membranes are incubated with a radiolabeled ligand that specifically binds to the V1A receptor (e.g., [3H]AVP or a radiolabeled antagonist like [3H]SR 49059) and varying concentrations of the unlabeled test compound (this compound or SR 49059).[11][12]
-
Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.[13]
-
Detection : The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.[13]
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[14]
In Vitro Functional Assay (e.g., Platelet Aggregation)
This assay measures the ability of an antagonist to inhibit the physiological response induced by the natural ligand (agonist).
-
Platelet-Rich Plasma (PRP) Preparation : PRP is obtained from fresh human blood samples.[5]
-
Incubation : The PRP is pre-incubated with various concentrations of the antagonist (e.g., SR 49059).[5]
-
Agonist Stimulation : Platelet aggregation is induced by adding a submaximal concentration of arginine-vasopressin (AVP).[5]
-
Measurement : The change in light transmission, which corresponds to platelet aggregation, is measured over time using an aggregometer.
-
Data Analysis : The concentration of the antagonist that causes 50% inhibition of the AVP-induced aggregation (IC50) is calculated.[5]
Mandatory Visualization
V1A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the vasopressin V1A receptor, which is antagonized by both this compound and SR 49059.
Caption: V1A receptor signaling pathway and point of antagonism.
Discussion and Conclusion
Both this compound and SR 49059 are potent and selective antagonists of the V1A receptor. The primary distinction lies in their developmental stage and intended applications.
SR 49059 has been a valuable pharmacological tool for preclinical in vitro and in vivo studies to investigate the physiological roles of the V1A receptor. Its high affinity and selectivity for both rat and human receptors have made it a reliable research compound.[5]
This compound represents a newer generation of V1A antagonists with optimized properties for clinical development, particularly for CNS disorders. Its key advantages include its ability to penetrate the blood-brain barrier and its progression into human clinical trials, where it has shown promise in reducing symptoms of irritability and aggression.[1][2] The reported Ki value for the human V1A receptor suggests a higher binding affinity compared to SR 49059.[3][4]
For researchers, the choice between these two compounds will depend on the specific experimental needs. SR 49059 remains a suitable option for foundational in vitro and peripheral in vivo studies. For investigations requiring CNS penetration and for studies aiming to translate preclinical findings to a clinical context, this compound is the more appropriate choice. Drug development professionals may look to the clinical data of this compound as a benchmark for the therapeutic potential of V1A antagonism in neuropsychiatric disorders.
References
- 1. Safety, tolerability, and pharmacokinetics of SR 49059, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Citations to Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. SR 49059 | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 9. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel vasopressin receptor (V1aR) antagonist this compound reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Binding of [3H] SR 49059, a potent nonpeptide vasopressin V1a antagonist, to rat and human liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SRX246 and Benzodiazepines for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of SRX246, a novel vasopressin V1a receptor antagonist, and benzodiazepines, a long-established class of GABA-A receptor modulators. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct mechanisms of action, receptor binding profiles, and available preclinical and clinical data.
At a Glance: Key Differences Between this compound and Benzodiazepines
| Feature | This compound | Benzodiazepines |
| Primary Mechanism of Action | Selective antagonist of the vasopressin V1a (AVPR1A) receptor. | Positive allosteric modulators of the GABA-A receptor. |
| Primary Therapeutic Target | Stress-related disorders, irritability, and aggression. | Anxiety disorders, insomnia, seizures, muscle relaxation. |
| Receptor Binding | High affinity and selectivity for the V1a receptor (Ki = 0.3 nM for human V1a).[1] | Bind to the benzodiazepine (B76468) site at the interface of α and γ subunits of the GABA-A receptor; affinity varies by specific drug and receptor subtype. |
| Reported Clinical Efficacy | Phase II trials have shown potential in reducing irritability and aggression in Huntington's Disease and Intermittent Explosive Disorder.[2] A proof-of-concept study demonstrated a reduction in anxiety-potentiated startle in healthy volunteers.[3][4][5] | Well-established efficacy for the short-term treatment of anxiety, insomnia, and seizures. |
| Side Effect Profile | Generally well-tolerated in clinical trials; reported adverse events include nausea, fatigue, headache, and transiently elevated liver enzymes.[6] Does not appear to be associated with sedation, apathy, or suicidal ideation.[1][6] | Common side effects include drowsiness, dizziness, confusion, impaired coordination, and memory problems.[7][8] Long-term use is associated with tolerance, dependence, withdrawal symptoms, and cognitive impairment.[9][10] |
| Potential for Dependence | Currently, no evidence of dependence or withdrawal symptoms. | High potential for physical dependence and withdrawal syndrome with long-term use.[10] |
Mechanism of Action
This compound: A Novel Approach Targeting the Vasopressin System
This compound represents a new therapeutic strategy by targeting the vasopressin system, which is implicated in the regulation of social behaviors, stress, and anxiety. It acts as a potent and highly selective antagonist of the vasopressin V1a receptor.[1] The V1a receptor is the predominant vasopressin receptor subtype in the central nervous system and is involved in mediating the effects of arginine vasopressin (AVP) on aggression, fear, and anxiety.[11][12] By blocking the V1a receptor, this compound is thought to mitigate the effects of AVP in brain circuits that modulate emotional responses.[1][11]
Signaling Pathway of this compound
Caption: this compound blocks AVP from binding to the V1a receptor, inhibiting downstream signaling.
Benzodiazepines: Enhancing GABAergic Inhibition
Benzodiazepines exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuron and a reduction in neuronal excitability. This widespread neuronal inhibition results in their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.
Signaling Pathway of Benzodiazepines
Caption: Benzodiazepines enhance GABA's effect on the GABA-A receptor, increasing chloride influx.
Receptor Binding Profile
This compound
This compound exhibits high affinity and selectivity for the human vasopressin V1a receptor.
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | Human Vasopressin V1a | 0.3 nM[1] |
This compound has demonstrated negligible binding to other vasopressin receptor subtypes (V1b and V2) and a wide range of other receptors, indicating a highly specific mechanism of action.
Benzodiazepines
Benzodiazepines bind to the benzodiazepine site on the GABA-A receptor. Their affinity varies depending on the specific benzodiazepine and the subunit composition of the GABA-A receptor.
| Compound | GABA-A Receptor Subtype | Binding Affinity (Ki) (nM) |
| Diazepam | α1β2γ2 | 1.5 - 4.5 |
| α2β2γ2 | 1.2 - 3.8 | |
| α3β2γ2 | 1.0 - 3.5 | |
| α5β2γ2 | 0.5 - 2.0 | |
| Lorazepam | α1β2γ2 | 0.8 - 2.0 |
| α2β2γ2 | 0.6 - 1.5 | |
| α3β2γ2 | 0.5 - 1.2 | |
| α5β2γ2 | 0.3 - 1.0 | |
| Alprazolam | α1β2γ2 | 1.0 - 5.0 |
| α2β2γ2 | 0.8 - 4.0 | |
| α3β2γ2 | 0.7 - 3.0 | |
| α5β2γ2 | 0.4 - 2.5 |
Note: Ki values for benzodiazepines can vary between studies and experimental conditions. The values presented are a representative range.
Preclinical and Clinical Data
This compound
Preclinical Evidence: Preclinical studies have indicated that this compound can reduce measures of aggression, fear, depression, and anxiety in various animal models.[2][11][12] However, specific quantitative data from these studies are not readily available in the public domain.
Clinical Evidence:
-
Phase II Trial in Huntington's Disease (STAIR trial): A randomized, double-blind, placebo-controlled trial evaluated the safety and tolerability of this compound in patients with Huntington's disease who experience irritability.[1][13][14]
-
Dosing: Participants received escalating doses of this compound (up to 120 mg or 160 mg twice daily) or placebo for 12 weeks.[6]
-
Safety and Tolerability: this compound was generally well-tolerated, with most adverse events considered unlikely to be related to the drug.[1][13] Common adverse events reported more frequently with this compound than placebo included nausea, fatigue, headache, and transiently elevated liver enzymes.[6] Importantly, this compound was not associated with apathy or suicidality.[1][6]
-
-
Proof-of-Concept Study in Healthy Volunteers: A study utilizing the "no-shock, predictable-shock, unpredictable-shock" (NPU) threat test, a translational model of fear and anxiety, found that this compound significantly decreased anxiety-potentiated startle.[3][4][5] The effect on fear-potentiated startle was inconclusive.[5]
Benzodiazepines
Preclinical Evidence: Benzodiazepines have been extensively studied in a variety of animal models of anxiety.
-
Elevated Plus-Maze (EPM): This is a widely used model to assess anxiolytic drug effects. Anxiolytic compounds, such as diazepam, increase the time spent and the number of entries into the open arms of the maze.[15]
-
Fear-Potentiated Startle (FPS): In this paradigm, an acoustic startle stimulus is presented in the presence or absence of a conditioned fear cue (e.g., a light previously paired with a mild footshock). Anxiolytic drugs, including benzodiazepines like diazepam, alprazolam, and chlordiazepoxide, have been shown to reduce the potentiation of the startle response by the fear cue.[16][17]
Clinical Evidence:
-
Anxiety Disorders: Numerous clinical trials have established the short-term efficacy of benzodiazepines in treating generalized anxiety disorder, panic disorder, and social anxiety disorder.
-
Side Effects: The clinical use of benzodiazepines is limited by their significant side effect profile.
-
Common Adverse Events: Drowsiness, dizziness, confusion, impaired coordination, slurred speech, muscle weakness, and memory problems are frequently reported.[7][8]
-
Long-Term Effects: Chronic use is associated with the development of tolerance, physical dependence, and a withdrawal syndrome upon discontinuation.[10] Cognitive impairment, including deficits in processing speed, verbal learning, and visuospatial ability, is also a significant concern with long-term use.[9][18]
-
Paradoxical Reactions: In some individuals, benzodiazepines can cause paradoxical effects such as increased anxiety, agitation, aggression, and irritability.[7]
-
Experimental Protocols
Fear-Potentiated Startle (FPS) Paradigm (for Benzodiazepines)
Objective: To assess the anxiolytic effects of a compound by measuring its ability to reduce a conditioned fear response.
Apparatus: A startle chamber equipped with a speaker to deliver an acoustic startle stimulus and a grid floor for the delivery of a mild footshock. A load cell or accelerometer under the platform detects the whole-body startle response of the animal.
Procedure:
-
Habituation: The animal is placed in the startle chamber and exposed to a series of acoustic startle stimuli to establish a baseline startle response.
-
Conditioning: The animal is presented with a neutral stimulus (e.g., a light), which is immediately followed by a mild, brief footshock. This pairing is repeated several times.
-
Testing: On a subsequent day, the animal is placed back in the startle chamber. The acoustic startle stimulus is presented both in the presence (cued) and absence (uncued) of the conditioned stimulus (the light).
-
Drug Administration: The test compound (e.g., diazepam) or vehicle is administered prior to the testing session.
Data Analysis: The primary measure is the potentiation of the startle response, calculated as the difference or percentage increase in startle amplitude in the presence of the conditioned stimulus compared to the baseline startle amplitude. Anxiolytic compounds are expected to reduce this fear-potentiated startle.
Experimental Workflow for Fear-Potentiated Startle
Caption: A typical workflow for a fear-potentiated startle experiment.
Elevated Plus-Maze (EPM) Protocol (for Benzodiazepines)
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
Procedure:
-
Acclimatization: The animal is brought to the testing room to acclimate for a period before the test.
-
Drug Administration: The test compound (e.g., diazepam) or vehicle is administered.
-
Testing: The animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The session is recorded, and the time spent in and the number of entries into the open and closed arms are scored.
Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
Conclusion
This compound and benzodiazepines represent two distinct pharmacological approaches to modulating anxiety and related behaviors. Benzodiazepines, with their broad GABAergic mechanism, are effective but are associated with a significant side-effect burden, including sedation, cognitive impairment, and a high potential for dependence. This compound, with its highly selective targeting of the vasopressin V1a receptor, offers the potential for a more focused therapeutic effect with a potentially more favorable side-effect profile. While direct comparative studies are lacking, the available data suggest that this compound may be a promising alternative for treating conditions characterized by irritability, aggression, and anxiety, without the sedative and dependence-inducing properties of benzodiazepines. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of this compound relative to existing anxiolytic agents.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Candidates — Azevan [azevan.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 7. mind.org.uk [mind.org.uk]
- 8. Benzodiazepines: Uses, types, side effects, and risks [medicalnewstoday.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. americanaddictioncenters.org [americanaddictioncenters.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. "Safety and tolerability of this compound, a vasopressin 1a antagonist, in irr" by Michael J Brownstein, Joel S Perlmutter et al. [digitalcommons.wustl.edu]
- 14. clinicaltrials.gov [clinicaltrials.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. pharmacytimes.com [pharmacytimes.com]
A Comparative Safety Analysis of SRX246 and Other Anxiolytic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability profile of SRX246, a novel vasopressin 1a (V1a) receptor antagonist, with established anxiolytic drug classes, including benzodiazepines, Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and buspirone. The information herein is collated from clinical trial data and pharmacological studies to support informed research and development decisions.
Introduction to this compound
This compound is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a highly selective antagonist for the vasopressin 1a (V1a) receptor.[1][2][3] This mechanism of action is distinct from conventional anxiolytics, targeting the vasopressinergic system, which is implicated in modulating stress, anxiety, and social behaviors.[1][3] Preclinical and clinical studies have explored its potential in treating mood disorders, anxiety, and aggression-related conditions.[3][4][5]
Comparative Safety and Tolerability Data
The safety profile of this compound has been primarily evaluated in Phase 1 and Phase 2 clinical trials. Across these studies, this compound has been reported as generally safe and well-tolerated.[4][5][6] In a Phase 2 trial for intermittent explosive disorder, adverse events were mild, transient, and not dose-dependent, with no serious adverse events reported.[5] Similarly, in a Phase 2 study on patients with Huntington's disease, most adverse events in the active arms were considered unlikely to be related to this compound, and the compound did not appear to be associated with worsening apathy or suicidality.[1][4] Notably, this compound has been shown to lack the sedative effects commonly associated with benzodiazepines.[7]
The following tables summarize the incidence of common adverse events associated with widely prescribed anxiolytic classes for comparison. It is important to note that direct quantitative comparison with this compound is challenging as detailed incidence percentages for its mild adverse events are not consistently published in the same format.
Table 1: Benzodiazepines - Comparative Adverse Event Incidence (%)
| Adverse Event | Lorazepam | Alprazolam | Diazepam |
| Drowsiness/Sedation | 15.9 | 43 | 32 |
| Dizziness | 6.9 | 1.8-41 | 1-25 |
| Weakness/Asthenia | 4.2 | 1.5-16 | 2-10 |
| Ataxia/Unsteadiness | 3.4 | 1.5-16 | 1-10 |
| Cognitive Impairment | Variable | Variable | Variable |
| Dependence/Withdrawal | High Potential | High Potential | High Potential |
| Data compiled from clinical studies and meta-analyses.[8] |
Table 2: SSRIs & SNRIs - Comparative Adverse Event Incidence (%)
| Adverse Event | Sertraline | Escitalopram | Venlafaxine | Duloxetine |
| Nausea | 26 | 15 | 37 | 23 |
| Headache | 25 | 14 | 25 | 14 |
| Insomnia | 20 | 9 | 18 | 9 |
| Diarrhea | 18 | 8 | 12 | 11 |
| Sexual Dysfunction | 14 | 9 | 12 | 6 |
| Drowsiness/Somnolence | 11 | 6 | 23 | 10 |
| Data compiled from clinical studies and meta-analyses.[8] |
Table 3: Buspirone vs. Placebo - Comparative Adverse Event Incidence (%)
| Adverse Event | Buspirone | Placebo |
| Dizziness | 12 | 3 |
| Nausea | 8 | 3 |
| Headache | 6 | 2 |
| Nervousness | 5 | 1 |
| Lightheadedness | 3 | 1 |
| Excitement | 2 | 0 |
| Data compiled from clinical studies.[8] |
Signaling Pathways and Mechanism of Action
The fundamental differences in safety profiles can be attributed to the distinct pharmacological targets of each drug class.
References
- 1. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 2. Pharmacokinetics and metabolism of this compound: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Tolerability of this compound, a Vasopressin 1a Antagonist, in Irritable Huntington's Disease Patients-A Randomized Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azevan Pharmaceuticals Reports Positive Phase 2 Exploratory Clinical Study Results with this compound in Intermittent Explosive Disorder [prnewswire.com]
- 6. "Safety and tolerability of this compound, a vasopressin 1a antagonist, in irr" by Michael J Brownstein, Joel S Perlmutter et al. [digitalcommons.wustl.edu]
- 7. The novel vasopressin receptor (V1aR) antagonist this compound reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for SRX246
For researchers and drug development professionals, the lifecycle of an investigational drug extends beyond its experimental application. The proper disposal of compounds like SRX246, a vasopressin V1A receptor antagonist, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Understanding the Regulatory Landscape
The disposal of investigational drugs and chemical waste from laboratories is governed by stringent federal, state, and local regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which provides a framework for the proper management of hazardous and non-hazardous solid waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.[1][2]
Key Principles of Laboratory Waste Management:
-
Categorization is Critical: The first step in proper waste disposal is accurate categorization.[2]
-
Containment Matters: Use appropriate, chemically-resistant containers for each waste type.[2][3]
-
Labeling for Safety: Clear and detailed labels are non-negotiable.[2]
-
Storage Savvy: Designate specific areas for waste storage, ensuring incompatible materials are kept separate.[2][4]
-
Regular Removal: Establish a schedule for waste pickup and disposal to prevent accumulation.[2][4]
This compound Disposal Protocol
As an investigational compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound may not be readily available to all researchers. In the absence of specific manufacturer guidance, the following procedures, based on general best practices for pharmaceutical and chemical waste, should be followed in consultation with your institution's EHS department.
1. Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
2. Segregation and Containment:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Place all materials contaminated with this compound, including unused product, partially used vials, and contaminated labware (e.g., pipette tips, tubes), into a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
The container should be compatible with the chemical properties of this compound and any solvents used.
3. Labeling:
The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The specific contents and their approximate concentrations
-
The date accumulation started
-
The associated hazards (e.g., "Toxic")
4. Storage:
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills.[1][2]
-
Store incompatible waste streams separately. For example, do not store flammable waste with oxidizers.[4]
5. Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[5] This is illegal and can have serious environmental repercussions.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
All hazardous waste must be disposed of through a licensed hazardous waste contractor.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not publicly available, general laboratory chemical waste guidelines provide quantitative limits for storage.
| Parameter | Guideline | Citation |
| Maximum Storage Time in Lab | Typically no greater than six months from the accumulation start date. | [1][4] |
| Maximum Volume per Laboratory | Generally, laboratories should not accumulate more than 25 gallons of total chemical waste. | [4] |
| Reactive Acutely Hazardous Waste Limit | No more than one quart of reactive acutely hazardous chemical waste should be accumulated. | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are proprietary to the developing pharmaceutical companies. However, clinical trial information indicates its administration in oral capsules at doses of 120 mg and 160 mg twice daily.[6][7][8] The handling of such materials in a research setting would follow standard operating procedures for potent compounds, including the use of engineering controls (e.g., fume hoods) and appropriate PPE.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
- 6. researchgate.net [researchgate.net]
- 7. Safety and Tolerability of this compound, a Vasopressin 1a Antagonist, in Irritable Huntington's Disease Patients-A Randomized Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
Essential Safety and Logistical Information for Handling SRX246
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling, storage, and disposal of SRX246, a potent and selective vasopressin V1a (V1a) receptor antagonist. The following guidelines are intended to ensure the safety of laboratory personnel and the integrity of experimental procedures.
This compound is a small molecule that is centrally active and has been investigated for the treatment of affective and anger disorders.[1] As a potent antagonist of the V1a receptor, it requires careful handling to prevent unintended biological effects and ensure the safety of researchers.
Health and Safety Information
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following precautions are based on its nature as a potent, biologically active compound and general laboratory safety standards.
Personal Protective Equipment (PPE):
Standard laboratory PPE is required at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and water.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
In case of inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
In case of ingestion: Seek immediate medical attention.
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and purity of this compound.
| Parameter | Guideline |
| Storage Temperature | Store the solid powder form of this compound at -20°C for long-term storage (up to 3 years).[2] |
| Storage of Solutions | Store solutions of this compound at -80°C for up to 1 year.[2] |
| Shipping | Shipped with blue ice or at ambient temperature.[2] |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Unused this compound: Should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Waste Containers: Ensure that waste containers are clearly labeled as "Hazardous Waste" and include the chemical name.[3]
General guidelines for chemical waste disposal suggest that containers should be in good condition, compatible with the waste, and kept closed except when adding waste.[3] For specific institutional procedures, consult your organization's Environmental Health and Safety (EHS) department.
Experimental Protocols
Preparation of Stock Solutions
The preparation of accurate and stable stock solutions is fundamental for reproducible experimental results.
| Step | Procedure |
| 1. Reconstitution | This compound is typically provided as a solid powder. To prepare a stock solution, reconstitute the powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO). |
| 2. Solvent Selection | DMSO is a common solvent for creating high-concentration stock solutions of organic molecules for in vitro and in vivo studies. |
| 3. Concentration | Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate mass of this compound in the calculated volume of DMSO. |
| 4. Storage | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2] |
In Vivo Formulation: For animal studies, this compound can be formulated for oral or intravenous administration. A common formulation for in vivo use involves a mixture of solvents such as DMSO, PEG300, Tween 80, and saline or corn oil.[2] The exact formulation will depend on the specific experimental requirements and animal model.
In Vitro Assay Workflow
The following is a generalized workflow for an in vitro experiment using this compound, such as a receptor binding assay or a cell-based functional assay.
Caption: A generalized workflow for conducting an in vitro experiment with this compound.
Mechanism of Action: Vasopressin V1a Receptor Antagonism
This compound functions by selectively blocking the vasopressin V1a receptor, which is predominantly found in the brain.[4][5] Vasopressin is a neuropeptide involved in regulating social behaviors, stress responses, and aggression. By antagonizing the V1a receptor, this compound can modulate these pathways.
Caption: this compound blocks the vasopressin V1a receptor, inhibiting downstream signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 5. The Vasopressin 1a Receptor Antagonist this compound Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
